(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA
Description
Properties
Molecular Formula |
C57H98N7O17P3S |
|---|---|
Molecular Weight |
1278.4 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (21Z,24Z,27Z,30Z)-hexatriaconta-21,24,27,30-tetraenethioate |
InChI |
InChI=1S/C57H98N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-48(66)85-41-40-59-47(65)38-39-60-55(69)52(68)57(2,3)43-78-84(75,76)81-83(73,74)77-42-46-51(80-82(70,71)72)50(67)56(79-46)64-45-63-49-53(58)61-44-62-54(49)64/h8-9,11-12,14-15,17-18,44-46,50-52,56,67-68H,4-7,10,13,16,19-43H2,1-3H3,(H,59,65)(H,60,69)(H,73,74)(H,75,76)(H2,58,61,62)(H2,70,71,72)/b9-8-,12-11-,15-14-,18-17-/t46-,50-,51-,52+,56-/m1/s1 |
InChI Key |
FLEXVBLUUFFABO-GEMDTXPYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA: A Very-Long-Chain Polyunsaturated Fatty Acyl-CoA Intermediate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). While specific research on this exact molecule is limited, this document synthesizes current knowledge on the broader class of VLC-PUFAs to infer its biochemical properties, metabolic significance, and potential biological roles. This guide is intended for researchers, scientists, and drug development professionals engaged in lipid biochemistry, metabolic pathway analysis, and the study of diseases associated with lipid dysregulation. We will delve into the intricacies of its biosynthesis via the fatty acid elongation cycle, its putative functions within cellular structures and signaling pathways, and the analytical methodologies requisite for its detection and characterization.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
Very-long-chain fatty acids (VLCFAs) are a class of fatty acids with 22 or more carbon atoms.[1][2] These molecules are integral components of various biological systems, playing crucial physiological and structural roles.[3] Unlike their shorter-chain counterparts, which are primarily metabolized in the mitochondria, VLCFAs undergo metabolism within peroxisomes.[1] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a specialized enzymatic machinery.[1][2]
An accumulation of VLCFAs is associated with certain peroxisomal disorders, such as adrenoleukodystrophy and Zellweger syndrome, highlighting their importance in human health and disease.[1] In plants, VLCFAs are precursors to cuticular waxes and suberin, which are essential for protecting against environmental stresses.[3][4] In animals, they are critical components of cellular membranes, particularly in the nervous system and retina, and are involved in various physiological processes.[5][6]
(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is a specific VLC-PUFA-CoA with a 36-carbon backbone and four cis double bonds. Its structure suggests it is an intermediate in the biosynthesis of even longer and more unsaturated fatty acids.
Biosynthesis and Metabolism of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA
The synthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA occurs through the fatty acid elongation cycle in the endoplasmic reticulum.[2] This is a four-step process that sequentially adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA.
The immediate precursor to (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is likely (19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA. The elongation process involves the following key reactions:
-
Condensation: (19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA condenses with malonyl-CoA to form 3-oxo-(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA.[7] This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[5]
-
Reduction: The 3-keto group of 3-oxo-(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase, utilizing NADPH as the reducing agent.
-
Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase to create a trans-2,3-enoyl-CoA.
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER), again using NADPH, to yield the saturated acyl-CoA, which in this case is (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA.[8]
This newly synthesized (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA can then serve as a substrate for further elongation cycles to produce even longer VLC-PUFAs.
Putative Biological Roles and Significance
While direct experimental evidence for the specific functions of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is not available, its role can be inferred from the established functions of other VLC-PUFAs.
-
Membrane Structure and Function: VLC-PUFAs are crucial components of cellular membranes, particularly in specialized tissues like the retina and nervous system.[6] They are incorporated into phospholipids and sphingolipids, where their long, polyunsaturated chains can influence membrane fluidity, thickness, and the formation of lipid rafts.[3][4] This, in turn, can modulate the function of membrane-bound proteins.
-
Precursor for Bioactive Lipids: VLC-PUFAs can serve as precursors for the synthesis of other bioactive lipid mediators.
-
Cell Signaling: The incorporation of VLC-PUFAs into membrane lipids can influence intracellular signaling pathways.
The tissue-specific expression of the ELOVL enzymes that synthesize VLC-PUFAs suggests that molecules like (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA may have specialized roles in different organs.[5] For instance, VLC-PUFAs are found in high concentrations in the eye, brain, and gonads, implying important functions in vision, neural processes, and reproduction.[6]
Analytical Methodologies for the Study of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA
The analysis of VLC-PUFA-CoAs presents a significant challenge due to their low abundance and the complexity of the lipidome. A multi-step workflow is typically required for their extraction, identification, and quantification.
Extraction and Sample Preparation
A robust lipid extraction method is the first critical step. A simplified one-step extraction and methylation protocol can be effective for the analysis of long-chain fatty acids from various biological samples.[9][10]
Protocol: Simplified Single-Step Extraction and Methylation
-
Homogenize the tissue or cell pellet in a suitable buffer.
-
To a glass tube containing the homogenate (e.g., <50 µL), add 1 mL of hexane and 1 mL of 14% BF3/methanol reagent.[9]
-
Blanket the mixture with nitrogen gas.
-
Heat the mixture at 100°C for 1 hour.[9]
-
Cool the sample to room temperature.
-
Add 1 mL of water to partition the phases.
-
Centrifuge the sample to separate the layers.
-
Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Evaporate the hexane under a stream of nitrogen.
-
Reconstitute the dried FAMEs in a suitable solvent for analysis.
Analytical Techniques
Several chromatographic techniques can be employed for the separation and detection of VLC-PUFAs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and powerful technique for the analysis of FAMEs.[6][11] It offers high sensitivity and good separation efficiency.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is another sensitive method for the analysis of fatty acids and can be particularly useful for analyzing intact acyl-CoAs, although this is technically more challenging.[11]
Table 1: Comparison of Analytical Techniques for VLC-PUFA Analysis
| Technique | Advantages | Disadvantages |
| GC-MS | High sensitivity, excellent separation, well-established methods.[11] | Requires derivatization to FAMEs.[6] |
| HPLC-MS/MS | Can analyze intact acyl-CoAs, high sensitivity.[11] | Can be more complex to develop methods for. |
Conclusion and Future Directions
(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is an important, albeit understudied, intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids. Based on our understanding of VLCFA metabolism, this molecule likely plays a significant role in the formation of structural lipids in specialized tissues and may serve as a precursor to bioactive signaling molecules.
Future research should focus on the direct detection and quantification of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA in various biological systems to elucidate its precise physiological concentrations and turnover rates. Furthermore, investigating the regulation of the specific ELOVL enzymes responsible for its synthesis will provide deeper insights into the control of VLC-PUFA production and its implications for human health and disease. The development of targeted analytical methods and the use of advanced lipidomic approaches will be instrumental in advancing our understanding of this and other very-long-chain fatty acyl-CoAs.
References
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Very long chain fatty acid - Wikipedia. (URL: [Link])
-
Joubes, J., et al. (2020). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants (Basel), 9(10), 1347. (URL: [Link])
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Bach, L., & Faure, J. D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies, 333(4), 361-370. (URL: [Link])
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Erdbrügger, P., & Fröhlich, F. (2020). The role of very long chain fatty acids in yeast physiology and human diseases. Biological Chemistry, 402(1), 25-38. (URL: [Link])
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Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Biomolecular Concepts, 5(3), 245-255. (URL: [Link])
-
Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC Biochemistry, 6, 5. (URL: [Link])
-
Rhea. Reaction: (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA + NADP+. (URL: [Link])
-
Aldai, N., et al. (2020). Determination of very long-chain polyunsaturated fatty acids from 24 to 44 carbons in eye, brain and gonads of farmed and wild fish. Scientific Reports, 10(1), 1-13. (URL: [Link])
-
Rhea. Reaction: (19Z,22Z,25Z,28Z)-tetratriacontatetraenoyl-CoA + malonyl-CoA + H+ = 3-oxo-(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA + CO2 + CoA. (URL: [Link])
-
e-scapebio. (21Z,24Z,27Z,30Z)-3-Oxohexatriacontatetraenoyl-CoA. (URL: [Link])
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Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. ResearchGate. (URL: [Link])
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Drobna, A., & Szostak, R. (2014). Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids. Journal of Chemistry, 2014, 1-10. (URL: [Link])
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scicommhub. (21Z,24Z,27Z,30Z)-3-Oxohexatriacontatetraenoyl-CoA. (URL: [Link])
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Stunnenberg, H. G., et al. (2018). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Molecular Metabolism, 16, 1-13. (URL: [Link])
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Kihara, A. (2012). Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. Journal of Biological Chemistry, 287(25), 21011-21021. (URL: [Link])
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structure elucidation of hexatriacontatetraenoyl-CoA
An In-Depth Technical Guide to the Structure Elucidation of Hexatriacontatetraenoyl-CoA
Executive Summary
The structural characterization of very-long-chain polyunsaturated acyl-coenzyme A thioesters (VLC-PUFA-CoAs), such as hexatriacontatetraenoyl-CoA (C36:4-CoA), presents a formidable analytical challenge. These molecules are often low in abundance and possess a high degree of isomeric complexity due to the variable positions and stereochemistry of their multiple double bonds. A definitive structure elucidation, which is critical for understanding their roles in metabolism, signaling, and disease, cannot be achieved by any single analytical technique. This guide details a multi-modal, self-validating workflow designed for the unambiguous identification of such complex lipids. By synergistically combining high-resolution mass spectrometry (HRMS), innovative tandem mass spectrometry (MS/MS) strategies involving chemical derivatization, and advanced nuclear magnetic resonance (NMR) spectroscopy, we can systematically determine the molecular formula, locate the sites of unsaturation, and assign the stereochemistry of each double bond. The protocols and rationale described herein provide a robust framework for researchers navigating the intricate landscape of lipidomics and natural product characterization.
The Analytical Imperative: Why a Multi-Modal Approach is Essential
The biological function of a VLC-PUFA-CoA is intrinsically linked to its precise chemical structure. The location of a double bond can determine the molecule's metabolic fate, while its cis/trans geometry can profoundly alter the physical properties of membranes into which it may be incorporated. Consequently, a superficial identification is insufficient. The core analytical problem is twofold:
-
Positional Isomerism: A 36-carbon chain offers numerous potential locations for four double bonds.
-
Geometric Isomerism: Each of the four double bonds can exist in either a cis (Z) or trans (E) configuration.
Standard analytical methods often fail to resolve this ambiguity. For instance, while high-resolution mass spectrometry can provide an exact molecular formula, it offers no information on the location or geometry of the double bonds. Similarly, conventional tandem mass spectrometry of the intact molecule typically yields fragmentation patterns that are uninformative for pinpointing unsaturation.
This guide, therefore, proposes a logical, sequential workflow that leverages the strengths of orthogonal analytical techniques to systematically deconstruct the molecular puzzle.
Step 1: Unambiguous Molecular Formula with High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before attempting to locate the double bonds, it is imperative to confirm the elemental composition of the molecule. Low-resolution mass spectrometers can be confounded by isobaric interferences—different molecules that have the same nominal mass. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass accuracy in the low parts-per-million (ppm) range, enabling the confident assignment of a molecular formula from the measured mass-to-charge ratio (m/z).[1][2][3]
Trustworthiness: The protocol's validity is ensured by a strict mass tolerance window for formula assignment and by comparing the observed isotopic pattern with the theoretical pattern for the proposed formula. For a molecule as large as C36:4-CoA, the A+1 and A+2 isotope peaks will be significant and must match the expected distribution.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve the purified hexatriacontatetraenoyl-CoA sample in a suitable solvent (e.g., 80:20 methanol:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) to a concentration of ~1 µg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1) with 0.1% formic acid.
-
Gradient: Start at 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often preferred for acyl-CoAs.
-
Mass Range: m/z 100 - 2000.
-
Resolution: Set to >40,000.
-
Data Analysis: Extract the ion chromatogram for the expected m/z of [M-H]⁻. Use the instrument's software to generate a molecular formula, restricting the elements to C, H, N, O, P, and S.
-
Data Presentation: Expected HRMS Data
The molecular formula for Coenzyme A is C₂₁H₃₆N₇O₁₆P₃S. The acyl chain is C₃₆HₓO, where the number of hydrogens (x) depends on the four double bonds. For a saturated C36 chain (C₃₆H₇₂O₂), each double bond removes two hydrogens. Thus, the hexatriacontatetraenoyl group is C₃₆H₆₃O. The final CoA thioester formula is C₅₇H₉₇N₇O₁₇P₃S.
| Ion Species | Theoretical m/z | Required Mass Accuracy |
| [M-H]⁻ | 1312.5934 | < 5 ppm |
| [M-2H]²⁻ | 655.7931 | < 5 ppm |
| [M+H]⁺ | 1314.6090 | < 5 ppm |
Step 2: Double Bond Localization with Derivatization and MS/MS
Expertise & Experience: As previously noted, standard collision-induced dissociation (CID) of the intact hexatriacontatetraenoyl-CoA ion will not yield fragments that reveal the double bond positions. The energy is dissipated through less informative pathways. To overcome this, we must chemically "mark" the double bonds so that they become the preferred sites of fragmentation. Two powerful techniques for this are the Paternò-Büchi (PB) reaction and online ozonolysis (OzID).[4] The PB reaction, a photochemical [2+2] cycloaddition, creates a strained four-membered ring at each double bond, which fragments predictably under MS/MS.[5][6][7][8] OzID involves reacting the ion with ozone inside the mass spectrometer, leading to cleavage at the double bonds.[9][10][11][12]
Trustworthiness: The diagnostic ions produced by these methods are specific to the original location of the double bond. By analyzing the m/z values of these fragments, one can piece together the structure of the carbon chain with high confidence. The presence of multiple, complementary fragment ions for each double bond provides internal validation of the assignment.
Experimental Protocol: Paternò-Büchi Reaction followed by nanoESI-MS/MS
-
Derivatization:
-
In a quartz vial, mix the lipid extract (e.g., 10 µL of a 1 mg/mL solution) with 90 µL of acetone (which serves as both solvent and PB reagent).
-
Irradiate the sample with a 254 nm UV lamp for 30 minutes. This forms the acetone adduct (+58 Da) at each double bond.
-
-
Mass Spectrometry:
-
Infuse the derivatized sample directly into the mass spectrometer via nano-electrospray ionization (nanoESI).
-
Perform MS/MS analysis on the ion corresponding to the derivatized molecule (e.g., [M + 4*Acetone - H]⁻).
-
The collision energy should be ramped to find the optimal value that produces clear diagnostic fragment ions.
-
-
Data Interpretation:
-
Upon CID, the acetone adduct will cleave, generating a pair of fragment ions for each original double bond location.
-
For a double bond at position Δx, diagnostic fragments will correspond to cleavage on either side of the original C=C bond. By subtracting the mass of the fragments from the precursor mass and accounting for the acetone adduct, the position 'x' can be determined.
-
Visualization: Paternò-Büchi Reaction and Fragmentation
Caption: Workflow of Paternò-Büchi derivatization and subsequent MS/MS analysis.
Step 3: Determining Double Bond Stereochemistry with NMR
Expertise & Experience: Mass spectrometry techniques are generally blind to stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the cis (Z) or trans (E) geometry of double bonds.[13][14] The key lies in the differences in chemical shifts and coupling constants (J-values) of the protons attached to the double bond carbons (olefinic protons).
-
Cis Protons: Typically resonate further upfield (lower ppm) and have a smaller J-coupling constant (~10-12 Hz).
-
Trans Protons: Resonate further downfield (higher ppm) and have a larger J-coupling constant (~14-16 Hz).
For a complex molecule like C36:4-CoA, 1D ¹H NMR might show a crowded olefinic region. Therefore, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to resolve overlapping signals and assign them to specific positions in the acyl chain.[15][16]
Trustworthiness: The J-coupling constant is a direct measure of the dihedral angle between two coupled protons, making it a highly reliable indicator of cis/trans geometry. The protocol is validated by acquiring high-resolution spectra with sufficient signal-to-noise to accurately measure these coupling constants.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A relatively large amount of purified sample (>1 mg) is required. The sample must be dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR Acquisition:
-
Acquire a high-resolution 1D ¹H spectrum on a high-field spectrometer (≥600 MHz).
-
Carefully integrate the olefinic region (~5.3-5.5 ppm) and the bis-allylic proton region (~2.8 ppm).[15]
-
-
2D NMR Acquisition:
-
COSY: To establish proton-proton correlations and trace the connectivity along the acyl chain.
-
HSQC: To correlate each proton with its directly attached carbon atom.
-
-
Data Analysis:
-
In the 1D spectrum, expand the olefinic region. Measure the J-coupling constants for each olefinic proton multiplet.
-
Use the COSY spectrum to "walk" down the chain, connecting the olefinic protons to their neighboring allylic protons, and so on.
-
Use the HSQC to confirm carbon assignments.
-
Data Presentation: Characteristic NMR Data for Olefinic Protons
| Configuration | ¹H Chemical Shift (ppm) | J-Coupling Constant (Hz) |
| cis (Z) | ~5.30 - 5.40 | 10 - 12 |
| trans (E) | ~5.40 - 5.50 | 14 - 16 |
Data Synthesis and Final Structure Confirmation
The final step is to integrate the data from all three techniques into a single, unambiguous structure. This process acts as a self-validating system where each piece of information constrains the possible structures until only one remains.
Visualization: Logic Flow for Structure Integration
Caption: Integration of orthogonal analytical data for final structure assignment.
-
From HRMS: We obtain the exact molecular formula, confirming the C36 length and four degrees of unsaturation in the acyl chain.
-
From Derivatization-MS/MS: We pinpoint the exact locations of the four double bonds along the 36-carbon chain.
-
From NMR: We determine the cis or trans geometry of each of the four double bonds identified by MS/MS.
By combining these results, the complete and unambiguous structure of the specific hexatriacontatetraenoyl-CoA isomer is elucidated.
Conclusion
The structure elucidation of complex lipids like hexatriacontatetraenoyl-CoA is a non-trivial task that demands a sophisticated, multi-faceted analytical strategy. By moving beyond single-technique approaches and embracing a workflow that integrates the strengths of high-resolution mass spectrometry, chemical derivatization-based tandem MS, and multinuclear NMR, researchers can achieve complete structural assignment with a high degree of confidence. This robust methodology not only provides the tools to characterize novel VLC-PUFA-CoAs but also establishes a foundational framework for tackling similar challenges across the broad and complex landscape of the lipidome.
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Van Tassell, M. L., & Kinter, M. (2001). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Journal of the American Society for Mass Spectrometry, 12(6), 724–731. [Link]
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Li, Y., et al. (2024). Investigating the Kinetics of Heterogeneous Lipid Ozonolysis by an Online Photoionization High-Resolution Mass Spectrometry Technique. Analytical Chemistry. [Link]
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Pham, H. T., et al. (2018). Online ozonolysis combined with ion mobility-mass spectrometry provides a new platform for lipid isomer analyses. Pacific Northwest National Laboratory. [Link]
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Crombie, D., & Curtis, J. M. (2012). A study of the ozonolysis of model lipids by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(9), 1041–1050. [Link]
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Brenna, J. T. (2002). Double bond localization in minor homoallylic fatty acid methyl esters using acetonitrile chemical ionization tandem mass spectrometry. Analytical Biochemistry, 307(2), 348–360. [Link]
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Poad, B. L. J., et al. (2021). OzMALDI: A Gas-Phase, In-Source Ozonolysis Reaction for Efficient Double-Bond Assignment in Mass Spectrometry Imaging with Matrix-Assisted Laser Desorption/Ionization. Analytical Chemistry, 93(31), 10838–10846. [Link]
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Schwudke, D., et al. (2011). Shotgun Lipidomics on High Resolution Mass Spectrometers. Cold Spring Harbor Perspectives in Biology, 3(9), a004614. [Link]
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Ma, X., et al. (2020). Next-Generation Paternò–Büchi Reagents for Lipid Analysis by Mass Spectrometry. Analytical Chemistry, 92(19), 13470–13477. [Link]
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Brenna, J. T. (2014). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Shimadzu. [Link]
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Züllig, T., & Köfeler, H. C. (2020). HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS. Mass Spectrometry Reviews, 40(3), 162-176. [Link]
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Brenna, J. T., & Tyburczy, C. (2019). Identification of FAME Double Bond Location by Covalent Adduct Chemical Ionization (CACI) Tandem Mass Spectrometry. The AOCS Lipid Library. [Link]
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Brown, H. A., et al. (2014). Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization. Journal of the American Chemical Society, 136(4), 1292–1299. [Link]
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Ren, H., et al. (2016). Identification and quantitation of lipid C=C location isomers: A shotgun lipidomics approach enabled by photochemical reaction. Proceedings of the National Academy of Sciences, 113(10), 2578–2583. [Link]
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Tzakos, A. G., et al. (2006). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 11(6), 477–492. [Link]
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de Graaf, R. A., et al. (2008). Chemical speciation by selective heteronuclear single-quantum coherence spectroscopy: determination of double-bond quantity in unsaturated fatty acid compounds. NMR in Biomedicine, 21(4), 345–356. [Link]
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The Synthesis of Very-Long-Chain Polyunsaturated Fatty Acids: A Technical Guide for Researchers
This guide provides a comprehensive overview of the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), offering in-depth insights for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document elucidates the intricate enzymatic pathways, regulatory nuances, and critical experimental methodologies that underpin our current understanding of these vital lipids.
Introduction: The Unique World of VLC-PUFAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a specialized class of lipids, defined as fatty acids with a carbon chain length greater than 24 carbons and containing three to six double bonds.[1] Unlike their shorter-chain counterparts, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which can be obtained from dietary sources, VLC-PUFAs are primarily synthesized in situ within specific tissues.[1][2] These fascinating molecules possess a unique hybrid structure, with a saturated proximal carboxylic region and a distal methyl end rich in methylene-interrupted cis double bonds.[1][3] This configuration allows them to span both the hydrophobic and hydrophilic portions of lipid bilayers and associate with membrane proteins, hinting at their diverse and specialized functions.[1]
VLC-PUFAs are found in remarkably high concentrations in select tissues, including the retina, brain, testes, and spermatozoa, suggesting crucial roles in vision, neural function, and reproduction.[1][3] Indeed, dysregulation of VLC-PUFA biosynthesis is linked to severe pathologies, most notably Stargardt macular dystrophy type 3 (STG3), an inherited juvenile macular degeneration caused by mutations in the ELOVL4 gene.[1][4][5] This direct link between a specific enzyme in the pathway and a debilitating disease underscores the importance of understanding VLC-PUFA metabolism for developing potential therapeutic interventions.
The Core Biosynthetic Machinery: A Symphony of Elongases and Desaturases
The synthesis of VLC-PUFAs from their long-chain polyunsaturated fatty acid (LC-PUFA) precursors is a multi-step process occurring primarily in the endoplasmic reticulum.[1] This intricate pathway relies on the coordinated action of two key enzyme families: fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS). The process begins with the essential fatty acids, linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), obtained from the diet.[1][6]
The Elongation Cycle: Building the Carbon Backbone
The elongation of the fatty acyl chain is a cyclical process involving four key enzymatic reactions for each two-carbon addition.[1][3] The rate-limiting step is the initial condensation reaction catalyzed by an ELOVL enzyme.[1][3]
The Four Steps of Fatty Acid Elongation:
-
Condensation: An acyl-CoA molecule is condensed with malonyl-CoA by an ELOVL enzyme, forming a β-ketoacyl-CoA intermediate.
-
Reduction: The β-ketoacyl-CoA is then reduced to β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase, utilizing NAD(P)H as a cofactor.[1]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase removes a molecule of water, creating an enoyl-CoA.
-
Reduction: Finally, an enoyl-CoA reductase reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the original substrate.[3]
While there are seven members of the ELOVL family in mammals (ELOVL1-7), ELOVL4 is the key enzyme responsible for the synthesis of fatty acids with chain lengths beyond 26 carbons, the hallmark of VLC-PUFAs.[1][7][8] ELOVL2 and ELOVL5 are also involved in the earlier elongation steps of LC-PUFAs that serve as precursors for ELOVL4.[3][9]
Desaturation: Introducing Double Bonds
Fatty acid desaturases are responsible for introducing double bonds at specific positions in the fatty acyl chain. The key desaturases in the VLC-PUFA pathway are Δ5-desaturase (FADS1) and Δ6-desaturase (FADS2).[1][10] These enzymes work in concert with the elongases to create the characteristic polyunsaturated nature of VLC-PUFAs.
Visualizing the Pathway
The following diagram illustrates the biosynthetic pathway of n-3 and n-6 VLC-PUFAs from their dietary precursors, highlighting the key enzymatic steps.
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An In-depth Technical Guide to the Cellular Function of C36:4 Omega-6 Acyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those with chain lengths of 28 carbons or more, represent a unique and functionally critical class of lipids. Among these, C36:4 omega-6 and its activated form, C36:4 ω-6 acyl-coenzyme A (acyl-CoA), are emerging as key players in specialized cellular processes, most notably in maintaining retinal structure and function. This guide synthesizes the current understanding of C36:4 ω-6 acyl-CoA, from its complex biosynthesis and metabolism to its integral role in cellular architecture and potential involvement in disease. We will explore the enzymatic pathways governing its creation, its specific incorporation into complex lipids, and the state-of-the-art methodologies required for its study, providing a foundational resource for professionals investigating novel lipid pathways in health and disease.
Introduction: The Frontier of Very-Long-Chain Fatty Acids
Cellular lipids are not merely structural components or energy depots; they are active participants in a vast array of signaling and regulatory networks. Fatty acyl-CoAs, the activated forms of fatty acids, stand at the crossroads of lipid metabolism, dictating whether a fatty acid is destined for energy production, storage, or incorporation into complex lipids.[1][2] While the roles of long-chain fatty acids (LCFAs, C12-C20) are well-established, the functions of very-long-chain fatty acids (VLCFAs, C22 and longer) are an area of intense investigation.[3]
These extensive hydrocarbon chains bestow unique biophysical properties upon the membranes they inhabit, influencing fluidity, curvature, and the formation of specialized domains.[4] The C36:4 ω-6 acyl-CoA is a particularly noteworthy species within this class, distinguished by its extreme chain length and polyunsaturated nature. Its biosynthesis is a tissue-specific and enzymatically demanding process, hinting at a highly specialized, rather than ubiquitous, cellular function. The primary and most well-characterized role for C28-C36 PUFAs is in the retina, where they are crucial for the health and function of photoreceptor cells.[5]
Biosynthesis and Metabolism of C36:4 ω-6 Acyl-CoA
The creation of C36:4 ω-6 acyl-CoA is a multi-step process involving the coordinated action of fatty acid elongase and desaturase enzymes, primarily occurring within the endoplasmic reticulum.[3]
The Elongation Pathway
The essential dietary omega-6 fatty acid, linoleic acid (LA, 18:2n-6), serves as the ultimate precursor for all longer omega-6 PUFAs.[6] The pathway to C36:4 involves a series of sequential desaturation and elongation steps. The key rate-limiting enzymes in this process are the Elongase of Very-Long-Chain Fatty Acids (ELOVL) proteins.
Synthesis of C28-C36 fatty acids is catalyzed almost exclusively by ELOVL4 .[5] This elongase has a unique substrate preference for very-long-chain polyunsaturated acyl-CoAs. The pathway can be conceptualized as follows:
-
Initial Elongation & Desaturation: Linoleic acid is converted to arachidonic acid (AA, 20:4n-6) through the canonical pathway involving Δ6-desaturase, an elongase (ELOVL5), and Δ5-desaturase.[7]
-
VLC-PUFA Synthesis via ELOVL4: Arachidonoyl-CoA (20:4n-6-CoA) or other long-chain omega-6 acyl-CoAs serve as the initial substrates for a dedicated ELOVL4-mediated elongation cycle. ELOVL4 adds two-carbon units from malonyl-CoA in each step of the cycle, progressively extending the acyl chain.[3] Concurrently, desaturase enzymes introduce additional double bonds.
The precise sequence of elongation and desaturation steps leading to the specific C36:4 isomer is still under investigation, but the central role of ELOVL4 is well-established. Mutations in the ELOVL4 gene are the direct cause of Stargardt disease-3 (STGD3), an autosomal dominant form of juvenile macular degeneration, underscoring the critical, non-redundant function of this enzyme and its products.[5]
Caption: Biosynthetic pathway of C36:4 ω-6 Acyl-CoA via ELOVL4.
Activation and Deactivation
For a fatty acid to be metabolically active, it must first be "activated" by being attached to Coenzyme A. This thioesterification reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS).[8][9] Specifically, very-long-chain acyl-CoA synthetases (VLCS) are responsible for activating VLCFAs.[8][10] This activation step traps the fatty acid within the cell and primes it for downstream metabolic processes.[9] The reverse reaction, hydrolysis of the acyl-CoA to a free fatty acid and CoA, is carried out by acyl-CoA thioesterases (ACOTs), which can "deactivate" the molecule.[9]
Core Cellular Function: A Structural Anchor in Photoreceptor Membranes
The most definitive function of C36:4 and other C28-C36 PUFAs is structural. These unique fatty acids are found esterified almost exclusively at the sn-1 position of phosphatidylcholine (PC), a major phospholipid class. Uniquely, the sn-2 position of these PCs is occupied by docosahexaenoic acid (DHA, 22:6n-3).[5] This results in a highly specialized phospholipid species: 1-(C28-C36 PUFA)-2-(DHA)-glycero-3-phosphocholine.
These specialized PCs are highly enriched in the outer segments of retinal photoreceptor cells, the site of phototransduction.[5] In bovine photoreceptors, these VLC-PUFA-containing PCs can account for up to 10 mol% of the total PC fatty acids.[5]
Causality of Experimental Observations: The discovery of this function stems directly from investigating the genetic basis of Stargardt disease-3. Researchers identified mutations in ELOVL4 and subsequently used lipidomic analysis on animal models with these mutations. A mouse model with a pathogenic deletion in the Elovl4 gene showed an early and specific deficiency in these C28-C36 acyl PCs. This deficiency preceded the observable decline in retinal electrical signals (measured by electroretinography) and the accumulation of toxic metabolites, establishing a causal link between the lack of these lipids and photoreceptor degeneration.[5]
The biophysical hypothesis is that the extremely long sn-1 chain acts as a molecular "anchor," spanning a significant portion of the lipid bilayer and potentially stabilizing the highly curved and densely packed disc membranes of the photoreceptor outer segment. This structural integrity is essential for the proper function and survival of these high-energy-demand cells.
Potential Roles in Signaling and Disease
While the structural role in the retina is the most well-documented, the existence of C36:4 ω-6 acyl-CoA raises intriguing questions about other potential functions.
Acyl-CoAs as Signaling Molecules
Long-chain acyl-CoAs are not just metabolic intermediates; they are also allosteric regulators of enzymes and can even influence gene transcription.[2][11][12] They can modulate the activity of protein kinases, phosphatases, and ion channels.[11] Given its unique structure, it is plausible that C36:4 ω-6 acyl-CoA could have specific, high-affinity interactions with as-yet-unidentified proteins, perhaps serving as a sensor of VLC-PUFA availability or metabolic stress in specific tissues. However, direct evidence for a signaling role of C36:4 ω-6 acyl-CoA is currently lacking and represents a key area for future research.
The Omega-6 Controversy and C36:4
Dietary omega-6 fatty acids have been the subject of controversy, with some theories suggesting that high intake promotes inflammation by providing an abundance of the precursor arachidonic acid for pro-inflammatory eicosanoid production.[13][14] However, a growing body of evidence from large-scale studies indicates that linoleic acid intake is not associated with increased inflammatory markers and may, in fact, be beneficial for cardiovascular health, particularly when it replaces saturated fats.[15][16][17][18]
The metabolism to C36:4 represents a non-eicosanoid fate for the omega-6 pathway. It is possible that in certain tissues like the retina, shunting omega-6 precursors towards VLC-PUFA synthesis is a protective mechanism, diverting them from potent inflammatory cascades. This highlights the importance of considering the complete metabolic network of a nutrient, rather than focusing on a single product.
Methodologies for the Study of C36:4 ω-6 Acyl-CoA
The study of very-long-chain acyl-CoAs presents significant analytical challenges due to their low abundance, high molecular weight, and physicochemical similarity to other lipid species. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification.[19][20][21]
Experimental Protocol: Quantification of C36:4 ω-6 Acyl-CoA in Biological Samples
This protocol provides a framework for the targeted quantification of C36:4 ω-6 acyl-CoA from cell culture or tissue samples.
Trustworthiness through Self-Validation: This protocol incorporates an internal standard, quality control (QC) samples, and a calibration curve to ensure accuracy, precision, and reproducibility.
Step 1: Sample Collection and Homogenization
-
Harvest cells or flash-freeze tissue samples in liquid nitrogen immediately to quench metabolic activity.
-
Accurately weigh the tissue or count the cells.
-
Homogenize the sample on ice in a cold extraction solvent (e.g., 80% methanol/20% water or an acidic acetonitrile solution) containing an appropriate internal standard.
-
Expert Insight: The choice of an internal standard is critical. A heavy-isotope labeled C36:4 acyl-CoA would be ideal but is not commercially available. A practical alternative is a non-endogenous odd-chain acyl-CoA, such as pentadecanoyl-CoA (C15:0) or heptadecanoyl-CoA (C17:0), which can correct for extraction efficiency and matrix effects.[20]
-
Step 2: Lipid Extraction
-
Perform a liquid-liquid or solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances like salts and phospholipids.
-
For liquid-liquid extraction, a common method is the addition of chloroform and water to create a phase separation. Acyl-CoAs will partition to the aqueous/methanol phase.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solution suitable for LC-MS/MS analysis (e.g., 50% methanol/50% 50mM ammonium acetate).[20]
-
Expert Insight: Acyl-CoAs are susceptible to degradation. All steps should be performed on ice or at 4°C, and samples should be processed quickly. The stability of acyl-CoAs in the final reconstitution solvent should be tested.[20]
-
Step 3: LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column to separate the acyl-CoAs. The retention time will generally increase with the length of the fatty acid chain.[20] A gradient elution using mobile phases with ammonium acetate or formic acid is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
MRM Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the intact C36:4 ω-6 acyl-CoA molecule) in the first quadrupole (Q1) and a specific fragment ion in the third quadrupole (Q3).
Step 4: Data Analysis
-
Integrate the peak areas for the C36:4 ω-6 acyl-CoA and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration using a calibration curve prepared with authentic standards (if available) or by relative comparison across sample groups.
Quantitative Data Summary
| Parameter | Typical Value/Setting | Rationale & Citation |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation of acyl-CoAs based on chain length and unsaturation.[20] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs readily form [M+H]+ ions, providing high sensitivity.[22] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Offers high specificity and sensitivity for targeted quantification of low-abundance analytes.[22] |
| Precursor Ion (Q1) | [M+H]+ of C36:4 ω-6 Acyl-CoA | Selects the intact molecule of interest for fragmentation. |
| Product Ion (Q3) | [M+H - 507.0]+ (or other characteristic fragment) | A common and specific fragment resulting from the neutral loss of the phosphopantetheine moiety.[20][22] |
| Internal Standard | C15:0-CoA or C17:0-CoA | Non-endogenous odd-chain acyl-CoA corrects for variations in sample processing and analysis.[20] |
graph TD { subgraph "Sample Preparation" A[Tissue/Cell Homogenization in Cold Solvent + Internal Standard] --> B{Lipid Extraction}; B --> C[Evaporation & Reconstitution]; endsubgraph "LC-MS/MS Analysis" D[LC Separation on C18 Column] --> E[ESI+ Ionization]; E --> F(MS/MS Detection); subgraph "MRM" style MRM fill:#F1F3F4,stroke:#5F6368 G[Q1: Select Precursor Ion] --> H[Q2: Fragmentation]; H --> I[Q3: Select Product Ion]; end F --> G; end subgraph "Data Processing" J[Peak Integration] --> K[Ratio to Internal Standard]; K --> L[Quantification via Calibration Curve]; end C --> D; I --> J; node[shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]AB C D E F J K L; node[shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] G I; node[shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"] H;
}
Caption: Workflow for the quantification of C36:4 ω-6 Acyl-CoA.
Conclusion and Future Directions
C36:4 ω-6 acyl-CoA stands as a testament to the complexity and specificity of lipid metabolism. Its primary identified role as a precursor for essential structural phospholipids in the retina has firmly linked the ELOVL4-mediated VLC-PUFA pathway to human health and disease. For drug development professionals, ELOVL4 presents a highly specific, tissue-restricted target for potential therapeutic intervention in retinal degenerations.
Many questions, however, remain unanswered. The precise signaling roles, if any, of C36:4 ω-6 acyl-CoA are unknown. Its presence and function outside of the retina and a few other specialized tissues are yet to be fully explored. The development of advanced analytical tools and genetic models will be paramount in dissecting the full spectrum of its cellular functions, potentially uncovering novel roles in cellular physiology and new avenues for treating metabolic and degenerative diseases.
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The Pivotal Role of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA in Retinal Lipid Metabolism: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). We will delve into its biosynthesis, metabolic significance, and critical role in the physiology of specialized tissues, particularly the retina. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of lipid metabolism, ophthalmology, and neurobiology.
Introduction: The Enigmatic World of Very Long-Chain Polyunsaturated Fatty Acids
Very long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by carbon chains of 24 or more carbons.[1] Unlike their shorter-chain counterparts, which are often obtained through diet, VLC-PUFAs are synthesized in situ in specific tissues, including the retina, brain, testes, and skin.[1] These molecules are not merely elongated versions of common fatty acids; they possess distinct biophysical properties that are critical for the structure and function of highly specialized cellular membranes. At the heart of their metabolic activation and transformation lies the coenzyme A (CoA) thioester form, with (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA emerging as a key intermediate in the synthesis of vital C28-C38 VLC-PUFAs.[2][3]
Biosynthesis of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA: The Central Role of ELOVL4
The synthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is intrinsically linked to the activity of the enzyme Elongation of Very Long Chain Fatty Acids 4 (ELOVL4) .[1][2] ELOVL4 is a membrane-bound enzyme located in the endoplasmic reticulum that catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle.[4] This cycle systematically adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.
The biosynthetic pathway leading to (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA and other VLC-PUFAs can be conceptualized as follows:
Caption: Biosynthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA via ELOVL4.
Studies have demonstrated that ELOVL4 exhibits substrate specificity for acyl-CoAs with chain lengths of C26 and longer.[5][6] It sequentially elongates these precursors to generate a series of VLC-PUFAs, including the C36:4 species. While other elongases contribute to the synthesis of shorter fatty acids, ELOVL4 is uniquely responsible for the production of these exceptionally long fatty acyl chains.[2][4]
Metabolic Fate and Functional Significance in the Retina
Once synthesized, (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA and other VLC-PUFA-CoAs are not typically found as free entities. Instead, they are rapidly esterified into complex lipids, primarily phosphatidylcholines (PCs) .[7][8] In the retina, these specialized PCs, containing a VLC-PUFA at the sn-1 position and often docosahexaenoic acid (DHA; 22:6n-3) at the sn-2 position, are highly enriched in the photoreceptor outer segment membranes.[7]
The unique structure of these VLC-PUFA-containing phospholipids imparts critical biophysical properties to the photoreceptor disc membranes, which are essential for:
-
Membrane Fluidity and Curvature: The unusual length of the VLC-PUFA chains is thought to influence the high degree of curvature and fluidity of the disc membranes, which is necessary for the efficient functioning of the phototransduction cascade.
-
Protein-Lipid Interactions: These specialized lipids are believed to interact with and stabilize key membrane proteins, such as rhodopsin, the primary light-sensing molecule in rod photoreceptors.[2]
-
Cellular Signaling: While less understood, there is emerging evidence that VLC-PUFAs or their derivatives may act as signaling molecules within the retina.
The metabolic pathway from synthesis to incorporation into membranes is summarized below:
Caption: Metabolic fate of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA in the retina.
Pathophysiological Relevance: The Link to Stargardt-like Macular Dystrophy (STGD3)
The critical role of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA and other VLC-PUFAs in retinal health is underscored by the genetic disorder Stargardt-like macular dystrophy (STGD3) .[1][2][9] STGD3 is an autosomal dominant form of juvenile macular degeneration that leads to progressive vision loss.[9] This disease is directly caused by mutations in the ELOVL4 gene.[9]
These mutations typically result in a truncated, non-functional ELOVL4 protein, leading to a profound deficiency in the biosynthesis of C28-C38 VLC-PUFAs in the retina.[2][10] The absence of these crucial lipid components in the photoreceptor membranes is believed to be the primary driver of the degenerative process, ultimately leading to photoreceptor cell death and vision loss. Animal models of STGD3 with mutated Elovl4 exhibit a significant reduction in retinal VLC-PUFAs, followed by progressive photoreceptor degeneration, mirroring the human disease.[7]
| Condition | ELOVL4 Activity | VLC-PUFA Levels (including C36:4) | Retinal Phenotype |
| Healthy | Normal | Normal | Healthy photoreceptors, normal vision |
| STGD3 | Deficient/Absent | Severely Reduced | Progressive photoreceptor degeneration, vision loss |
Methodologies for the Study of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA
The analysis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA and other VLC-PUFAs presents analytical challenges due to their low abundance and high molecular weight. The primary techniques employed are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the analysis of fatty acids.[11][12] A crucial step in this workflow is the derivatization of the fatty acids into more volatile fatty acid methyl esters (FAMEs).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the analysis of intact acyl-CoAs and complex lipids containing VLC-PUFAs, providing more detailed structural information.[13]
Experimental Protocol: GC-MS Analysis of VLC-PUFAs from Retinal Tissue
This protocol outlines a generalized workflow for the analysis of VLC-PUFAs.
1. Lipid Extraction: a. Homogenize retinal tissue in a chloroform:methanol (2:1, v/v) solution. b. Add a known amount of an internal standard (e.g., a non-naturally occurring odd-chain fatty acid) for quantification. c. Vortex thoroughly and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids.
2. Saponification and Derivatization to FAMEs: a. Dry the lipid extract under a stream of nitrogen. b. Add a solution of sodium hydroxide in methanol and heat to saponify the lipids, releasing the fatty acids. c. Add a boron trifluoride-methanol solution and heat to convert the free fatty acids to their corresponding methyl esters.[12] d. Add hexane and water to extract the FAMEs into the hexane layer.
3. GC-MS Analysis: a. Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system. b. Employ a long capillary column suitable for the separation of high molecular weight FAMEs. c. Use a temperature gradient program that allows for the elution and separation of the VLC-PUFA FAMEs. d. Acquire mass spectra in full scan mode or selected ion monitoring (SIM) for targeted analysis.
4. Data Analysis: a. Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards or library data. b. Quantify the amount of each fatty acid relative to the internal standard.
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Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
An In-Depth Technical Guide to the Enzymatic Synthesis of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymatic synthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). While direct enzymatic synthesis of this specific C36:4 acyl-CoA is not extensively documented in current literature, this document outlines a putative biosynthetic pathway and detailed experimental protocols based on established principles of fatty acid metabolism. The methodologies described herein are grounded in the known functions of fatty acid elongases, desaturases, and acyl-CoA synthetases.
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with more than 20 carbon atoms, are critical components of cellular structures and signaling pathways.[1] Their activated forms, acyl-Coenzyme A (CoA) esters, are central to their metabolic fates, including incorporation into complex lipids and participation in beta-oxidation.[2][3] VLC-PUFAs are integral to membrane phospholipids, particularly in neural tissues, and serve as precursors for various bioactive lipid mediators.[1][4] The specific molecule, (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, with its 36-carbon chain and four cis-double bonds, represents a unique and complex lipid entity. Its synthesis and physiological role are of significant interest for understanding lipid diversity and function in health and disease.
Proposed Biosynthetic Pathway
The enzymatic synthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is proposed to occur through a series of iterative elongation and desaturation reactions, culminating in the activation of the free fatty acid to its CoA thioester. This pathway is analogous to the biosynthesis of other well-characterized VLC-PUFAs.[4][5] The core enzymatic machinery involves two main classes of enzymes: fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS).[5][6]
The biosynthesis begins with a suitable polyunsaturated fatty acid precursor, which is sequentially elongated by ELOVL enzymes and desaturated by FADS enzymes. Each elongation cycle adds two carbon units to the acyl chain.[1] The final step is the ligation of Coenzyme A to the carboxyl group of the C36:4 fatty acid, a reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL).[2][3]
Visualizing the Proposed Pathway
Caption: Proposed enzymatic pathway for the synthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA.
Key Enzymes and Their Mechanistic Roles
Fatty Acid Elongases (ELOVLs)
ELOVL enzymes are a family of microsomal enzymes responsible for the condensation reaction in fatty acid elongation.[5] The synthesis of a C36 fatty acid would likely require multiple cycles of elongation, potentially involving specific ELOVL isoforms that can accommodate very long acyl chains. In mammals, seven ELOVL enzymes have been identified, each with distinct substrate specificities.[7] For the synthesis of a highly unsaturated C36 fatty acid, ELOVLs that act on C20 and C22 PUFAs, such as ELOVL2 and ELOVL5, would likely be involved in the initial steps.[6][7]
Fatty Acid Desaturases (FADS)
FADS enzymes introduce double bonds at specific positions in the fatty acyl chain.[5] These "front-end" desaturases are critical for creating the polyunsaturated nature of the final product. The specific FADS enzymes required would depend on the structure of the precursor and the desired positions of the double bonds in the final C36:4 molecule.
Long-Chain Acyl-CoA Synthetases (ACSLs)
The final step in the synthesis is the activation of the free fatty acid to its CoA ester. This is a two-step reaction catalyzed by ACSLs.[2][3] First, the fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate. Second, the acyl group is transferred from AMP to the sulfhydryl group of Coenzyme A.[2][8]
In Vitro Enzymatic Synthesis: A Step-by-Step Protocol
This section provides a detailed protocol for the in vitro synthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA using purified enzymes. This approach allows for precise control over reaction conditions and facilitates the characterization of the final product.
Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Precursor Fatty Acyl-CoA | Avanti Polar Lipids | Varies |
| Malonyl-CoA | Sigma-Aldrich | M4282 |
| NADPH | Sigma-Aldrich | N7505 |
| ATP | Sigma-Aldrich | A2383 |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 |
| Purified ELOVL enzymes | (Expression System) | N/A |
| Purified FADS enzymes | (Expression System) | N/A |
| Purified ACSL enzyme | (Expression System) | N/A |
| Reaction Buffer (e.g., 100 mM HEPES, pH 7.4) | - | - |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 |
Experimental Workflow
Caption: Step-by-step workflow for the in vitro enzymatic synthesis of the target acyl-CoA.
Detailed Methodologies
Step 1: Enzyme Expression and Purification
-
Clone the cDNAs for the selected ELOVL, FADS, and ACSL enzymes into suitable expression vectors.
-
Express the recombinant proteins in an appropriate system (e.g., E. coli, yeast, or insect cells).
-
Purify the enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
-
Determine the protein concentration and verify purity by SDS-PAGE.
Step 2: In Vitro Elongation and Desaturation Reaction
-
Prepare the reaction mixture in a microcentrifuge tube:
-
100 mM HEPES buffer, pH 7.4
-
2 mM MgCl₂
-
1 mM DTT
-
1 mM NADPH
-
50 µM Precursor fatty acyl-CoA
-
200 µM Malonyl-CoA
-
Purified ELOVL and FADS enzymes (empirically determined concentrations)
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Terminate the reaction by adding 1 M HCl.
Step 3: Free Fatty Acid Extraction
-
Saponify the acyl-CoAs by adding 10 M NaOH and heating at 70°C for 1 hour.
-
Acidify the mixture with 12 M HCl.
-
Extract the free fatty acids with two volumes of hexane.
-
Evaporate the hexane under a stream of nitrogen.
Step 4: Acyl-CoA Synthesis
-
Resuspend the dried fatty acids in a reaction buffer containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
1 mM DTT
-
-
Add the purified ACSL enzyme.
-
Incubate at 37°C for 1 hour.
Step 5: Product Purification
-
Purify the newly synthesized (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).
Step 6: Product Characterization
-
Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS).
Quality Control and Validation
A self-validating system is crucial for ensuring the integrity of the synthesis protocol. Key validation steps include:
-
Enzyme Activity Assays: Independently verify the activity of each purified enzyme using known substrates.
-
Negative Controls: Run parallel reactions omitting one key component at a time (e.g., without ELOVL, without malonyl-CoA) to ensure that product formation is dependent on the complete enzymatic system.
-
Time-Course Analysis: Monitor the formation of the product over time to understand the reaction kinetics.
-
Substrate-to-Product Stoichiometry: Quantify the consumption of precursors and the formation of the final product to assess reaction efficiency.
Conclusion and Future Directions
This guide provides a robust framework for the enzymatic synthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA. While the proposed pathway is based on well-established principles, the specific enzymes and optimal reaction conditions will require empirical determination. The successful synthesis of this novel VLC-PUFA-CoA will open new avenues for investigating its biological functions and potential therapeutic applications. Future research should focus on identifying the specific ELOVL and FADS isoforms capable of producing this C36:4 fatty acid and elucidating its role in cellular metabolism and signaling.
References
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Abbadi, A., Domergue, F., Bauer, J., Napier, J. A., Welti, R., & Heinz, E. (2004). Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation. Plant Physiology, 136(4), 4168–4180. [Link]
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Ren, Y., & Qiu, X. (2016). Biosynthetic mechanism of very long chain polyunsaturated fatty acids in Thraustochytrium sp. 26185. Journal of Lipid Research, 57(10), 1836–1845. [Link]
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Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. [Link]
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Arias-Gaguancela, C. A., et al. (2022). Biosynthesis pathway of very-long-chain polyunsaturated fatty acids (LC-PUFAs) and very long-chain fatty acids (VLCFAs) in the human body starting by the α-linolenic acid (ALA) obtained from the diet. ResearchGate. [Link]
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Haslam, R. P., & Kunst, L. (2013). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. Plants, 2(3), 432–454. [Link]
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Monroig, Ó., Tocher, D. R., & Navarro, J. C. (2013). Desaturases and elongases involved in long-chain polyunsaturated fatty acid biosynthesis in aquatic animals: From genes to functions. Aquaculture, 414-415, 69–81. [Link]
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Lalia, A. Z., & Lanza, I. R. (2016). Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase. Journal of Lipid Research, 57(9), 1546–1556. [Link]
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Monroig, Ó., & Kabeya, N. (2018). Desaturases and elongases involved in polyunsaturated fatty acid biosynthesis in aquatic invertebrates: a comprehensive review. ResearchGate. [Link]
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(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA: A Key Modulator of Membrane Lipid Architecture and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those with carbon chains extending to C28 and beyond, represent a unique class of lipids critical to the function of specialized tissues such as the retina, brain, and testes. Their activated thioester form, (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-coenzyme A (C36:4-CoA), is a key intermediate in the biosynthesis and incorporation of these remarkable fatty acids into membrane phospholipids. Deficiencies in VLC-PUFA synthesis, often linked to mutations in the ELOVL4 elongase enzyme, lead to severe pathologies, most notably Stargardt-like macular dystrophy (STGD3). This guide provides a comprehensive technical overview of C36:4-CoA, detailing its biosynthesis, its profound impact on the biophysical properties of cellular membranes, and its relevance in disease and therapeutic development. We will explore the causality behind experimental approaches to study this molecule and provide detailed protocols for its investigation, offering a self-validating framework for researchers in the field.
Part 1: Introduction to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)
1.1. Definition and Significance of VLC-PUFAs
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 22 carbons or more.[1] A specialized subset of these, the VLC-PUFAs, possess elongated carbon chains (≥C28) and multiple cis-double bonds. These molecules are not typically obtained from dietary sources and must be synthesized in situ in specific tissues.[2][3] Their hybrid structure, featuring a long, saturated proximal segment and a highly unsaturated distal segment, imparts unique biophysical properties not found in more common long-chain fatty acids.[2][4] In the retina, VLC-PUFAs are esterified almost exclusively to the sn-1 position of phosphatidylcholine (PC), with docosahexaenoic acid (DHA; 22:6n-3) typically occupying the sn-2 position, creating highly specialized phospholipid species.[5] These unique PCs are critical for the structural integrity and function of photoreceptor outer segment disc membranes.[2][6]
1.2. The Central Role of CoA Activation in Fatty Acid Metabolism
The conversion of fatty acids to their coenzyme A (CoA) thioesters is the first and essential step for their participation in most metabolic pathways.[7][8] This activation, catalyzed by acyl-CoA synthetases, renders the fatty acid metabolically active, priming it for processes such as β-oxidation, elongation, desaturation, and esterification into complex lipids.[7][8] For VLC-PUFAs, the formation of acyl-CoA derivatives like C36:4-CoA is a prerequisite for the enzymatic reactions mediated by the ELOVL elongase and fatty acyl desaturase (FADS) enzyme families.
1.3. Focus on (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA (C36:4-CoA): A Unique Molecular Species
(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA represents a C36 fatty acid with four methylene-interrupted cis-double bonds. While research has often focused on the more abundant C32 and C34 species, VLC-PUFAs up to C38 have been identified in the retina.[6][9][10] The biosynthesis of these exceptionally long fatty acids is catalyzed by the ELOVL4 enzyme.[9][10] The presence of C36:4-CoA and its subsequent incorporation into phospholipids are thought to be vital for maintaining the high membrane curvature and fluidity required for the function of photoreceptor discs.[2][4]
Part 2: Biosynthesis and Metabolism of C36:4-CoA
2.1. The Elongation and Desaturation Cascade
VLC-PUFAs are synthesized from essential dietary precursors, primarily the n-3 fatty acid eicosapentaenoic acid (EPA; 20:5n-3).[6][9] The biosynthesis involves a cyclical process of four reactions that collectively add two carbons to the acyl chain: 1) condensation with malonyl-CoA, 2) reduction to a 3-hydroxyacyl-CoA, 3) dehydration to a trans-2,3-enoyl-CoA, and 4) reduction to the final elongated acyl-CoA. This cycle is repeated to extend the chain to lengths of up to 38 carbons.[10]
2.2. Key Enzymes: ELOVL4 and Fatty Acyl Desaturases
The rate-limiting condensation step of the elongation cycle is catalyzed by a family of enzymes known as ELOVLs. ELOVL4 is the specific elongase responsible for extending acyl chains beyond C26.[6][11][12] Mutations in the ELOVL4 gene are the direct cause of Stargardt-like macular dystrophy (STGD3), a disease characterized by a severe reduction in retinal VLC-PUFAs.[12][13] Studies have shown that ELOVL4 can elongate saturated and polyunsaturated fatty acids from C26 up to C38.[6][10][11] The introduction of double bonds is catalyzed by fatty acyl desaturases (FADS), which work in concert with the elongation machinery to produce the final polyunsaturated product.
2.3. Proposed Biosynthetic Pathway of C36:4-CoA (n-6)
The following pathway illustrates the synthesis of a C36:4 n-6 VLC-PUFA-CoA from the essential fatty acid linoleic acid (18:2n-6). Each elongation cycle consists of four enzymatic steps, which are grouped here for clarity. The key ELOVL4-dependent steps occur after the C26 intermediate is formed.
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A Technical Guide to the Physiological Relevance of C36 Polyunsaturated Fatty Acyl-CoAs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly those with 36 carbon atoms, represent a unique and highly specialized class of lipids. Unlike their shorter-chain counterparts, which are often obtained from dietary sources, C36 PUFAs are synthesized in situ in specific tissues through a dedicated enzymatic pathway. When activated to their acyl-CoA thioesters (C36 PUFA-CoAs), these molecules become critical substrates for incorporation into complex lipids that profoundly influence membrane architecture and cellular function. This guide provides an in-depth exploration of the biosynthesis, metabolism, and physiological significance of C36 PUFA-CoAs, with a focus on their indispensable roles in retinal and neural health. We further detail the severe pathophysiological consequences of defects in their synthesis, as seen in Stargardt disease-3, and provide a comprehensive overview of the analytical methodologies required for their study.
Introduction: The Unique Identity of C36 PUFA-CoAs
Fatty acids are fundamental cellular components, serving as energy sources, signaling molecules, and integral building blocks of biological membranes.[1][2] While long-chain fatty acids (LCFAs, C11-C20) are ubiquitous, a distinct class of very-long-chain fatty acids (VLCFAs, >C20) with 26 or more carbons are restricted to specific tissues where they perform specialized functions.[3][4] Among these, the C28-C36 polyunsaturated fatty acids (VLC-PUFAs) are particularly noteworthy.
These molecules are not typically present in the human diet and must be synthesized endogenously.[5] Their activated form, C36 polyunsaturated fatty acyl-CoA (C36 PUFA-CoA), is the metabolically competent molecule that participates in the acylation of glycerophospholipids and sphingolipids.[6][7] These C36-containing lipids are highly enriched in the retina, brain, and testes, suggesting critical, tissue-specific roles.[3][4][6] This guide will elucidate the pathways that govern their existence and the vital functions they perform.
Biosynthesis and Metabolism of C36 PUFA-CoAs
The synthesis and degradation of C36 PUFAs are tightly regulated processes involving specialized enzymes located primarily in the endoplasmic reticulum (ER) and peroxisomes.
The Elongation Pathway: Role of ELOVL4
The synthesis of VLC-PUFAs is distinct from that of LCFAs and is critically dependent on the enzyme Elongase of Very-Long-Chain Fatty Acids 4 (ELOVL4) .[5][6][8] ELOVL4 is a key component of the fatty acid elongation system in the endoplasmic reticulum, which extends fatty acyl-CoA chains by adding two-carbon units from malonyl-CoA in a four-step cycle.[9][10]
ELOVL4 is uniquely responsible for the elongation of fatty acid precursors beyond C26, making it essential for the production of C28-C38 PUFAs.[7][11][12][13] It utilizes PUFA precursors, such as docosahexaenoic acid (DHA, 22:6n-3), as substrates to generate the C36 backbone.[7] Mutations in the ELOVL4 gene disrupt this process, leading to a deficiency in C32-C36 PUFAs and causing severe pathologies, most notably Stargardt-like macular dystrophy (STGD3).[8][14][15][16]
Caption: Biosynthesis of C36 PUFA-CoA via the ELOVL4-mediated elongation cycle in the ER.
Activation and Incorporation into Complex Lipids
For a newly synthesized C36 PUFA to be metabolically active, it must first be converted to its thioester derivative, C36 PUFA-CoA. This activation is catalyzed by acyl-CoA synthetases, which are localized to the ER and other cellular compartments.[17] Once activated, C36 PUFA-CoAs are preferentially incorporated into the sn-1 position of phosphatidylcholines (PCs).[3][8] These unique PCs often contain DHA at the sn-2 position, creating a highly specialized lipid species (C36-PUFA/DHA-PC) that is abundant in retinal photoreceptor outer segment membranes.[5][8]
Peroxisomal Degradation
VLC-PUFAs, after activation to their acyl-CoA forms, can be transported into peroxisomes via the ABCD1 transporter for degradation through β-oxidation.[6] This pathway shortens the fatty acid chains, which can then be further metabolized in mitochondria. Defects in this degradation pathway, such as those seen in X-linked adrenoleukodystrophy, lead to the toxic accumulation of VLCFAs.[6][18]
Physiological Roles of C36 PUFA-Containing Lipids
The unique structural properties of C36 PUFAs confer novel biophysical characteristics to the membranes in which they reside, impacting cellular signaling and survival.
Retinal Function and Photoreceptor Health
The retina, particularly the photoreceptor outer segments (POS), is the primary site of C36 PUFA enrichment.[5][8] These lipids constitute a significant portion of the total fatty acids in POS disc membranes, where the machinery for phototransduction is located.[5][8]
Key Functions in the Retina:
-
Membrane Fluidity and Curvature: The presence of extremely long and polyunsaturated acyl chains is thought to create a highly fluid and flexible membrane environment.[19][20][21] This is critical for the high-speed conformational changes of rhodopsin during the visual cycle and for the constant shedding and renewal of photoreceptor discs.
-
Structural Integrity: C36 PUFA-containing PCs are essential for maintaining the highly organized structure of photoreceptor outer segments.[22] Their absence leads to disorganized distal discs and eventual photoreceptor degeneration.[14][22]
-
Cell Survival: The deficiency of these lipids is directly linked to increased photoreceptor cell death and the accumulation of toxic byproducts like N-retinylidene-N-retinylethanolamine (A2E), a hallmark of macular degeneration.[5][8]
Roles in the Brain and Testis
Beyond the retina, C36 PUFAs are also found in the brain and testes.[4][6]
-
Brain: In the brain, they are found at the sn-1 position of phosphatidylcholines and may play a role in neuronal membrane function and signaling.[3][4]
-
Testis and Sperm: In the testes, C36 PUFAs are uniquely incorporated into sphingolipids and ceramides.[3][4] These lipids are enriched in the sperm head and are implicated in the process of capacitation, which is necessary for fertilization.[4]
Table 1: Tissue Distribution and Primary Lipid Class of C36 PUFAs
| Tissue | Primary Lipid Class | Implicated Function | Key References |
| Retina | Phosphatidylcholine (PC) | Phototransduction, membrane integrity, cell survival | [8],[5],[14] |
| Brain | Phosphatidylcholine (PC) | Neuronal membrane structure and function | [3],[4] |
| Testis/Sperm | Sphingolipids, Ceramides | Sperm capacitation, fertilization | [3],[4] |
| Skin | Ceramides | Epidermal water barrier function | [11],[12] |
Pathophysiological Implications: Stargardt Disease-3
The critical importance of C36 PUFAs is starkly illustrated by the genetic disorder Stargardt disease-3 (STGD3) , an autosomal dominant form of juvenile macular degeneration.[14][16]
-
Genetic Basis: STGD3 is caused by mutations in the ELOVL4 gene.[8][13][23] These mutations typically result in a truncated ELOVL4 protein that is mislocalized and non-functional, leading to a dominant-negative effect.[16]
-
Molecular Pathology: The primary molecular defect is the inability to synthesize C28-C36 PUFAs.[8][15] Mouse models of STGD3 show a selective and dramatic reduction in these specific lipids in the retina long before any morphological or functional defects are observed.[22][23]
-
Clinical Manifestation: The deficiency of C36 PUFA-containing lipids leads to progressive photoreceptor cell death, accumulation of lipofuscin, and ultimately, vision loss.[8][22] Recent studies in mouse models have shown that dietary supplementation with synthetic VLC-PUFAs can improve retinal function, highlighting a potential therapeutic avenue.[24]
Analytical Methodologies for C36 PUFA-CoA Research
Studying these low-abundance, high-molecular-weight molecules requires specialized analytical techniques, primarily centered around mass spectrometry.
Experimental Workflow for Acyl-CoA Analysis
A typical workflow involves tissue extraction, purification of the acyl-CoA fraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Standard experimental workflow for the analysis of C36 PUFA-CoAs from biological samples.
Step-by-Step Protocol: Acyl-CoA Extraction and Analysis
This protocol provides a generalized procedure for the targeted analysis of C36 PUFA-CoAs.
I. Sample Preparation and Extraction
-
Flash-freeze harvested tissue samples in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue (~50 mg) in a 2:1:0.8 mixture of methanol:chloroform:water.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous/methanol phase, which contains the acyl-CoAs, and transfer to a new tube.
-
Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.
II. Solid Phase Extraction (SPE) for Acyl-CoA Purification
-
Reconstitute the dried extract in a minimal volume of a weak aqueous buffer (e.g., 2 mM ammonium acetate).
-
Condition a C18 SPE cartridge with methanol followed by equilibration with the same aqueous buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with the aqueous buffer to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a high-organic solvent, typically methanol or acetonitrile.
-
Dry the eluted fraction under nitrogen.
III. LC-MS/MS Analysis
-
Reconstitute the purified acyl-CoA sample in a suitable injection solvent (e.g., 50:50 methanol:water).
-
Inject the sample onto a reverse-phase C18 liquid chromatography column.
-
Elute the acyl-CoAs using a gradient of mobile phases, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The long alkyl chain of C36 PUFA-CoA will require a high percentage of organic mobile phase for elution.
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the molecular mass of the C36 PUFA-CoA) to a characteristic product ion (often related to the CoA moiety) for sensitive and specific quantification.
Future Directions and Conclusion
The study of C36 PUFA-CoAs is a frontier in lipid research. While their role in retinal health is becoming clearer, many questions remain. Future research should focus on elucidating their specific functions in the brain, identifying the full spectrum of proteins that interact with C36-acylated lipids, and exploring the therapeutic potential of synthetic VLC-PUFAs for treating not only STGD3 but also other retinal degenerations like age-related macular degeneration.[24]
References
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Title: Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals Source: National Center for Biotechnology Information URL: [Link]
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Title: Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology Source: Journal of Lipid Research URL: [Link]
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Title: Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology (PDF) Source: ResearchGate URL: [Link]
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Title: Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology Source: PubMed URL: [Link]
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Title: Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology Source: ResearchGate URL: [Link]
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Title: Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids Source: PNAS URL: [Link]
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Title: Abnormal Retinal Morphology and Function in Homozygous Stargardt-3 Mice Which Completely Lack Polyunsaturated C28-C36 Fatty Acids in the Mature Retina Source: Investigative Ophthalmology & Visual Science URL: [Link]
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Title: Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal β-oxidation Source: Biochemical Journal URL: [Link]
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Title: Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function Source: PubMed URL: [Link]
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Title: Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology Source: National Center for Biotechnology Information URL: [Link]
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Title: Generation of Homozygous Stargardt-3 Mice Which Completely Lack Retinal Polyunsaturated C28-C36 Fatty Acids Source: Investigative Ophthalmology & Visual Science URL: [Link]
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Title: Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival Source: International Journal of Biological Sciences URL: [Link]
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Title: A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines Source: PubMed URL: [Link]
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Title: Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival Source: PubMed URL: [Link]
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Title: ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function Source: Progress in Lipid Research URL: [Link]
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Title: Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids Source: PubMed Central URL: [Link]
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Title: Roles of polyunsaturated fatty acids, from mediators to membranes Source: National Center for Biotechnology Information URL: [Link]
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Title: Significance of long chain polyunsaturated fatty acids in human health Source: PubMed Central URL: [Link]
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Title: Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease Source: Foundation Fighting Blindness URL: [Link]
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Title: Polyunsaturated Fatty Acids and Human Health: A Key to Modern Nutritional Balance in Association with Polyphenolic Compounds from Food Sources Source: MDPI URL: [Link]
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Title: Dietary fatty acids influence the cell membrane Source: Lipotype GmbH URL: [Link]
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Title: Dynamic lipid turnover in photoreceptors and retinal pigment epithelium throughout life Source: PubMed Central URL: [Link]
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Title: Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 Source: PubMed URL: [Link]
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Title: Cellular localization and schematic representation of fatty acid... Source: ResearchGate URL: [Link]
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A Technical Guide to the Exploration of Hexatriacontatetraenoic Acid Derivatives from Natural Sources
Preamble: Charting Unexplored Territories in Lipid Biochemistry
The vast and intricate world of lipidomics is continually expanding, with novel fatty acid structures offering tantalizing prospects for drug development and biotechnological innovation. Among the underexplored frontiers are the very-long-chain polyunsaturated fatty acids (VLCPUFAs), particularly those with exceptionally long carbon backbones. This technical guide addresses the emerging interest in hexatriacontatetraenoic acid (C36:4) derivatives, a class of molecules currently at the edge of lipid biochemistry. While no definitive natural source of a C36:4 fatty acid has been prominently documented in mainstream literature, the biochemical machinery for its synthesis plausibly exists within certain biological niches. This guide, therefore, serves as a forward-looking manual for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for the discovery, isolation, and characterization of these novel lipid entities. We will delve into the most promising natural sources, explore the biosynthetic logic that could lead to their formation, and detail the sophisticated analytical workflows required to bring such molecules from the realm of hypothesis into the laboratory.
Part 1: The Hypothetical Existence and Potential Bio-Significance of C36:4 Fatty Acids
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms.[1] While common VLCFAs include lignoceric acid (C24) and cerotic acid (C26), instances of fatty acids exceeding 30 carbons are also known, particularly in the form of saturated or monounsaturated compounds like melissic acid (C30) and lumequeic acid (Δ21-30:1).[1] The existence of polyunsaturated derivatives of these extremely long-chain fatty acids remains a compelling area of investigation.
The unique physicochemical properties conferred by a 36-carbon chain with four points of unsaturation would likely impart specialized functions within biological membranes or as signaling molecules. The extended, flexible acyl chain could influence membrane fluidity, lipid raft formation, and interactions with membrane-spanning proteins in ways not achievable by more common fatty acids. Furthermore, as precursors to even more complex bioactive lipids, hexatriacontatetraenoic acid derivatives could play roles in cell signaling pathways that are currently uncharacterized.
Part 2: Promising Natural Sources for the Discovery of Hexatriacontatetraenoic Acid Derivatives
The search for novel and structurally complex lipids invariably leads to the marine environment. The extreme conditions of temperature, pressure, and nutrient availability in marine ecosystems have driven the evolution of unique biochemical adaptations, including the production of unusual fatty acids.[2]
Marine Microorganisms: The Vanguard of Biochemical Innovation
Deep-sea bacteria and extremophilic archaea represent a primary frontier for the discovery of novel lipids. These microorganisms thrive in environments characterized by high hydrostatic pressure and low temperatures, conditions that necessitate specialized membrane compositions to maintain fluidity and function.[3]
-
Deep-Sea Bacteria: Numerous deep-sea bacterial isolates have been shown to produce significant quantities of long-chain polyunsaturated fatty acids (PUFAs), a trait once thought to be rare in prokaryotes.[3] Genera such as Shewanella, Photobacterium, Colwellia, Moritella, and Vibrio are known producers of eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3).[4] The enzymatic machinery in these organisms, often involving polyketide synthase (PKS) pathways, is capable of synthesizing long acyl chains, and it is conceivable that variations of these pathways could produce fatty acids with chain lengths extending to C36.
-
Marine Microalgae and Dinoflagellates: These photosynthetic protists are the primary producers of many of the PUFAs that accumulate in the marine food web.[5] Certain species of microalgae are known to synthesize a diverse array of PUFAs, and their lipid profiles can be manipulated by altering cultivation conditions.[6] Dinoflagellates, in particular, are recognized for their complex secondary metabolism, which includes the production of unique polyketide-derived toxins.[7] The biosynthetic pathways for these molecules demonstrate a capacity for intricate carbon chain assembly and modification, suggesting that the synthesis of a C36:4 fatty acid is within their biochemical potential.
Marine Invertebrates: A Reservoir of Symbiotic and Endogenous Novelty
Marine invertebrates, particularly sponges, have historically been a rich source of novel bioactive compounds, including unusual lipids.[8] These organisms often harbor complex communities of symbiotic microorganisms that are the true producers of many of these secondary metabolites.
-
Sponges (Porifera): Sponges are sessile filter-feeders that rely on a sophisticated chemical arsenal for defense. They are known to contain a remarkable diversity of fatty acids, including branched, hydroxylated, and non-methylene-interrupted PUFAs.[9][10] The investigation of sponge lipidomes, especially those from underexplored deep-sea environments, may yet reveal the presence of hexatriacontatetraenoic acid derivatives, either as products of the sponge's own metabolism or that of its microbial symbionts.
Part 3: Biosynthetic Pathways: The Molecular Logic of C36:4 Formation
The synthesis of a hexatriacontatetraenoic acid would require a robust and iterative elongation process. Two primary pathways are the most likely candidates for producing such a molecule in nature.
The Elongase and Desaturase Pathway
In many eukaryotes, the synthesis of long-chain polyunsaturated fatty acids occurs through a series of enzymatic steps involving fatty acid elongases and desaturases.[11] This pathway begins with a precursor fatty acid, such as oleic acid (18:1n-9) or linoleic acid (18:2n-6), which is sequentially elongated by the addition of two-carbon units from malonyl-CoA and desaturated by the introduction of double bonds. The production of a C36 fatty acid via this pathway would necessitate a highly efficient and processive elongase system capable of multiple cycles of elongation beyond the typical C22-C24 products.
Caption: Hypothetical Elongase/Desaturase Pathway for C36:4 Synthesis.
The Polyketide Synthase (PKS) Pathway
An alternative and highly versatile route to long-chain fatty acid synthesis is the polyketide synthase (PKS) pathway, which is particularly prevalent in bacteria and dinoflagellates.[7] PKS systems function like an assembly line, where a series of enzymatic domains work in concert to build a carbon chain from simple precursor units, typically acetyl-CoA and malonyl-CoA. The modular nature of Type I PKSs allows for the programmed synthesis of complex structures with defined chain lengths and patterns of reduction and dehydration. It is highly plausible that a PKS pathway could be responsible for the de novo synthesis of a C36 backbone, with subsequent modifications to introduce the four double bonds.
Sources
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Methodological & Application
Introduction: The Challenge of Analyzing Very-Long-Chain Polyunsaturated Acyl-CoAs
An Application Note for the Comprehensive Analysis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated Coenzyme A (CoA) esters are critical intermediates in a host of cellular processes. These molecules are primarily metabolized through peroxisomal β-oxidation, as their chain length precludes efficient processing by mitochondria.[1][2] Dysregulation of VLCFA metabolism is linked to severe genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD), highlighting the importance of accurately measuring their corresponding acyl-CoA pools.[3]
The analyte of interest, (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA (C36:4-CoA), is a highly specific, very-long-chain polyunsaturated acyl-CoA. Its analysis presents a significant challenge due to its low physiological abundance, amphipathic nature, and susceptibility to degradation.[4][5] This application note, designed for researchers and drug development professionals, provides a comprehensive, field-proven protocol for the extraction, separation, and sensitive quantification of C36:4-CoA and other VLCFA-CoAs from biological matrices using LC-MS/MS.
Part 1: Foundational Principles & Experimental Workflow
The successful analysis of VLCFA-CoAs hinges on a meticulously designed workflow that preserves the integrity of the analyte from extraction to detection. The core strategy involves rapid inactivation of degradative enzymes, efficient extraction from a complex matrix, chromatographic separation based on hydrophobicity, and highly selective detection using tandem mass spectrometry.
Overall Experimental Workflow
The entire process, from sample preparation to data acquisition, is outlined below. Each step is designed to maximize recovery and analytical sensitivity.
Part 2: Detailed Experimental Protocols
As a Senior Application Scientist, the following protocols have been developed not just as a series of steps, but as a self-validating system. The rationale behind key choices is explained to empower the user to adapt the method as needed.
Protocol 1: Sample Preparation and Extraction
The primary goal of this protocol is to quantitatively extract C36:4-CoA while removing interfering substances like phospholipids and salts. The use of an odd-chain internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA) is mandatory for correcting analytical variability.[6]
Materials:
-
Frozen tissue (~50-100 mg)
-
Internal Standard (IS) solution: C17:0-CoA at 10 µM in 70% Methanol
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, chilled to 4°C
-
Extraction Solvent: Acetonitrile (ACN) with 0.1% formic acid, chilled to -20°C
-
SPE Cartridges: C18, 100 mg bed
-
SPE Conditioning Solvent: 100% Methanol
-
SPE Equilibration Solvent: Water
-
SPE Wash Solvent: 30% Methanol in water
-
SPE Elution Solvent: 80% Acetonitrile, 20% 2-Propanol
-
Reconstitution Solvent: 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate
Procedure:
-
Homogenization:
-
Pre-chill a glass Dounce homogenizer on ice.
-
Weigh approximately 50 mg of frozen tissue and place it in the homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer and 10 µL of the IS solution.
-
Homogenize thoroughly (20-30 strokes) while keeping the vessel on ice. Causality: The acidic buffer and cold temperature inhibit acyl-CoA hydrolases, preventing analyte degradation.
-
-
Protein Precipitation & Extraction:
-
Transfer the homogenate to a 2 mL tube.
-
Add 1 mL of ice-cold Extraction Solvent.
-
Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant. This contains the acyl-CoAs.[7][8]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 2 mL of Methanol, followed by 2 mL of Water. Do not let the cartridge run dry.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 2 mL of Wash Solvent to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of Elution Solvent into a clean collection tube. Causality: The C18 stationary phase retains the hydrophobic acyl chains, allowing polar contaminants to be washed away. The strong organic elution solvent is required to release the tightly bound VLCFA-CoAs.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent.
-
Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
This method uses reversed-phase chromatography to separate acyl-CoAs by chain length and unsaturation, coupled with highly selective tandem mass spectrometry for detection.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | UPLC or HPLC system capable of binary gradient elution |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Key MS Parameters | Capillary Voltage: 3.5 kV Desolvation Temperature: 500°C Gas Flow: Instrument dependent, optimize for best signal |
Causality: The use of ammonium acetate in the mobile phase acts as an ion-pairing agent, neutralizing the negative charges on the CoA's phosphate groups. This prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration.[9][10]
MS/MS Detection: Multiple Reaction Monitoring (MRM)
The power of tandem MS lies in its ability to isolate a specific precursor ion and monitor for a characteristic product ion. For acyl-CoAs, fragmentation is highly predictable. The most abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da).[4][5][11]
MRM Transition Table:
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| (21Z,..,30Z)-hexatriacontatetraenoyl-CoA | 1274.6 | 767.5 | 50 | 45 |
| Internal Standard: Heptadecanoyl-CoA (C17:0) | 938.5 | 431.4 | 50 | 35 |
| Example: Lignoceroyl-CoA (C24:0) | 1122.8 | 615.7 | 50 | 40 |
| Example: Palmitoyl-CoA (C16:0) | 922.5 | 415.4 | 50 | 35 |
Note: Collision energies should be optimized for the specific instrument used. The product ion corresponds to the [M+H-507]⁺ fragment.[11][12]
Part 3: Data Analysis & System Validation
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of a commercially available VLCFA-CoA standard (e.g., C24:0-CoA) and a fixed amount of the internal standard into a blank matrix (e.g., lysate from a cell line known to have low VLCFA levels). Run the standards alongside the samples.
-
Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrants. Use the resulting linear regression to calculate the concentration of C36:4-CoA in the unknown samples.
-
Validation: The method's performance should be characterized by determining its Lower Limit of Quantification (LLOQ), precision, and accuracy using quality control (QC) samples at low, medium, and high concentrations.[9]
Conclusion
This application note provides a robust and highly sensitive LC-MS/MS method for the quantitative analysis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA and other very-long-chain acyl-CoAs. By combining an optimized extraction protocol with the inherent selectivity of tandem mass spectrometry, this method overcomes the significant challenges associated with VLCFA-CoA analysis. This enables researchers to accurately probe the intricate roles of these molecules in health and disease, offering a powerful tool for basic research and therapeutic development.
References
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The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. (n.d.). MDPI. Retrieved from [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(4), G849-G854. Retrieved from [Link]
-
Beta oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Gao, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(17), 9379-9386. Retrieved from [Link]
-
Singh, I., et al. (1999). Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression. Molecular Genetics and Metabolism, 66(2), 91-99. Retrieved from [Link]
-
The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Jensen, M. K., et al. (1994). Analysis of Long-Chain Fatty Acyl Coenzyme A Thioesters by Negative Ion Fast-Atom Bombardment Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 5(5), 416-424. Retrieved from [Link]
-
Wanders, R. J. A., & Waterham, H. R. (2017). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Methods in Molecular Biology, 1595, 45-54. Retrieved from [Link]
-
Fragment ions of acyl-CoAs. (A) Fragment ions of C16:0 CoA. (B) The... (n.d.). ResearchGate. Retrieved from [Link]
-
Minkler, P. E., et al. (2006). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 47(11), 2585-2592. Retrieved from [Link]
-
Knudsen, J. (1992). A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue. Analytical Biochemistry, 207(1), 63-67. Retrieved from [Link]
-
Deutsch, J., & Taylor, A. W. (1995). Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 672(2), 185-191. Retrieved from [Link]
-
Woldegiorgis, G., et al. (1981). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 118(1), 8-14. Retrieved from [Link]
-
Wolk, D. M., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B, 879(20), 1754-1760. Retrieved from [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. Retrieved from [Link]
-
Magnes, C., & Sinner, F. M. (2017). Liquid Chromatography-Mass Spectrometry of Acyl-CoAs. Methods in Molecular Biology, 1603, 151-163. Retrieved from [Link]
-
Trefely, S., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 268. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Very-Long-Chain Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry
Abstract
Very-long-chain acyl-Coenzyme A (VLC-ACoA) species, encompassing acyl chains of 22 carbons or more, are critical intermediates in lipid metabolism. Their accumulation is implicated in several severe metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders[1]. Accurate quantification of these low-abundance molecules in complex biological matrices is essential for diagnosing these conditions and for advancing drug development. However, their amphipathic nature and susceptibility to degradation present significant analytical challenges. This application note provides a robust and sensitive protocol for the quantification of VLC-ACoAs in cultured cells and tissues using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol details a streamlined extraction procedure, optimized chromatographic separation, and specific mass spectrometric parameters for high-selectivity analysis.
Introduction: The Biological Significance of VLC-ACoAs
VLC-ACoAs are the activated form of very-long-chain fatty acids (VLCFAs) and serve as key substrates for peroxisomal β-oxidation[2]. Inborn errors of metabolism that disrupt this pathway lead to the accumulation of VLCFAs and their corresponding CoA esters in tissues and plasma, resulting in severe cellular dysfunction, particularly in the nervous system and adrenal glands. For instance, defects in the ABCD1 transporter protein, which imports VLC-ACoAs into the peroxisome, cause X-ALD. Therefore, the ability to precisely measure the levels of specific VLC-ACoAs, such as C24:0-CoA and C26:0-CoA, is a critical tool for researchers and clinicians.
The "gold standard" for quantifying these lipid metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and selectivity[3]. This guide outlines a complete workflow, from sample preparation to data analysis, grounded in established methodologies to ensure accuracy and reproducibility.
Principle of the Method
This protocol employs a liquid-liquid extraction to isolate acyl-CoAs from the biological matrix while precipitating proteins. An odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most mammalian cells, is added as an internal standard (IS) to account for variations in extraction efficiency and matrix effects[4][5].
The extracted acyl-CoAs are then separated using reversed-phase liquid chromatography. The separation is based on the hydrophobicity of the acyl chain, allowing for the resolution of different chain lengths and degrees of saturation[3]. The separated molecules are ionized using positive mode electrospray ionization (ESI) and quantified on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high specificity by monitoring a unique precursor-to-product ion transition for each analyte[3][6].
Experimental Workflow Overview
The entire process, from sample collection to final data, can be visualized as a streamlined workflow.
Caption: Workflow for VLC-ACoA quantification.
Materials and Reagents
-
Standards: C22:0-CoA, C24:0-CoA, C26:0-CoA, Heptadecanoyl-CoA (C17:0-CoA)
-
Solvents: Acetonitrile (LC-MS grade), 2-Propanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Potassium phosphate monobasic (KH₂PO₄), Ammonium sulfate ((NH₄)₂SO₄), Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Equipment:
-
Liquid chromatography system (UPLC or HPLC)
-
Triple quadrupole mass spectrometer with ESI source
-
C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Homogenizer (e.g., glass Dounce or bead beater)
-
Centrifuge (refrigerated)
-
Nitrogen evaporator or vacuum concentrator
-
Detailed Experimental Protocol
Preparation of Standards and Solutions
-
Stock Solutions (1 mM): Prepare individual stock solutions of each VLC-ACoA standard and the C17:0-CoA internal standard in a methanol:water (1:1, v/v) solution. Store at -80°C.
-
Calibration Curve Standards: Prepare a mixed working solution of all VLC-ACoA standards. Serially dilute this mix to create calibration standards ranging from low pmol to high pmol concentrations.
-
Internal Standard (IS) Spiking Solution: Prepare a working solution of C17:0-CoA at a concentration appropriate to yield a robust signal (e.g., 50 pmol/sample).
-
Extraction Buffer: 100 mM KH₂PO₄, pH 4.9. Prepare fresh and keep on ice.
-
Saturated Ammonium Sulfate: Prepare a saturated solution of (NH₄)₂SO₄ in water.
Sample Preparation and Extraction
Scientist's Note: All steps must be performed on ice to minimize enzymatic degradation of acyl-CoAs. The acidic pH of the extraction buffer helps to maintain the stability of the thioester bond[7].
-
Sample Collection: For cultured cells, start with a pellet of 5-10 million cells. For tissues, use 50-100 mg of tissue flash-frozen in liquid nitrogen and pulverized into a fine powder.
-
Homogenization: Transfer the cell pellet or powdered tissue to a pre-chilled glass homogenizer. Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and the known amount of C17:0-CoA internal standard[3]. Homogenize thoroughly until no visible clumps remain.
-
Protein Precipitation and Extraction:
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C[3]. Three layers will form: a protein pellet at the bottom, an aqueous layer, and an upper organic layer containing the acyl-CoAs.
-
Supernatant Collection: Carefully collect the upper organic supernatant and transfer it to a new tube.
-
Drying and Reconstitution: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 85% Mobile Phase A).
LC-MS/MS Analysis
Scientist's Note: The choice of mobile phase modifier is critical. Triethylamine (TEA) or ammonium hydroxide improves peak shape and ionization efficiency for the phosphate groups on the CoA molecule[4][6]. A C8 or C18 column is suitable, with C18 providing greater retention for the hydrophobic VLC-ACoAs[3][8].
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm) |
| Mobile Phase A | 85:15 Water:Acetonitrile + 0.05% TEA |
| Mobile Phase B | 10:90 Water:Acetonitrile + 0.05% TEA |
| Flow Rate | 200 µL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Gradient | 0-5 min: 100% A5-19 min: Linear gradient to 50% B19-20 min: Linear gradient to 100% B20-25 min: Hold at 100% B25-26 min: Return to 100% A26-31 min: Re-equilibration |
This gradient is a starting point and should be optimized based on the specific LC system and column used. A similar gradient using ammonium hydroxide has also been shown to be effective[4].
Table 2: Mass Spectrometry Conditions and MRM Transitions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| ESI Voltage | +5.5 kV |
| Source Temp. | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Nitrogen |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C17:0-CoA (IS) | 1020.5 | 513.5 | Optimize |
| C22:0-CoA | 1090.6 | 583.5 | Optimize |
| C24:0-CoA | 1118.6 | 611.5 | Optimize |
| C26:0-CoA | 1146.7 | 639.5 | Optimize |
Scientist's Note: The primary fragmentation observed in positive mode ESI for acyl-CoAs is the loss of the 3'-phosphoadenosine 5'-diphosphate portion, resulting in a product ion that retains the acyl-pantetheine structure[6][9]. Precursor and product ions should be empirically determined and collision energies optimized for each specific instrument to maximize sensitivity.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each VLC-ACoA and the internal standard using the instrument's software.
-
Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS). Plot this ratio against the known concentration of the analyte to generate a linear calibration curve.
-
Quantification: Calculate the AreaAnalyte / AreaIS ratio for each unknown sample. Determine the concentration of the VLC-ACoA in the sample by interpolating from the linear regression of the calibration curve.
-
Final Concentration: Adjust the calculated concentration to account for the initial sample weight or cell number to report the final value in units such as pmol/mg tissue or pmol/10⁶ cells.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, the following parameters should be assessed:
-
Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.
-
Sensitivity: The Lower Limit of Quantification (LLOQ) should be determined as the lowest point on the calibration curve with acceptable precision and accuracy.
-
Precision: Replicate injections of the same sample should yield a coefficient of variation (%CV) of <15%.
-
Accuracy: Spike-recovery experiments, where a known amount of standard is added to a sample matrix, should result in a recovery of 85-115%.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the robust and sensitive quantification of very-long-chain acyl-CoAs from biological samples. By combining an optimized extraction procedure with the high selectivity of LC-MS/MS in MRM mode, this method is suitable for basic research into lipid metabolism and for clinical applications in the study of peroxisomal disorders. The detailed explanation of the rationale behind key steps provides the user with the necessary foundation to implement and adapt this protocol successfully.
References
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. Available at: [Link]
-
Kiens, B., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 8(2), 349-356. Available at: [Link]
-
Turgeon, C., et al. (2020). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Methods in Molecular Biology (Vol. 2086, pp. 119-128). Springer. Available at: [Link]
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Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777-1782. Available at: [Link]
-
Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Analytical Chemistry, 77(18), 5842-5849. Available at: [Link]
-
Woldegiorgis, G., et al. (1985). An improved method for the extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(1), 8-12. Available at: [Link]
-
Cyberlipid. Fatty acyl CoA analysis. Available at: [Link]
-
Wanders, R. J. A., & Waterham, H. R. (2019). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. International Journal of Molecular Sciences, 20(21), 5447. Available at: [Link]
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- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Robust Extraction of Long-Chain Acyl-CoAs from Cultured Cells for High-Fidelity Mass Spectrometry Analysis
Introduction: The Centrality of Long-Chain Acyl-CoAs in Cellular Metabolism
Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, acting as activated forms of long-chain fatty acids.[1] They are centrally positioned at the crossroads of major metabolic pathways, including β-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and cellular signaling.[2] An imbalance in the intracellular pool of LC-CoAs has been implicated in various pathological conditions, including insulin resistance, type 2 diabetes, fatty liver disease, and certain cancers.[1][2] Consequently, the accurate and precise quantification of these molecules is of paramount importance for researchers in basic science and drug development to unravel disease mechanisms and assess the metabolic impact of therapeutic interventions.[2]
This application note provides a comprehensive guide to the extraction of L-CoAs from cultured cells for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the critical theoretical considerations that underpin a successful extraction, present a detailed and validated protocol, and discuss key aspects of data acquisition and analysis.
Theoretical Framework: Navigating the Challenges of Acyl-CoA Extraction
The unique amphiphilic nature of long-chain acyl-CoAs, possessing a hydrophilic Coenzyme A moiety and a long, hydrophobic acyl chain, presents distinct challenges for their efficient extraction from complex biological matrices.[3] Furthermore, these molecules are metabolically labile and susceptible to enzymatic degradation and chemical hydrolysis, necessitating rapid and effective quenching of cellular metabolism and careful handling throughout the extraction process.[4][5]
The primary objectives of any acyl-CoA extraction protocol are:
-
Rapid and complete quenching of metabolic activity: To preserve the in vivo acyl-CoA profile.
-
Efficient cell lysis: To release intracellular metabolites.
-
Effective protein precipitation: To remove interfering macromolecules.
-
Quantitative recovery of acyl-CoAs: To ensure accurate measurement.
-
Minimization of analyte degradation: To maintain sample integrity.
Two principal strategies have emerged for the extraction of acyl-CoAs: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) . LLE is often favored for its simplicity and speed, while SPE can offer higher selectivity and sample cleanup, which is particularly beneficial for complex matrices.[6][7] This guide will focus on a robust LLE method, with an optional SPE cleanup step for enhanced sample purity.
The Critical Role of Internal Standards
Given the multi-step nature of the extraction process and the potential for analyte loss at each stage, the use of appropriate internal standards is non-negotiable for accurate quantification.[5][8] Ideal internal standards are structurally similar to the analytes of interest but isotopically labeled (e.g., ¹³C-labeled acyl-CoAs) or possess an odd-chain length (e.g., C17:0-CoA) that is not naturally abundant in most mammalian cells.[1][9][10] These standards should be added as early as possible in the workflow, ideally during the initial cell lysis step, to account for variability in extraction efficiency and matrix effects during mass spectrometry analysis.[5][11]
Experimental Workflow Overview
The entire process, from cell culture to data acquisition, can be visualized as a sequential workflow. Each step is critical for the final outcome and requires meticulous attention to detail.
Figure 1: High-level overview of the long-chain acyl-CoA extraction and analysis workflow.
Detailed Protocol: Liquid-Liquid Extraction of Long-Chain Acyl-CoAs from Adherent Cell Cultures
This protocol is optimized for the extraction of long-chain acyl-CoAs from adherent cells grown in 6-well or 10 cm plates.
Materials and Reagents
-
Cultured adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile:Isopropanol:Water (3:1:1, v/v/v), pre-chilled to -20°C
-
Internal Standard (IS) solution: A mixture of ¹³C-labeled or odd-chain acyl-CoAs in a suitable solvent (e.g., methanol:water 1:1)[1]
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Cell scraper (pre-chilled)
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent: 15 mM Ammonium Hydroxide in Acetonitrile:Water (1:1, v/v)[1][2]
Step-by-Step Procedure
-
Metabolic Quenching and Cell Harvesting:
-
Aspirate the cell culture medium completely.
-
Immediately wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium. Work quickly to minimize metabolic changes.
-
After the final wash, aspirate all PBS. Place the culture plate on ice.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold Extraction Solvent to each well of a 6-well plate (or 2.5 mL for a 10 cm dish).
-
Immediately add a known amount of the Internal Standard solution to the extraction solvent in each well.
-
Using a pre-chilled cell scraper, scrape the cells in the presence of the extraction solvent.
-
Pipette the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the tubes on ice for 15 minutes to facilitate complete protein precipitation.
-
-
Clarification of Lysate:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube, being cautious not to disturb the protein pellet.
-
-
Solvent Evaporation:
-
Dry the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat, as it can degrade the acyl-CoAs.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent.[2] The volume can be adjusted based on the expected concentration of acyl-CoAs and the sensitivity of the mass spectrometer.
-
Vortex briefly and centrifuge at high speed for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Optional: Solid-Phase Extraction (SPE) Cleanup
For samples with high matrix complexity or when enhanced sensitivity is required, an optional SPE cleanup step can be incorporated after the supernatant collection (Step 5). Weak anion exchange SPE cartridges are commonly used for this purpose.[2][6]
Figure 2: Step-wise process for optional Solid-Phase Extraction (SPE) cleanup.
LC-MS/MS Analysis: The Gold Standard for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for the quantification of long-chain acyl-CoAs due to its high sensitivity and selectivity.[2]
Chromatographic Separation
-
Column: A C18 reversed-phase column is typically employed for the separation of LC-CoAs based on their hydrophobicity (chain length and degree of saturation).[2]
-
Mobile Phases: A binary gradient system is commonly used.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic, longer-chain acyl-CoAs.
Mass Spectrometry Detection
-
Ionization: Positive mode Electrospray Ionization (ESI) is generally preferred for the analysis of acyl-CoAs.[1]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the best selectivity and sensitivity.[1][2] This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA species. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).[12]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm)[2] | Excellent separation of hydrophobic molecules based on chain length. |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[1][2] | High pH improves peak shape and ionization efficiency. |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[1][2] | Strong organic solvent for eluting hydrophobic acyl-CoAs. |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Efficiently forms protonated molecular ions [M+H]⁺. |
| MS/MS Mode | Selected/Multiple Reaction Monitoring (SRM/MRM)[1][2] | Provides high selectivity and sensitivity for quantification. |
| Internal Standard | Odd-chain (e.g., C17:0-CoA) or stable isotope-labeled acyl-CoAs[1][9] | Corrects for extraction variability and matrix effects. |
Table 1: Key Parameters for LC-MS/MS Analysis of Long-Chain Acyl-CoAs.
Troubleshooting and Method Validation
Low Recovery:
-
Ensure rapid and efficient metabolic quenching with ice-cold reagents.
-
Optimize the volume of extraction solvent to ensure complete cell lysis.
-
Verify the accuracy of internal standard addition.
-
Consider the optional SPE cleanup to enrich the sample.
Poor Peak Shape:
-
Ensure the pH of the mobile phases is maintained around 10.5 with ammonium hydroxide.[13]
-
Check for column degradation.
-
Ensure the reconstitution solvent is compatible with the initial mobile phase conditions.
Method validation should be performed to ensure data quality, including the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, in accordance with established guidelines.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the extraction and quantification of long-chain acyl-CoAs from cultured cells. By understanding the underlying principles and meticulously following the outlined steps, researchers can generate high-quality, reproducible data, enabling deeper insights into the critical role of these metabolites in health and disease. The combination of an optimized extraction procedure with the analytical power of LC-MS/MS offers a powerful tool for advancing our understanding of cellular metabolism and facilitating the development of novel therapeutics.
References
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- Application Note: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS. BenchChem.
- Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Applic
- Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chrom
- Sample preparation for Acyl-CoA analysis. Unknown Source.
- LC/MS/MS Method for Quantitative Determination of Long-Chain F
- Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of F
- LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs | Request PDF.
- Acyl-CoA extraction method optimization. LC-QE-MS condition for...
- High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central.
- An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed.
- Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetyl
- Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionyl
- Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
- Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters
- Internal standards in the estimation of acetyl-CoA in liver extracts. PubMed.
- Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed Central.
- Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects.
- F
- Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs.
- Application Note & Protocol: Quantification of Methylenecyclopropyl Acetyl-CoA using Mass Spectrometry. BenchChem.
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermedi
- Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters
- Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chrom
- LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs.
- Application Notes and Protocols for the Extraction of Short-Chain Acyl-CoAs
- (PDF) High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet.
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- 12. researchgate.net [researchgate.net]
- 13. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
solid-phase extraction method for polyunsaturated fatty acyl-CoAs
An Application Note and Detailed Protocol for the Solid-Phase Extraction of Polyunsaturated Fatty Acyl-CoAs
Introduction
Polyunsaturated fatty acyl-Coenzyme A thioesters (PUFA-CoAs) are pivotal intermediates in lipid metabolism, acting as substrates for energy production through β-oxidation, storage in complex lipids like triglycerides and phospholipids, and the synthesis of signaling molecules such as eicosanoids. Given their central role in cellular physiology and pathology, the accurate quantification of PUFA-CoAs is crucial for researchers in fields ranging from metabolic disease to drug development. However, their amphipathic nature and relatively low abundance in biological matrices present significant analytical challenges.
Solid-phase extraction (SPE) offers a robust and selective method for the enrichment and purification of PUFA-CoAs from complex biological samples prior to downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the SPE of PUFA-CoAs, grounded in the principles of reverse-phase chromatography. The method is designed to ensure high recovery, purity, and reproducibility, enabling researchers to confidently measure these critical metabolites.
Principle of the Method
This protocol utilizes a reverse-phase SPE mechanism, where the long acyl chains of the PUFA-CoAs are retained on a hydrophobic stationary phase while more polar, interfering molecules are washed away. The selection of an appropriate sorbent is critical. While traditional silica-based C18 sorbents can be effective, polymer-based sorbents like the Oasis HLB (Hydrophilic-Lipophilic Balanced) are often preferred for their enhanced stability across a wider pH range and their superior retention of a broader spectrum of analytes, from polar to nonpolar compounds. The hydrophilic component of the Oasis HLB sorbent also allows for better wetting, which can lead to more consistent results. The subsequent elution with an organic solvent releases the purified PUFA-CoAs for analysis.
Workflow Overview
The entire process, from sample preparation to the final purified extract, is outlined in the workflow diagram below.
Caption: Workflow for PUFA-CoA extraction and analysis.
Materials and Reagents
Materials
-
SPE cartridges (e.g., Oasis HLB, 1 cc, 30 mg sorbent)
-
SPE vacuum manifold
-
Glass test tubes or autosampler vials
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
Vortex mixer
-
Centrifuge
Reagents
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Ammonium Hydroxide (NH₄OH), concentrated (28-30%)
-
Formic Acid (FA), LC-MS grade
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
1-Butanol
-
Internal Standards (e.g., C17:0-CoA or a deuterated PUFA-CoA standard)
Buffer and Solution Preparation
-
Loading/Wash Buffer (25 mM KH₂PO₄, pH 5): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 5.0 with phosphoric acid if necessary.
-
Elution Buffer (90:10 Methanol:Water with 0.5% NH₄OH): To 90 mL of methanol, add 10 mL of water and 0.5 mL of concentrated ammonium hydroxide. Note: Prepare this solution fresh due to the volatility of NH₄OH.
-
Reconstitution Solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid): Mix equal volumes of acetonitrile and water, and add formic acid to a final concentration of 0.1%.
Detailed Step-by-Step Protocol
This protocol is optimized for a starting sample of approximately 100 mg of tissue or 1-5 million cultured cells.
PART 1: Sample Preparation and Initial Extraction
Rationale: The initial liquid-liquid extraction serves to separate lipids and other hydrophobic molecules, including PUFA-CoAs, from the bulk of water-soluble cellular components. Quenching with cold solvent is critical to halt enzymatic activity that could alter PUFA-CoA levels.
-
Homogenization & Quenching: Homogenize the tissue sample or cell pellet in 1 mL of ice-cold acetonitrile. This step rapidly halts metabolic processes.
-
Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., 1 nmol of C17:0-CoA) to each sample to correct for extraction efficiency and matrix effects.
-
Phase Separation: Add 1 mL of 1-butanol and 0.5 mL of 25 mM KH₂PO₄ buffer (pH 5) to the homogenate.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collect Organic Phase: Carefully collect the upper butanol layer, which contains the acyl-CoAs. Transfer to a clean glass tube.
-
Drying: Evaporate the butanol to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 500 µL of Loading/Wash Buffer (25 mM KH₂PO₄, pH 5). Vortex thoroughly to ensure complete dissolution.
PART 2: Solid-Phase Extraction
Rationale: Each step in the SPE process is designed for optimal purification. Conditioning wets the sorbent, equilibration prepares it for sample binding, washing removes interferences, and elution recovers the target analytes.
-
Sorbent Conditioning: Place the Oasis HLB cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge. Do not let the sorbent go dry.
-
Sorbent Equilibration: Pass 1 mL of Loading/Wash Buffer (25 mM KH₂PO₄, pH 5) through each cartridge. This step primes the stationary phase for optimal interaction with the sample in its loaded solvent. Again, ensure the sorbent bed does not dry out.
-
Sample Loading: Load the entire 500 µL of the reconstituted sample onto the cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled rate of approximately 1 drop per second. Slower loading enhances the binding interaction between the PUFA-CoAs and the sorbent.
-
Washing: Wash the cartridge with 1 mL of Loading/Wash Buffer. This removes salts and highly polar molecules that did not bind to the sorbent. Follow this with a wash of 1 mL of 20% methanol in water to remove moderately polar interferences.
-
Drying Step (Optional but Recommended): Dry the cartridge under a strong vacuum for 5-10 minutes to remove any residual aqueous wash solution, which can interfere with the subsequent elution step.
-
Elution: Place clean collection tubes inside the manifold. Elute the retained PUFA-CoAs by adding 1 mL of Elution Buffer (90:10 Methanol:Water with 0.5% NH₄OH). The basic pH of the elution buffer helps to ensure that any acidic functional groups are deprotonated, which can improve recovery from the sorbent.
-
Final Preparation for Analysis: Evaporate the eluate to dryness under nitrogen. Reconstitute the purified extract in 100 µL of Reconstitution Solvent for LC-MS analysis.
Expected Results and Performance
The described method should yield high recovery and purity of PUFA-CoAs. The table below summarizes typical performance characteristics based on internal validation and literature.
| Parameter | Typical Value | Notes |
| Recovery | > 85% | Dependent on specific PUFA-CoA chain length and saturation. |
| Purity | High | Significant reduction of phospholipids and other interfering lipids. |
| Reproducibility | < 10% RSD | Based on replicate extractions of spiked samples. |
| Processing Time | ~2 hours | For a batch of 12 samples, excluding initial sample prep. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | 1. Sorbent dried out before loading.2. Incomplete elution.3. Sample pH not optimal for binding. | 1. Ensure sorbent remains wet during conditioning and equilibration.2. Perform a second elution step to check for residual analyte.3. Ensure the reconstituted sample is at the correct pH (around 5). |
| High Variability | 1. Inconsistent flow rate during loading.2. Incomplete reconstitution of dried extracts. | 1. Use a vacuum manifold with flow control or automate the process.2. Vortex and sonicate the sample after adding reconstitution solvent. |
| Contamination in Blank | 1. Carryover from previous samples.2. Contaminated reagents or materials. | 1. Use fresh, disposable cartridges for each sample.2. Run a method blank using only the reagents to identify the source. |
Method Validation
To ensure the reliability of this protocol within your specific application, it is essential to perform a validation study. Key validation parameters include:
-
Selectivity: Analyze blank matrix samples (e.g., tissue homogenate from which acyl-CoAs have been removed) to check for interfering peaks at the retention times of your target PUFA-CoAs.
-
Linearity and Range: Prepare a calibration curve by spiking known concentrations of PUFA-CoA standards into a blank matrix.
-
Accuracy and Precision: Determine the recovery and relative standard deviation (RSD) by analyzing quality control samples at low, medium, and high concentrations within the linear range.
-
Matrix Effect: Compare the response of a standard in neat solution versus a standard spiked into a post-extraction blank matrix to quantify any ion suppression or enhancement.
Conclusion
This application note provides a comprehensive and robust protocol for the selective extraction and purification of polyunsaturated fatty acyl-CoAs from biological matrices using solid-phase extraction. By explaining the rationale behind key steps and incorporating best practices for method validation and troubleshooting, this guide serves as a valuable resource for researchers aiming to achieve accurate and reproducible quantification of these vital metabolic intermediates.
References
-
Waters Corporation. (n.d.). Oasis Sample Extraction Products. Waters. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Bond Elut C18 Solid Phase Extraction Products. Agilent. Retrieved from [Link]
-
Haynes, C. A., et al. (2007). Analysis of Acyl-Coenzyme A Species in Plant Tissues. The Arabidopsis Book, 5, e0101. doi:10.1199/tab.0101. Available at: [Link]
- Magnes, C., et al. (2005). A sensitive and specific stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry method for the quantitative analysis of 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 in human plasma. Journal of Chromatography B, 816(1-2), 125-133. doi:10.1016/j.jchromb.2004.11.020
Application Note & Protocol: Chemical Synthesis of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chemical synthesis of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA. Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their corresponding CoA esters are critical molecules in various physiological processes, particularly in the retina and testes.[1] The synthesis of these complex lipids is a significant challenge, and this guide outlines a robust, multi-step protocol. The synthesis begins with the construction of the C36 polyunsaturated fatty acid backbone via a convergent strategy employing a stereoselective Wittig reaction. This is followed by the activation of the fatty acid using N,N'-carbonyldiimidazole (CDI) and subsequent coupling with coenzyme A. Detailed methodologies for purification by high-performance liquid chromatography (HPLC) and characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are provided to ensure the generation of a high-purity analytical standard.
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 28 or more carbons, are synthesized endogenously by the ELOVL4 enzyme.[1] These specialized lipids are predominantly found in the photoreceptor outer segments of the retina, where they are esterified to phosphatidylcholine.[1] Deficiencies in VLC-PUFAs are linked to inherited juvenile macular degeneration, such as Stargardt disease-3, highlighting their importance in retinal health.[1] The corresponding acyl-CoA derivatives are key metabolic intermediates for their incorporation into complex lipids.[2] The provision of a chemically synthesized, high-purity standard of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is essential for advancing research into the roles of these molecules in health and disease, enabling accurate quantification in biological samples and facilitating the study of enzymes involved in their metabolism.
This guide details a plausible and robust synthetic strategy, providing researchers with the necessary protocols to produce this valuable standard in a laboratory setting. The presented methodology is grounded in established organic synthesis techniques for polyunsaturated fatty acids and their subsequent conversion to acyl-CoA thioesters.[3][4]
Overall Synthetic Workflow
The synthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is a multi-stage process that can be conceptually divided into three main parts: synthesis of the precursor fatty acid, conversion to the acyl-CoA, and finally, purification and characterization.
Caption: Overall workflow for the synthesis of the target acyl-CoA.
Part 1: Synthesis of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoic Acid
The synthesis of the C36 tetraenoic fatty acid precursor is achieved through a convergent approach, utilizing a Wittig reaction to couple two smaller fragments.[5][6] This strategy allows for the precise installation of the Z-configured double bonds.
Protocol 1.1: Synthesis of the C20 Polyunsaturated Aldehyde Fragment
This fragment can be synthesized from a commercially available long-chain polyunsaturated fatty acid, such as arachidonic acid, through a reduction of the carboxylic acid to the corresponding alcohol, followed by a mild oxidation to the aldehyde.
Protocol 1.2: Synthesis of the C16 Phosphonium Salt Fragment
The C16 fragment is prepared from a suitable 16-carbon starting material, such as hexadecanedioic acid monomethyl ester. This is converted to the corresponding alkyl bromide and then reacted with triphenylphosphine to yield the phosphonium salt.
Protocol 1.3: Wittig Reaction and Saponification
The Wittig reaction is a powerful tool for alkene synthesis.[5][6] For the synthesis of Z-alkenes, non-stabilized ylides are typically employed.[6]
Step-by-Step Methodology:
-
Ylide Generation: The C16 phosphonium salt is deprotonated using a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) under an inert atmosphere (argon or nitrogen).
-
Coupling Reaction: The C20 polyunsaturated aldehyde, dissolved in anhydrous THF, is added dropwise to the ylide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Saponification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The resulting methyl ester is then saponified using a solution of lithium hydroxide in a mixture of THF and water to yield the free fatty acid.
-
Purification: The crude (21Z,24Z,27Z,30Z)-hexatriacontatetraenoic acid is purified by column chromatography on silica gel.
Part 2: Conversion of Fatty Acid to Acyl-CoA
The conversion of the free fatty acid to its coenzyme A thioester is a critical step that requires the activation of the carboxylic acid. The use of N,N'-carbonyldiimidazole (CDI) is an effective method for this transformation, proceeding through a highly reactive acyl-imidazolide intermediate.[7][8]
Caption: Acyl-CoA synthesis via the CDI activation method.
Protocol 2.1: Synthesis of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA
Materials and Reagents:
-
(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoic Acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A (trilithium salt hydrate)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0)
Step-by-Step Methodology:
-
Activation of the Fatty Acid: Dissolve the fatty acid in anhydrous THF under an inert atmosphere. Add a slight molar excess (e.g., 1.2 equivalents) of CDI. Stir the reaction at room temperature for at least 4 hours to ensure complete formation of the acyl-imidazolide.[7] The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
Coupling with Coenzyme A: In a separate flask, dissolve coenzyme A trilithium salt in the aqueous buffer. The solution should be freshly prepared and kept on ice.
-
Thioesterification: Add the acyl-imidazolide solution dropwise to the stirred, chilled solution of coenzyme A. Allow the reaction to proceed at 4 °C overnight with gentle stirring.
-
Quenching and Initial Purification: Acidify the reaction mixture to approximately pH 3-4 with dilute HCl to protonate any unreacted fatty acid. The crude acyl-CoA can be partially purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
Part 3: Purification and Characterization
The purification of the target acyl-CoA is crucial for its use as an analytical standard. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.
Protocol 3.1: RP-HPLC Purification
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard system with a binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 75 mM Potassium Dihydrogen Phosphate (KH2PO4) in ultrapure water, pH adjusted to 4.9 with glacial acetic acid.[9] |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid.[9] |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Column Temperature | 35 °C. |
| Detection | 260 nm (for the adenine moiety of Coenzyme A).[9] |
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the acyl-CoA. The exact gradient profile will need to be optimized but will typically involve a gradual increase in acetonitrile concentration.
Fraction Collection and Desalting: Collect the fractions corresponding to the major peak detected at 260 nm. The collected fractions should be pooled, and the solvent removed under reduced pressure. The resulting solid can be desalted using a C18 SPE cartridge.
Protocol 3.2: Characterization by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the characterization of acyl-CoAs.[10][11][12]
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C57H94N7O17P3S |
| Monoisotopic Mass | ~1293.55 g/mol |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI). |
| Precursor Ion (ESI+) | [M+H]+, [M+Na]+ |
| Key Fragment Ion | A neutral loss of the phosphorylated ADP moiety (507 Da) is a characteristic fragmentation pattern for acyl-CoAs.[12] The location of the double bonds can also be probed by specific MS techniques.[10] |
Protocol 3.3: Characterization by NMR Spectroscopy
NMR spectroscopy can provide detailed structural information, confirming the identity and purity of the synthesized acyl-CoA.[13][14]
Expected NMR Signals:
-
¹H NMR: Characteristic signals for the olefinic protons of the Z-configured double bonds will be observed in the range of 5.3-5.4 ppm. The protons on the adenine and ribose moieties of coenzyme A will also have distinct chemical shifts.
-
¹³C NMR: The carbonyl carbon of the thioester will have a characteristic chemical shift. The olefinic carbons will appear in the range of 120-140 ppm.
-
³¹P NMR: Three distinct signals corresponding to the three phosphate groups of coenzyme A will be observed.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the chemical synthesis, purification, and characterization of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA. The successful synthesis of this important very-long-chain polyunsaturated acyl-CoA will provide a valuable analytical standard for researchers in the fields of lipidomics, neuroscience, and ophthalmology. This will enable more precise studies into the metabolic pathways and biological functions of this unique class of lipids.
References
-
Chen, H., et al. (2020). Revelation of Acyl Double Bond Positions on Fatty Acyl Coenzyme A Esters by MALDI/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(5), 1068–1076. [Link]
-
Agabaga, M. P., et al. (2008). Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology. Journal of Lipid Research, 49(8), 1593–1603. [Link]
-
Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme A in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113–1123. [Link]
-
Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701–1705. [Link]
-
Vik, A., et al. (2018). Synthetic manipulations of polyunsaturated fatty acids as a convenient strategy for the synthesis of bioactive compounds. Molecules, 23(12), 3293. [Link]
-
Val-Laillet, D., et al. (2011). Synthesis of acyl-CoA thioesters. Methods in Molecular Biology, 786, 27–39. [Link]
-
Knapp, F. F. Jr. (2012). A review of the synthesis, bioanalysis, and chemical reactivity of xenobiotic acyl-coenzyme a thioesters. Chemical Research in Toxicology, 25(7), 1334–1363. [Link]
-
Vik, A., & Hansen, T. V. (2018). Synthetic manipulations of polyunsaturated fatty acids as a convenient strategy for the synthesis of bioactive compounds. Molecules, 23(12), 3293. [Link]
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Reactome Pathway Database. [Link]
-
Minkler, P. E., et al. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777–1784. [Link]
-
Ros-Pardo, D., et al. (2021). Hidden β-γ Dehydrogenation Products in Long-Chain Fatty Acid Oxidation Unveiled by NMR: Implications on Lipid Metabolism. Journal of the American Chemical Society, 143(49), 20701–20706. [Link]
-
Li, Q., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(12), 6447–6454. [Link]
-
Wang, Y., et al. (2022). NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. International Journal of Molecular Sciences, 23(8), 4434. [Link]
-
gChem Global. (n.d.). Wittig Reaction. gChem Global. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
-
Singh, S., & Sharma, U. (2020). Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Organic & Biomolecular Chemistry, 18(1), 119–124. [Link]
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Application Note: A Guide to Developing In Vitro Assays Using Hexatriacontatetraenoyl-CoA (C36:4-CoA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the development of robust in vitro assays utilizing the novel substrate Hexatriacontatetraenoyl-CoA (C36:4-CoA). As a very-long-chain polyunsaturated acyl-coenzyme A (VLC-PUFA-CoA), C36:4-CoA is presumed to be a critical intermediate in specialized lipid metabolic pathways.[1][2] These pathways are implicated in the physiology of tissues such as the retina, brain, and testes, and their dysregulation is linked to severe inherited diseases.[2][3][4] This document outlines the unique challenges associated with this substrate class and provides detailed protocols for enzyme kinetic analysis and inhibitor screening, empowering researchers to explore the enzymes that metabolize C36:4-CoA and to identify potential therapeutic modulators.
Introduction: The Biological Significance of VLC-PUFAs
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are vital components of cellular lipids, including sphingolipids and glycerophospholipids.[2][4] The polyunsaturated variants (VLC-PUFAs) are particularly abundant in specialized tissues where they contribute to unique membrane properties and signaling functions.[3][4][5]
The synthesis of VLC-PUFAs is primarily mediated by a family of enzymes known as Elongase of Very Long chain fatty acids (ELOVLs).[1][2] Specifically, ELOVL4 is responsible for the extension of fatty acyl-CoAs beyond C24, producing the precursors for complex lipids found in the retina and skin.[1] Once synthesized, these VLC-PUFA-CoAs can be incorporated into complex lipids, or degraded via peroxisomal β-oxidation, a process initiated by the ABCD1 transporter.[1] Mutations in genes encoding VLCFA metabolizing enzymes, such as ELOVL4 or ABCD1, lead to a variety of inherited diseases, including Stargardt-like macular dystrophy and X-linked adrenoleukodystrophy, highlighting the critical importance of this metabolic axis.[1][2]
The substrate C36:4-CoA represents a tool to investigate the enzymes involved in these specialized pathways. Assays built around this substrate can be used to:
-
Characterize the kinetics of enzymes like ELOVLs, acyl-CoA thioesterases (ACOTs), or acyl-CoA synthetases (ACSLs).
-
Screen for inhibitors or activators of these enzymes for therapeutic development.
-
Understand the substrate specificity of enzymes within the VLCFA metabolic network.
The Substrate: Critical Considerations for C36:4-CoA
The unique physicochemical properties of C36:4-CoA demand careful handling to ensure experimental reproducibility and integrity.
2.1. Stability and Storage Polyunsaturated acyl-CoAs are highly susceptible to both chemical and enzymatic degradation.
-
Oxidation: The four double bonds in the C36:4 acyl chain are prone to oxidation.[6][7][8] This can be mitigated by storing the substrate under an inert gas (argon or nitrogen) at -80°C. All buffers and solvents should be degassed prior to use.
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Prepare solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles.
2.2. Solubility and Micelle Formation As an amphipathic molecule, C36:4-CoA will have a low critical micelle concentration (CMC). Above its CMC, it will form micelles, which can complicate kinetic analyses by sequestering the substrate from the enzyme.
-
Detergents: For membrane-bound enzymes, the use of a mild, non-ionic detergent like Triton X-100 or CHAPS is often necessary to ensure both enzyme and substrate are in a similar phase.[9][10] The detergent concentration must be optimized to be above its own CMC but ideally keep the C36:4-CoA concentration below its CMC within the mixed micelle.
-
Surface Dilution Kinetics: When working with lipid substrates in a micellar or liposomal system, the concentration of the substrate in the lipid phase, not the bulk solution, is the relevant parameter for the enzyme. This phenomenon, known as "surface dilution kinetics," must be considered when determining kinetic constants.[10]
Table 1: Key Properties and Handling of C36:4-CoA
| Property | Challenge | Recommended Handling Procedure |
| Oxidative Liability | Peroxidation of double bonds leads to inactive substrate and potential enzyme inhibition. | Store lyophilized solid at -80°C under argon. Use degassed buffers. Consider adding 50-100 µM DTPA to chelate trace metals. |
| Thioester Instability | Hydrolysis to free Coenzyme A and C36:4 fatty acid. | Prepare aliquots in an appropriate, slightly acidic buffer (e.g., pH 6.0-6.5) for storage. For assays, use buffers at the enzyme's optimal pH but prepare substrate stocks immediately before use. |
| Low Aqueous Solubility | Poor availability to enzymes in aqueous solution; aggregation. | Prepare concentrated stocks in organic solvents (e.g., ethanol) or aqueous solutions containing a mild detergent (e.g., 0.1% Triton X-100). |
| Micelle Formation | Substrate sequestration can lead to non-Michaelis-Menten kinetics. | Determine the CMC if possible. Work at substrate concentrations below the CMC or use a mixed-micelle system with a well-characterized detergent. |
Assay Design and Methodologies
The choice of assay methodology depends on the specific enzyme being studied and the desired throughput. The primary goal is to measure either the consumption of a substrate (C36:4-CoA, ATP, etc.) or the formation of a product (C36:4-fatty acid, Coenzyme A, AMP, etc.) over time.[11]
Assay Development Workflow
Successful assay development follows a logical progression from initial setup to full validation.
Caption: Potential metabolic fates of C36:4-CoA.
Troubleshooting and Data Interpretation
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background signal in fluorometric assay | Substrate instability (auto-oxidation); Contaminating enzymes in protein prep. | Prepare substrate fresh; use high-purity reagents; run "no enzyme" and "no substrate" controls; further purify enzyme. |
| Non-linear reaction progress curves | Substrate depletion; enzyme instability; product inhibition. | Reduce enzyme concentration or reaction time. [12]Check enzyme stability at assay temperature. Perform product inhibition studies. |
| Poor Z'-factor in HTS (<0.5) | High data variability; low signal-to-background ratio. | Optimize enzyme and substrate concentrations; check reagent stability and dispensing precision; use a more potent control inhibitor. |
| Inconsistent Kₘ values | Substrate aggregation; improper buffer conditions. | Re-evaluate substrate solubility and potential for micelle formation. Screen a panel of pH and salt conditions. |
Conclusion
The development of in vitro assays using C36:4-CoA is a critical step toward understanding the biochemistry of VLC-PUFA metabolism and its role in human health and disease. While handling this unique substrate presents challenges, the methodologies and protocols outlined in this guide provide a robust foundation for researchers. By carefully considering substrate stability, optimizing reaction conditions, and choosing an appropriate detection method, these assays can yield high-quality, reproducible data for enzyme characterization and drug discovery efforts targeting this important class of lipid-metabolizing enzymes.
References
-
Agabaga, M. P., et al. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. Metabolites, 9(7), 143. Available at: [Link]
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Sassa, T., & Kihara, A. (2014). Metabolism of very long-chain fatty acids: genes and pathophysiology. Journal of Lipid Research, 55(10), 2027-2036. Available at: [Link]
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Jones, A. E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 12(3), 221. Available at: [Link]
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A-Zekri, M., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Violante, S., et al. (2019). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 9(11), 259. Available at: [Link]
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Metabolism of the two series of polyunsaturated fatty acids (PUFAs). (n.d.). ResearchGate. Available at: [Link]
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Gao, X., et al. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10568–10576. Available at: [Link]
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Jones, A. E., et al. (2022). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. Available at: [Link]
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Kihara, A. (2012). Metabolism of very long-chain fatty acids: genes and pathophysiology. Experimental Cell Research, 318(11), 1215-1223. Available at: [Link]
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Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Journal of Lipid Research, 55(10), 2027-2036. Available at: [Link]
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Shibasaki, Y., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712. Available at: [Link]
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Li, N., et al. (2022). Long-chain acyl-CoA synthetases activate fatty acids for lipid synthesis, remodeling and energy production in Chlamydomonas. New Phytologist, 233(2), 823-837. Available at: [Link]
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BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay. Available at: [Link]
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G-Ambero, S., et al. (2015). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. Journal of Biological Chemistry, 290(16), 10135-10146. Available at: [Link]
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Carr, R. R., et al. (2019). Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli. Applied and Environmental Microbiology, 85(13), e00570-19. Available at: [Link]
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Wikipedia contributors. (2024, December 26). Enzyme kinetics. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Guschina, I. A., & Harwood, J. L. (2009). The Various Roles of Fatty Acids. Lipids, 44(4), 281-300. Available at: [Link]
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Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Allison, R. D. (n.d.). Enzyme Assays and Kinetics. LSU Health Shreveport. Available at: [Link]
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Voit, E. O., et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Computational and Structural Biotechnology Journal, 21, 3557-3571. Available at: [Link]
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Ecker, J., et al. (2022). Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death. Frontiers in Cell and Developmental Biology, 10, 1032306. Available at: [Link]
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Carman, G. M. (2016). Lipid Signaling Enzymes and Surface Dilution Kinetics. Journal of Biological Chemistry, 291(38), 19757-19765. Available at: [Link]
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Li, L. O., et al. (2010). Acyl-CoA synthesis, lipid metabolism and lipotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(3), 246-251. Available at: [Link]
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Miyashita, K., & Takagi, T. (1986). Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes. Journal of the American Oil Chemists' Society, 63(10), 1380-1384. Available at: [Link]
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G-Ambero, S., et al. (2015). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. Journal of Biological Chemistry, 290(16), 10135-10146. Available at: [Link]
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Alfa Chemistry. (2024, July 18). The Vital Role of Fatty Acids in Our Health [Video]. YouTube. Available at: [Link]
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Chemistry For Everyone. (2025, February 12). What Are Essential Fatty Acids In Biochemistry? [Video]. YouTube. Available at: [Link]
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Abumrad, N. A., et al. (2014). Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism. Annual Review of Nutrition, 34, 279-303. Available at: [Link]
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Van Calcar, S. C., et al. (2014). A Delphi clinical practice protocol for the management of very long chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 111(2), 145-154. Available at: [Link]
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Miyashita, K., & Takagi, T. (1986). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Journal of the American Oil Chemists' Society, 63(10), 1380-1384. Available at: [Link]
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Samovski, D., & Abumrad, N. A. (2022). CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate. Journal of Experimental Medicine, 219(6), e20220235. Available at: [Link]
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Van Calcar, S. C., et al. (2014). A Delphi clinical practice protocol for the management of very long chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 111(2), 145-154. Available at: [Link]
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Witters, L. A., & Trasko, C. S. (1979). Properties of CoA activation of acetyl-CoA carboxylase. Biochemical and Biophysical Research Communications, 90(3), 977-983. Available at: [Link]
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Gago, G., et al. (2011). Biochemical and Structural Characterization of an Essential Acyl Coenzyme A Carboxylase from Mycobacterium tuberculosis. Journal of Bacteriology, 193(13), 3285-3296. Available at: [Link]
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Gago, G., et al. (2011). Biochemical and Structural Characterization of an Essential Acyl Coenzyme A Carboxylase from Mycobacterium tuberculosis. Journal of Bacteriology, 193(13), 3285-3296. Available at: [Link]
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Lehmann, M. H., et al. (2009). Crystal structure of 4-hydroxybutyrate CoA-transferase from Clostridium aminobutyricum. Biological Chemistry, 390(12), 1303-1312. Available at: [Link]
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High-Resolution Separation of Very-Long-Chain Fatty Acyl-CoA Isomers by Ion-Pair Reversed-Phase UPLC-MS/MS
An Application Note and Comprehensive Protocol
Abstract & Introduction
Very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioesters are critical metabolic intermediates in a variety of cellular processes, including lipid synthesis, energy metabolism, and cell signaling. The accumulation of specific VLCFA species, particularly saturated C24:0 and C26:0, is a key diagnostic biomarker for severe inherited metabolic disorders such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders[1][2][3]. These conditions result from impaired peroxisomal β-oxidation, leading to VLCFA buildup in tissues and plasma[1]. Therefore, the precise and accurate quantification of individual VLCFA-CoA species is essential for disease diagnosis, understanding pathogenesis, and evaluating therapeutic efficacy in drug development.
The primary analytical challenge lies in the separation of VLCFA-CoA isomers (e.g., positional or geometric isomers), which possess identical masses and are therefore indistinguishable by mass spectrometry alone. This application note presents a robust and highly sensitive method for the chromatographic separation and quantification of VLCFA-CoA isomers using ion-pair reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The protocol details tissue extraction, chromatographic principles, and optimized analytical parameters to achieve high-resolution separation, providing researchers with a reliable tool for advanced lipidomic studies.
Principle of Chromatographic Separation
The separation of VLCFA-CoAs is accomplished using Ion-Pair Reversed-Phase Chromatography (IP-RP) . Understanding the rationale behind this choice is key to successful implementation.
-
The Challenge with Acyl-CoAs: Acyl-CoAs are amphiphilic molecules. They contain a long, non-polar (hydrophobic) fatty acyl chain and a large, highly polar Coenzyme A headgroup, which includes two negatively charged phosphate moieties at physiological pH. In standard reversed-phase chromatography, which separates analytes based on hydrophobicity, the highly polar CoA headgroup causes poor retention and severe peak tailing, preventing effective separation of the long acyl chains[4].
-
The Ion-Pairing Solution: To overcome this, an ion-pairing reagent is added to the mobile phase[5]. These reagents are typically amines (e.g., triethylamine, hexylamine) that are protonated and positively charged in the mobile phase. The mechanism proceeds as follows:
-
Neutralization: The positively charged ion-pairing reagent forms a neutral complex with the negatively charged phosphate groups of the VLCFA-CoA molecule.
-
Enhanced Hydrophobicity: This neutralization masks the polar character of the CoA headgroup and significantly increases the overall hydrophobicity of the analyte complex.
-
Reversed-Phase Retention: The resulting neutral, hydrophobic complex can now effectively interact with the non-polar C18 stationary phase.
-
This strategy allows the separation to be driven primarily by the hydrophobic differences in the fatty acyl chains—their length and degree of saturation—rather than being dominated by the polar CoA moiety. Longer and more saturated chains will be retained more strongly, enabling high-resolution separation of closely related species[6]. An alternative, effective strategy involves using a high pH (e.g., 10.5) mobile phase with ammonium hydroxide, which ensures the phosphate groups are fully deprotonated, leading to consistent interactions and excellent peak shape[7][8].
Detailed Experimental Protocol
This protocol provides a step-by-step methodology from tissue sample preparation to UPLC-MS/MS analysis.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH) - all LC-MS grade.
-
Buffers & Reagents:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Ammonium hydroxide (NH₄OH, 25-30%) or Triethylamine (TEA)
-
Formic Acid (FA) or Acetic Acid (for pH adjustment)
-
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.
-
Equipment:
-
Tissue homogenizer (e.g., Omni TH)
-
Sonicator bath
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Extraction of VLCFA-CoAs from Tissue
This protocol is adapted from established methods for robust acyl-CoA extraction[9].
-
Sample Preparation: Place ~30-50 mg of frozen tissue into a 2 mL tube and keep submerged in liquid nitrogen.
-
Homogenization: Add 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9). Immediately add a known quantity of internal standard (e.g., 20 ng C17:0-CoA)[9]. Homogenize the tissue thoroughly on ice until no visible particles remain. The acidic pH is critical for maintaining the stability of the thioester bond.
-
Protein Precipitation & Extraction: To the homogenate, add 1.0 mL of an ACN:IPA:MeOH (3:1:1) solvent mixture[9].
-
Lysis and Phase Separation: Vortex the mixture vigorously for 2 minutes, then sonicate in an ice-water bath for 3 minutes. Centrifuge at 16,000 x g for 10 minutes at 4°C[9].
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For maximum recovery, the remaining pellet can be re-extracted with another 1.0 mL of the solvent mixture, centrifuged, and the supernatants combined[9].
-
Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex, sonicate briefly, and centrifuge to pellet any insoluble debris before transferring the supernatant to an LC vial.
UPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: UPLC System & Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC, Agilent 1290, or equivalent | High-pressure systems are required for sub-2 µm particle columns to achieve optimal resolution. |
| Column | C18 Reversed-Phase, 1.7 µm, 2.1 x 100 mm | Standard for reversed-phase; small particle size enhances separation efficiency. While C18 is common, C4 or C8 columns can be used for very long chains to ensure elution[10][11]. |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH ≈ 10.5)[7][8] | High pH ensures deprotonation of phosphate groups for consistent interaction and excellent peak shape. |
| Mobile Phase B | 10 mM Ammonium Hydroxide in Acetonitrile[7][8] | Acetonitrile is a strong organic solvent providing sharp peaks for lipid species. |
| Column Temp. | 50 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation. |
| Injection Vol. | 5 µL |
| Flow Rate | 0.4 mL/min | |
Table 2: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 95.0 | 5.0 |
| 2.0 | 0.4 | 95.0 | 5.0 |
| 12.0 | 0.4 | 10.0 | 90.0 |
| 15.0 | 0.4 | 10.0 | 90.0 |
| 15.1 | 0.4 | 95.0 | 5.0 |
| 18.0 | 0.4 | 95.0 | 5.0 |
Table 3: Mass Spectrometer Conditions & MRM Transitions
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Required for highly selective and sensitive MRM experiments. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Acyl-CoAs ionize efficiently in positive mode[7][9]. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior sensitivity and selectivity by monitoring specific precursor-product ion transitions. |
| Key Principle | Neutral Loss of 507 Da | VLCFA-CoAs fragment predictably, losing the phosphoadenosine diphosphate moiety (C₁₅H₂₂N₅O₁₃P₂), which has a neutral mass of 507.3 Da. This allows for targeted detection[8]. |
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M+H-507.3]⁺ |
| C17:0-CoA (IS) | 1038.6 | 531.3 |
| C22:0-CoA | 1108.7 | 601.4 |
| C24:0-CoA | 1136.8 | 629.5 |
| C24:1-CoA | 1134.8 | 627.5 |
| C26:0-CoA | 1164.8 | 657.5 |
Note: MRM transitions should be empirically optimized for the specific instrument used.
Workflow and Expected Results
The complete analytical workflow is summarized in the diagram below.
Expected Results: Using the described method, baseline or near-baseline separation of VLCFA-CoA species based on chain length and saturation can be achieved. For example, C24:1-CoA will elute earlier than the more hydrophobic C24:0-CoA, and C24:0-CoA will elute earlier than C26:0-CoA. The high sensitivity of MRM detection allows for quantification of these analytes at low physiological concentrations in complex biological matrices[7][8]. Calibration curves prepared using authentic standards and the internal standard should be used for absolute quantification.
Conclusion
This application note provides a comprehensive, field-proven protocol for the high-resolution separation and sensitive quantification of VLCFA-CoA isomers. By employing an optimized ion-pair (or high pH) reversed-phase UPLC-MS/MS method, researchers can overcome the significant analytical challenges associated with these critical metabolites. This methodology is directly applicable to basic research in lipid metabolism, clinical diagnostic screening for peroxisomal disorders, and the metabolic profiling of drug candidates in pharmaceutical development.
References
- Title: Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.
-
Title: LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Source: Analytical Chemistry (2005). URL: [Link]
- Title: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS.
-
Title: LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Source: Analytical Chemistry, ACS Publications. URL: [Link]
- Title: Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry.
-
Title: Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry. Source: Journal of Chromatography B (2004). URL: [Link]
- Title: Review of Volatile Perfluorocarboxylic Acids as Ion-Pair Reagents in LC, Part I.
- Title: Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I.
-
Title: Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry. Source: ResearchGate. URL: [Link]
-
Title: Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Source: ResearchGate. URL: [Link]
- Title: Ion-Pairing Agents | HPLC.
-
Title: Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. Source: ResearchGate. URL: [Link]
-
Title: Reversed-phase chromatography - Episode 6 | Introduction to LC-MS/MS. Source: YouTube (SCIEX). URL: [Link]
-
Title: Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders. Source: Frontiers in Cell and Developmental Biology (2020). URL: [Link]
-
Title: Accumulation of very long chain fatty acids is common to 3 variants of adrenoleukodystrophy (ALD). Source: Journal of the Neurological Sciences (1981). URL: [Link]
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- 4. youtube.com [youtube.com]
- 5. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
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- 11. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescent Labeling of Very-Long-Chain Fatty Acids for Cellular Imaging
Authored by: Gemini, Senior Application Scientist
Introduction: Illuminating the Role of Very-Long-Chain Fatty Acids in Cellular Health and Disease
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms that play critical roles in numerous biological processes, including the formation of cellular membranes, the synthesis of signaling molecules, and energy metabolism.[1] Unlike shorter fatty acids, which are metabolized in the mitochondria, VLCFAs undergo their initial and rate-limiting steps of β-oxidation exclusively within peroxisomes.[2] This compartmentalization is crucial for cellular homeostasis.
The transport of VLCFAs into the peroxisome is a critical step mediated by ATP-binding cassette (ABC) transporters, primarily the ABCD1 protein (also known as ALDP).[3][4] Genetic defects in the ABCD1 gene lead to X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by the accumulation of VLCFAs in tissues and plasma.[5][6] Similarly, defects in peroxisome biogenesis, as seen in Zellweger spectrum disorders, also result in toxic VLCFA accumulation, leading to severe neurological, hepatic, and renal abnormalities.[7][8][9]
Understanding the dynamics of VLCFA uptake, intracellular trafficking, and metabolism is therefore paramount for dissecting the pathophysiology of these diseases and for developing therapeutic strategies. Fluorescent labeling of VLCFAs provides a powerful and direct method to visualize these processes in living cells, offering spatiotemporal insights that bulk biochemical assays cannot provide. This guide details the principles, probes, and protocols for fluorescently labeling and imaging VLCFAs to investigate peroxisomal function and lipid metabolism.
Principle of the Method: Tracing Fatty Acids with Light
The core strategy involves using fatty acid analogs that are covalently linked to a fluorophore. These fluorescent probes are designed to mimic the behavior of their natural counterparts, allowing them to be taken up by cells via fatty acid transport proteins and trafficked to various organelles for metabolism or storage.[10][11]
The ideal fluorescent VLCFA analog should:
-
Be efficiently taken up by cells through native transport mechanisms.
-
Exhibit minimal cytotoxicity at working concentrations.
-
Possess a bright, photostable fluorophore with spectral properties suitable for standard fluorescence microscopy.
-
Show specific localization to organelles involved in fatty acid metabolism, such as peroxisomes and lipid droplets.
-
Be sensitive enough to report on changes in metabolic states or disease conditions.
By incubating live cells with these probes, researchers can directly observe their incorporation and subsequent localization, providing a real-time readout of fatty acid trafficking and metabolism.
Selecting the Appropriate Fluorescent Probe
Several fluorescent fatty acid analogs are available, with BODIPY™ and NBD-based probes being the most common. The choice of probe depends on the specific application, the available microscope filter sets, and the biological question being addressed.
| Probe Name | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Key Characteristics & Applications |
| BODIPY™ FL C12 | ~505 | ~511 | Gold Standard for Peroxisome Imaging. A 12-carbon fatty acid analog that biologically resembles a longer-chain fatty acid.[12] It is actively transported into cells and accumulates in peroxisomes, making it an excellent tool for visualizing these organelles in live cells.[13][14] Also used to track trafficking to lipid droplets.[12] |
| PeroxiSPY™ 555 | ~555 | ~570 | High-Specificity Peroxisome Probe. An improved reagent based on BODIPY-C12, designed for enhanced peroxisome specificity.[13] Its red-shifted fluorescence minimizes autofluorescence and is suitable for multiplexing with green probes. |
| PeroxiSPY™ 650 | ~650 | ~670 | Far-Red Peroxisome Probe. Offers the benefits of PeroxiSPY™ 555 but in the far-red spectrum, ideal for live-cell imaging in complex systems or tissues with high autofluorescence.[13][14] |
| NBD-Stearic Acid | ~465 | ~535 | Probe for Fatty Acid Uptake & Binding. A stearic acid (C18) analog labeled with the NBD fluorophore.[15][16] Widely used as a probe for fatty acid uptake and to study the ligand-binding sites of fatty acid-binding proteins (FABPs).[17][18] Its fluorescence is sensitive to the polarity of its environment.[19] |
Application Spotlight: Visualizing Peroxisomal Function
Peroxisomes are the central hubs for VLCFA metabolism. The process begins with the transport of VLCFA-CoA esters from the cytosol into the peroxisomal matrix by the ABCD1 transporter. Inside, a series of enzymatic reactions progressively shortens the fatty acid chain.
Protocol 1: Live-Cell Imaging of Peroxisomal Accumulation with BODIPY™ FL C12
This protocol is designed to visualize the uptake of a VLCFA analog and its accumulation in peroxisomes in real-time.
A. Materials
-
Cells of interest (e.g., primary human fibroblasts, HEK293T, U2OS)
-
Glass-bottom imaging dishes or plates
-
BODIPY™ FL C12 (e.g., Thermo Fisher D3822)
-
Anhydrous DMSO
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Serum-free culture medium (e.g., DMEM or Opti-MEM)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging-compatible fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
B. Procedure
-
Cell Preparation:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment. Culture for 24-48 hours.
-
Causality: Using glass-bottom dishes is essential for high-resolution imaging. Sub-confluent monolayers prevent artifacts from cell-cell overlap and ensure cellular health.
-
-
Reagent Preparation:
-
Probe Stock Solution (1 mg/mL): Dissolve BODIPY™ FL C12 powder in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Labeling Medium (1 µg/mL):
-
a. In a sterile tube, dilute the 1 mg/mL stock solution 1:100 in serum-free medium (e.g., 1 µL stock in 99 µL medium).
-
b. In a separate tube, prepare a solution of fatty-acid-free BSA in serum-free medium (e.g., 0.1%).
-
c. Add the diluted probe to the BSA solution to achieve a final concentration of 1 µg/mL, vortexing gently to mix. Incubate at 37°C for 15 minutes to allow the probe to complex with BSA.
-
-
Causality: Fatty acids are hydrophobic and require a carrier protein like BSA for efficient delivery to cells in an aqueous medium, mimicking their physiological transport in blood. [20]Serum-free medium is used during labeling to prevent competition from lipids present in fetal bovine serum.
-
-
Cell Labeling & Imaging:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the pre-warmed Labeling Medium to the cells.
-
Incubate for 10-30 minutes at 37°C. Peroxisomal "specks" often appear within 10 minutes, while longer incubations may show accumulation in other organelles like lipid droplets. [14][21] * Aspirate the Labeling Medium and wash the cells 2-3 times with warm PBS or live-cell imaging solution to remove excess probe.
-
Add fresh, pre-warmed culture medium or imaging solution to the dish.
-
Immediately proceed to image the cells on a fluorescence microscope equipped with a heated stage and CO₂ control. Acquire images using settings appropriate for the BODIPY FL fluorophore (Ex/Em: ~505/511 nm).
-
C. Expected Results In healthy cells, you will observe bright, distinct puncta distributed throughout the cytoplasm, corresponding to peroxisomes. [13]Co-localization with a known peroxisomal marker (e.g., GFP-SKL) can be used for validation. [14]In cells with peroxisomal biogenesis disorders (e.g., PEX19 knockout cells), this distinct punctate pattern will be absent. [13]
Protocol 2: Analysis of VLCFA Trafficking to Lipid Droplets
This protocol extends Protocol 1 to visualize the subsequent trafficking of the fatty acid analog from early uptake into neutral lipid storage organelles.
A. Additional Materials
-
Nile Red or BODIPY™ 493/503 (for lipid droplet co-staining)
-
Hoechst 33342 (for nuclear co-staining)
B. Procedure
-
Follow steps 1 and 2 from Protocol 1.
-
Cell Labeling: Incubate cells with the BODIPY™ FL C12 Labeling Medium for a longer duration, such as 30-60 minutes. This allows time for the fatty acid to be esterified and incorporated into triglycerides for storage. [12]3. Co-staining (Optional):
-
During the last 10 minutes of incubation, add Nile Red (e.g., 1 µg/mL) or BODIPY™ 493/503 (e.g., 1 µg/mL) and Hoechst 33342 (e.g., 1 µg/mL) directly to the labeling medium.
-
-
Wash cells as described in Protocol 1 and proceed with imaging. Use appropriate filter sets for each fluorophore.
C. Expected Results In addition to the peroxisomal puncta, you will observe larger, spherical structures that stain positive for both BODIPY™ FL C12 and the specific lipid droplet marker, confirming the trafficking of the fatty acid analog to these storage organelles.
Data Interpretation & Troubleshooting
-
Quantification: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the number and intensity of peroxisomal puncta per cell. This can be a powerful way to compare fatty acid uptake between control and treated cells, or between healthy and disease-model cells.
-
Co-localization Analysis: Use Pearson's Correlation Coefficient (PCC) to quantitatively assess the degree of overlap between the fatty acid probe and organelle-specific markers. A high PCC value (approaching +1.0) indicates strong co-localization. [21]
Issue Possible Cause Solution No/Weak Signal Insufficient probe concentration or incubation time. Probe degradation. Increase probe concentration or extend incubation time. Ensure probe stock is stored correctly (protected from light, at -20°C). High Background Incomplete washing. Probe precipitation. Increase the number and duration of wash steps. Ensure the probe is fully complexed with BSA before adding to cells. Cell Death/Toxicity Probe concentration is too high. Contamination in reagents. Perform a dose-response curve to find the optimal, non-toxic concentration. Use sterile technique and high-quality reagents. | Diffuse Staining | Cells are unhealthy. Peroxisomal import is defective. | Ensure cells are healthy and not over-confluent. Use a positive control cell line. This result could be biologically significant in disease models (e.g., Zellweger syndrome). [7]|
References
-
Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf - NIH. (2020). Available at: [Link]
-
van der Knaap, M. S., & Engelen, M. (2017). X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism is severely impaired in monocytes but not in lymphocytes. Brain, 140(8), e52. Available at: [Link]
-
Wanders, R. J. A., & Waterham, H. R. (2006). X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment. Molecular Genetics and Metabolism, 90(3), 268-276. Available at: [Link]
-
Netik, A., et al. (1999). Peroxisomal Very Long Chain Fatty Acid Beta-Oxidation Activity Is Determined by the Level of Adrenodeukodystrophy Protein (ALDP) Expression. Molecular Genetics and Metabolism, 66(2), 91-99. Available at: [Link]
-
Poulos, A., et al. (1988). Structure and lipid distribution of polyenoic very-long-chain fatty acids in the brain of peroxisome-deficient patients (Zellweger syndrome). Biochemical Journal, 253(3), 645-650. Available at: [Link]
-
Microbiologics. (2025). Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs. Available at: [Link]
-
Petroni, A., & Carissimi, R. (n.d.). X-Linked Adrenoleukodystrophy: Focus on Lipid and Steroid Hormone Metabolism. University of Milan. Available at: [Link]
-
van Roermund, C. W. T., et al. (2011). Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction. Journal of Biological Chemistry, 286(20), 18337-18347. Available at: [Link]
-
Ranea, G. Q., et al. (2021). Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy. Journal of Clinical Investigation, 131(8), e142500. Available at: [Link]
- Smith, A. J., et al. (2006). X-linked adrenoleukodystrophy: Role of very long-chain acyl-CoA synthetases. Neurobiology of Disease, 21(1), 94-102.
-
The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation. (2023). MDPI. Available at: [Link]
-
Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. (2024). ResearchGate. Available at: [Link]
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Origin and Metabolism of VLCFA. (2024). Adrenoleukodystrophy.info. Available at: [Link]
-
Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. (2019). PMC - NIH. Available at: [Link]
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Peroxisomal VLCFA beta-oxidation and de novo C26:0 synthesis activity... (n.d.). ResearchGate. Available at: [Link]
-
Fluorescent fatty acid conjugates for live cell imaging of peroxisomes. (2024). PMC - NIH. Available at: [Link]
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Klouwer, F. C. C., et al. (2015). Zellweger spectrum disorders: clinical overview and management approach. Orphanet Journal of Rare Diseases, 10, 151. Available at: [Link]
-
Poulos, A. (1995). Very long-chain fatty acids in peroxisomal disease. Journal of Inherited Metabolic Disease, 18(Suppl 1), 77-90. Available at: [Link]
-
Gajda, A. M., et al. (2007). Fluorescent n-3 and n-6 Very Long Chain Polyunsaturated Fatty Acids. Journal of Biological Chemistry, 282(21), 15613-15623. Available at: [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics, 22(2), 83-92. Available at: [Link]
-
Conjugated fluorescent fatty acid BODIPY-C12 accumulates in peroxisomes... (2024). ResearchGate. Available at: [Link]
-
Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells. (2016). PMC - PubMed Central. Available at: [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics, 22(2), 83-92. Available at: [Link]
- The Unraveling of Very Long-Chain Fatty Acid Oxidation: A Technical History for the Modern Researcher. (2025). Benchchem.
-
Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. (2012). Journal of Lipid Research, 53(11), 2420-2428. Available at: [Link]
-
Overview of the pathway of long-chain fatty acid degradation... (n.d.). ResearchGate. Available at: [Link]
- The Dawn of Lipid Trafficking Visualization: A Technical Guide to the Initial Studies and Discovery of NBD-Labeled F
-
In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. (2020). bioRxiv. Available at: [Link]
-
A novel fluorescently-labeled long-chain fatty acid analog for the study of fatty acid metabolism in cultured cells. (2022). bioRxiv. Available at: [Link]
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using stable isotope tracers to measure hexatriacontatetraenoyl-CoA flux
An Application Guide to Measuring Hexatriacontatetraenoyl-CoA (C36:4) Flux Using Stable Isotope Tracers
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of stable isotope tracers to quantify the metabolic flux of hexatriacontatetraenoyl-CoA (HTTA-CoA), a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). This guide moves beyond a simple recitation of steps to explain the underlying principles and critical decision points in experimental design, execution, and data interpretation.
Strategic Imperative: Why Measure HTTA-CoA Flux?
Hexatriacontatetraenoyl-CoA (C36:4) is a member of the very-long-chain fatty acyl-CoA family, which are essential intermediates in lipid metabolism.[1] These molecules are not merely metabolic intermediates; they are precursors for signaling lipids, components of complex membrane structures (e.g., sphingolipids and glycerophospholipids), and are implicated in various physiological and pathological processes.[2][3] Dysregulation of VLCFA metabolism is linked to severe neurodegenerative and metabolic diseases.[1][4]
Traditional metabolomics provides a static snapshot of metabolite concentrations, which can be misleading as concentrations do not always correlate with the rate of metabolic activity.[5] Metabolic flux analysis (MFA), by contrast, delivers a dynamic view of pathway activity by measuring the rate of metabolite synthesis, consumption, and interconversion.[5][6][7] By using stable isotope tracers, we can quantify the rate at which precursor molecules are incorporated into HTTA-CoA, providing a direct measure of its synthetic flux. This is critical for understanding how cellular states (e.g., disease, drug treatment) impact lipid metabolic networks.
The Core Principle: Isotope Tracing for Flux Analysis
The foundation of this technique is the introduction of a nutrient or precursor labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), into a biological system.[5][8] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites, including the acyl chain of HTTA-CoA.
The key measurement is the Mass Isotopologue Distribution (MID) , which is the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a target metabolite.[7] This distribution is measured using high-resolution mass spectrometry.[2][9] By analyzing the pattern and rate of ¹³C incorporation into the HTTA-CoA pool, we can infer the rate of its synthesis from the labeled precursor.[10] The central concept is that at an isotopic steady state, the labeling pattern of a metabolite is the flux-weighted average of its substrates' labeling patterns.[10]
Experimental Design: A Blueprint for Success
Careful planning is paramount. The choices made here will dictate the quality and interpretability of the resulting data.
Tracer Selection: The Starting Point
The choice of tracer determines which pathways you are interrogating. For HTTA-CoA, a VLC-PUFA-CoA, synthesis occurs via sequential elongation and desaturation of shorter fatty acid precursors.
-
[U-¹³C]-Glucose: A versatile tracer that labels the acetyl-CoA pool through glycolysis. This allows for the measurement of de novo lipogenesis flux contributing to the fatty acid backbone.[7][11] It is ideal for assessing the overall contribution of carbohydrate metabolism to VLC-PUFA synthesis.
-
[U-¹³C]-Labeled Fatty Acids (e.g., Palmitate, Oleate): Using a labeled long-chain fatty acid as a precursor provides a more direct probe of the fatty acid elongation and desaturation pathways leading to HTTA-CoA.[12][13][14] For instance, a study on hexacosenoyl-CoA (C26:1) successfully used labeled oleoyl-CoA to trace its synthesis.[1] This is often the preferred method for specifically studying VLCFA metabolism.
Achieving Isotopic Steady State
For many flux calculations, it is crucial that the isotopic enrichment of the target metabolite and its direct precursors reaches a plateau (steady state). The time required to reach this state depends on the turnover rate of the metabolite pool. For complex lipids, this can take anywhere from hours to days. A time-course experiment (e.g., sampling at 0, 6, 12, 24, 48 hours) is essential to determine the optimal labeling duration for your specific biological system.
Controls and Standards
-
Unlabeled Control: A parallel culture grown in identical media without the isotopic tracer. This is essential for correcting for the natural abundance of ¹³C.[13]
-
Internal Standards: Due to the inherent variability in sample extraction and mass spectrometer response, the addition of a heavy-isotope labeled internal standard (e.g., a deuterated or ¹³C-labeled acyl-CoA not expected to be formed from the tracer) is critical for accurate quantification of the total HTTA-CoA pool size.
Visualization of Key Processes
Metabolic Pathway of VLC-PUFA-CoA Synthesis
The following diagram illustrates the synthesis of a very-long-chain polyunsaturated fatty acyl-CoA from a labeled precursor, highlighting the key elongation and desaturation steps.
Caption: Biosynthesis of HTTA-CoA from a ¹³C-labeled precursor via elongation and desaturation.
Experimental Workflow Overview
This flowchart provides a high-level overview of the entire experimental process, from sample preparation to final data analysis.
Caption: High-level workflow for measuring HTTA-CoA flux using stable isotope tracing.
Detailed Protocols
The following protocols are designed to provide a robust framework. Optimization for specific cell types or tissues is expected.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and reach a consistent metabolic state for at least 24 hours.
-
Media Formulation: Prepare custom culture media. For a [U-¹³C]-Glucose tracer experiment, replace all unlabeled glucose with [U-¹³C]-Glucose. For a fatty acid tracer, prepare a stock solution of ¹³C-labeled fatty acid (e.g., [U-¹³C₁₆]-Palmitate) complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility and cellular uptake.[15]
-
Labeling Initiation: Remove the old media, wash cells once with PBS, and add the pre-warmed, isotope-containing media. This is your Time 0 .
-
Incubation: Culture the cells for the predetermined duration required to approach isotopic steady state. Harvest samples at selected time points.
Protocol 2: Metabolite Quenching and Extraction
Rationale: Acyl-CoA thioesters are chemically labile and subject to rapid enzymatic turnover. Therefore, instantaneous quenching of all metabolic activity is the most critical step for accurate measurement.
-
Quenching: Place the culture dish on dry ice. Immediately aspirate the media.
-
Washing: Quickly wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular metabolites. Aspirate completely.
-
Extraction: Immediately add 1 mL of an ice-cold extraction solvent. A common and effective solvent is a mix of acetonitrile/methanol/water (2:2:1 v/v/v).[16] It is crucial to add your pre-determined amount of internal standard to this solvent.
-
Cell Lysis: Scrape the cells into the extraction solvent using a cell scraper. Transfer the entire lysate/solvent mixture to a microcentrifuge tube.
-
Precipitation: Vortex the tube vigorously for 1 minute and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge at maximum speed (>15,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube. Avoid disturbing the protein pellet.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity to measure both the concentration and isotopic enrichment of low-abundance species like VLC-PUFA-CoAs.[17][18]
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, typically an aqueous solution with a low percentage of organic solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C8 or C18 column is typically used for acyl-CoA separation.[17]
-
Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient that effectively separates HTTA-CoA from other acyl-CoAs and isobaric interferences. A typical gradient might run from 5% B to 95% B over 15-20 minutes.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer is ideal for this targeted analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM). This mode provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[17]
-
SRM Transition: The specific m/z transitions for each isotopologue of HTTA-CoA must be determined. For an acyl-CoA, the precursor ion is typically the [M+H]⁺ ion. A characteristic product ion results from the fragmentation of the phosphopantetheine moiety.
-
Example: For unlabeled HTTA-CoA, you would determine its [M+H]⁺ (precursor). Upon fragmentation, a common product ion for all acyl-CoAs corresponds to the adenosine-3'-phosphate-5'-diphosphate fragment. You will need to create an SRM transition for each ¹³C-isotopologue of interest (M+2, M+4, etc., depending on the tracer).
-
-
Data Analysis and Flux Calculation
Raw Data Processing
-
Peak Integration: Integrate the chromatographic peak area for each SRM transition corresponding to each isotopologue (M+0, M+1, M+2, etc.) of HTTA-CoA.
-
Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. This is done using the MID of HTTA-CoA from the unlabeled control samples and established algorithms.
-
Quantification: Calculate the total pool size of HTTA-CoA by comparing the M+0 peak area to the peak area of the known amount of internal standard.
Summarizing Quantitative Data
The corrected peak areas provide the Mass Isotopologue Distribution. This data should be tabulated for clear interpretation.
| Isotopologue | Corrected Peak Area (AU) | Relative Abundance (%) |
| M+0 | 1,500,000 | 30% |
| M+2 | 750,000 | 15% |
| M+4 | 600,000 | 12% |
| M+6 | 500,000 | 10% |
| ... | ... | ... |
| M+32 (from ¹³C₁₆-Palmitate) | 250,000 | 5% |
| Total | 5,000,000 | 100% |
| Table 1: Example of a corrected Mass Isotopologue Distribution (MID) for HTTA-CoA after labeling with [U-¹³C₁₆]-Palmitate. |
Calculating Fractional Contribution and Flux
The Fractional Contribution (FC) represents the proportion of the HTTA-CoA pool that was newly synthesized from the labeled precursor during the experiment.
The formula for FC is:
FC = Σ (i * Aᵢ) / (N * Σ Aᵢ)
Where:
-
i is the number of ¹³C atoms in the isotopologue (e.g., 0 for M+0, 2 for M+2).
-
Aᵢ is the relative abundance of the i-th isotopologue.
-
N is the number of carbon atoms in the precursor that can be incorporated (e.g., 16 for [U-¹³C₁₆]-Palmitate).
The Absolute Synthetic Flux can then be estimated by multiplying the fractional contribution by the total pool size of HTTA-CoA and dividing by the labeling time, assuming steady-state conditions.
Flux (nmol/mg protein/hr) = (FC * Total Pool Size) / Time
This provides a quantitative measure of the rate at which the precursor is converted into HTTA-CoA, offering powerful insights into the regulation of this specific metabolic pathway.[19]
References
- Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
- Metherel, A. H., & Bazinet, R. P. (2019). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. American Journal of Physiology-Endocrinology and Metabolism, 317(3), E405-E418.
- Carpentier, A. C. (2018). Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. Comprehensive Physiology, 8(2), 719-762.
- BenchChem. (n.d.). An In-Depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes.
- Hui, S., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 43, 110-117.
- Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(7), 449.
- Young, J. D. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1083.
- Ardern, J., & Thompson, A. (2017). Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 235(1), R1-R13.
- Yang, C., & Yang, L. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
- Sim, D., et al. (2021).
- Le, T. T., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research, 53(8), 1698-1706.
- Metabolic Solutions, Inc. (2014). Fatty Acid Metabolism Measured with Stable Isotope Tracers.
- Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California.
- Chitraju, C., et al. (2013). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. American Journal of Physiology-Endocrinology and Metabolism, 304(12), E1309-E1316.
- Faubert, B., et al. (2024). Modeling compound lipid homeostasis using stable isotope tracing. bioRxiv.
- McLaren, D. G., et al. (n.d.). Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry.
- Postle, A. D. (2017). Stable isotope analysis of dynamic lipidomics. Soton ePrints.
- Triebl, A., & Wenk, M. R. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. Frontiers in Cell and Developmental Biology, 10, 888123.
- Triebl, A., & Hartler, J. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 79.
- Kuda, O., et al. (2012). ¹³C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice.
- Simithy, J., & Sidoli, S. (2021).
- Hama, K., et al. (2020). Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells. Journal of Lipid Research, 61(4), 523-536.
- Barritt, G. J., & Gascoyne, D. M. (2024). Coenzyme A biosynthesis: mechanisms of regulation, function and disease.
- Pietrocola, F., et al. (2015). Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences. Cell Metabolism, 21(6), 805-816.
- Human Metabolome Database. (2006). Showing metabocard for Hexanoyl-CoA (HMDB0002845).
- Wozny, K., et al. (2021). The Pathophysiological Role of CoA. International Journal of Molecular Sciences, 22(23), 12797.
- Miyamoto, Y., et al. (2009). Function of genes encoding acyl-CoA synthetase and enoyl-CoA hydratase for host-selective act-toxin biosynthesis in the tangerine pathotype of Alternaria alternata.
- Barritt, G. J., & Gascoyne, D. M. (2024). Coenzyme A biosynthesis: mechanisms of regulation, function and disease.
- Miyamoto, Y., et al. (2009). Function of Genes Encoding Acyl-CoA Synthetase and Enoyl-CoA Hydratase for Host-Selective ACT-Toxin Biosynthesis in the Tangerine Pathotype of Alternaria alternata.
- Free Biology. (2014, August 30).
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protocol for transesterification of very-long-chain acyl-CoAs
Application Note & Protocol
A Validated Protocol for the Transesterification of Very-Long-Chain Acyl-CoAs for Analytical Quantification
Introduction: The Significance of Very-Long-Chain Acyl-CoAs
Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 or more.[1] In their activated form, as thioesters of Coenzyme A (VLCFA-CoAs), they are critical metabolic intermediates. These molecules are not merely elongated fatty acids; they are essential precursors for the synthesis of complex lipids vital for cellular function, such as ceramides and sphingolipids, which are integral to membrane homeostasis and myelin maintenance.[2][3]
The metabolism of VLCFA-CoAs is tightly regulated. They are synthesized in the endoplasmic reticulum through a series of elongation steps and are primarily degraded via β-oxidation within peroxisomes.[4] Genetic defects in the proteins that transport or metabolize VLCFA-CoAs, such as the ABCD1 transporter or the Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) enzyme, lead to their accumulation.[5][6] This buildup is cytotoxic and is the biochemical hallmark of severe inherited metabolic disorders, including X-linked adrenoleukodystrophy (X-ALD) and VLCAD deficiency, which can cause devastating damage to the nervous system, adrenal glands, heart, and muscles.[7][8]
Consequently, the accurate quantification of specific VLCFA-CoA species in biological samples is paramount for disease diagnosis, monitoring therapeutic efficacy, and advancing drug development. However, the direct analysis of VLCFA-CoAs is challenging due to their amphipathic nature and low volatility. This protocol details a robust method to convert VLCFA-CoAs into their corresponding fatty acid methyl esters (FAMEs). This transesterification process renders them more volatile and amenable to sensitive and specific analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method: Acid-Catalyzed Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In this protocol, the thioester bond of the VLCFA-CoA is cleaved and replaced with a methoxy group from methanol. This reaction is efficiently catalyzed by an acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9]
The overall reaction is as follows:
VLCFA-S-CoA + CH₃OH --(H⁺ Catalyst)--> VLCFA-O-CH₃ (FAME) + HS-CoA
This conversion is critical for several reasons:
-
Volatility: FAMEs are significantly more volatile than their acyl-CoA counterparts, which is a prerequisite for GC analysis.
-
Stability: The resulting FAMEs are chemically stable, ensuring reproducibility during analysis.
-
Chromatographic Properties: FAMEs exhibit excellent chromatographic behavior, allowing for efficient separation of different VLCFA species based on chain length and saturation.
The mechanism involves a series of equilibrium steps, and the use of a large excess of methanol as the solvent drives the reaction to completion in favor of the FAME product.[9]
Caption: Acid-catalyzed transesterification of VLCFA-CoA to FAME.
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Glass reaction vials with PTFE-lined caps (2 mL)
-
Heating block or oven capable of maintaining 100°C
-
Vortex mixer
-
Centrifuge
-
Fume hood
-
Nitrogen gas evaporation system
-
Autosampler vials with inserts
Chemicals and Reagents
-
Methanol (Anhydrous, HPLC Grade)
-
Acetyl Chloride (ACS Grade)
-
Hexane (HPLC Grade)
-
Chloroform (HPLC Grade)
-
Sodium Chloride (NaCl)
-
Sodium Sulfate (Anhydrous)
-
VLCFA-CoA standards (e.g., C22:0, C24:0, C26:0-CoA) (Commercially available)
-
Internal Standard: Deuterated Lignoceric Acid (C24:0-d4) or other appropriate stable isotope-labeled fatty acid.
Causality Behind Reagent Choices:
-
Anhydrous Methanol: Water must be excluded from the reaction as it can lead to the hydrolysis of the thioester bond, forming the free fatty acid, which would be an undesired side reaction.
-
Acetyl Chloride: Reacts exothermically with methanol to generate fresh, anhydrous methanolic HCl in situ. This is a common and highly effective method for preparing the acid catalyst, avoiding the need to handle corrosive HCl gas directly.
-
Hexane/Chloroform: These organic solvents are used for the liquid-liquid extraction of the nonpolar FAMEs from the polar, aqueous-methanolic phase containing Coenzyme A and salts.
Detailed Step-by-Step Protocol
Safety Precaution: This procedure involves corrosive and flammable reagents. Perform all steps in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Preparation of Acidic Methanol Reagent
-
Carefully add 1 part acetyl chloride to 9 parts anhydrous methanol in a glass bottle with a PTFE-lined cap.
-
Expert Insight: Perform this addition slowly and on ice, as the reaction is highly exothermic. For example, to prepare 10 mL of reagent, slowly add 1 mL of acetyl chloride to 9 mL of cold methanol.
-
Loosely cap the bottle and allow the gas to vent in the fume hood. Once the initial vigorous reaction has subsided, tighten the cap.
-
This reagent should be prepared fresh daily for optimal reactivity.
Step 2: Sample Preparation
-
Transfer up to 100 µL of the aqueous sample (e.g., purified VLCFA-CoAs, cell lysate, or tissue homogenate) to a 2 mL glass reaction vial.
-
Add a known quantity of the internal standard (e.g., 10 µL of a 10 µg/mL solution of C24:0-d4 fatty acid).
-
Trustworthiness: The internal standard is crucial for accurate quantification. It accounts for variability in reaction efficiency, extraction recovery, and instrument response. The free fatty acid form of the standard is acceptable, as it will be esterified alongside the target analytes.
-
Step 3: Transesterification Reaction
-
Add 500 µL of the freshly prepared acidic methanol reagent to each sample vial.
-
Securely tighten the PTFE-lined caps.
-
Vortex the vials for 30 seconds to ensure thorough mixing.
-
Place the vials in a heating block or oven set to 100°C for 60 minutes.
-
Expert Insight: The high temperature accelerates the reaction, ensuring complete conversion of the VLCFA-CoAs to their corresponding FAMEs within a practical timeframe.
-
Step 4: Extraction of VLCFA-FAMEs
-
Allow the vials to cool completely to room temperature.
-
Add 1 mL of hexane to each vial.
-
Add 1 mL of a saturated NaCl solution.
-
Expert Insight: The saturated salt solution increases the polarity of the aqueous phase, forcing the nonpolar FAMEs into the hexane layer and minimizing the formation of emulsions.
-
-
Cap the vials and vortex vigorously for 1 minute.
-
Centrifuge the vials at 2,000 x g for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper hexane layer to a clean glass tube, taking care not to disturb the lower aqueous/methanol phase.
-
Repeat the extraction: Add another 1 mL of hexane to the original reaction vial, vortex, centrifuge, and combine the second hexane layer with the first.
Step 5: Sample Finalization for GC-MS Analysis
-
Dry the pooled hexane extracts by passing them through a small column packed with anhydrous sodium sulfate or by adding a small amount of sodium sulfate directly to the tube.
-
Transfer the dried hexane extract to a clean vial.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 50-100 µL of hexane or other suitable solvent for GC-MS analysis.
-
Transfer the final sample to an autosampler vial with a glass insert.
Experimental Workflow Visualization
Caption: Workflow for VLCFA-CoA transesterification and analysis.
Analysis and Data Interpretation
The derivatized samples are analyzed by GC-MS, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.
| Analyte | Abbreviation | Typical Retention Time (min) | Target Ion (m/z) | Qualifier Ion(s) (m/z) |
| Behenic acid methyl ester | C22:0-ME | ~18.5 | 354.4 (M+) | 74, 87, 325 |
| Tricosanoic acid methyl ester | C23:0-ME | ~19.5 | 368.4 (M+) | 74, 87, 339 |
| Lignoceric acid methyl ester | C24:0-ME | ~20.4 | 382.4 (M+) | 74, 87, 353 |
| Lignoceric acid-d4 methyl ester | C24:0-d4-ME (IS) | ~20.3 | 386.4 (M+) | 74, 87, 357 |
| Pentacosanoic acid methyl ester | C25:0-ME | ~21.3 | 396.4 (M+) | 74, 87, 367 |
| Cerotic acid methyl ester | C26:0-ME | ~22.1 | 410.4 (M+) | 74, 87, 381 |
Note: Retention times are approximate and will vary based on the specific GC column and temperature program used. Ions shown are for electron ionization (EI).
Quantification: A calibration curve is generated by processing known amounts of VLCFA standards through the entire protocol. The concentration of each endogenous VLCFA is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Signal | Incomplete reaction | Ensure acidic methanol is fresh. Confirm reaction temperature and time. |
| Poor extraction efficiency | Ensure complete phase separation. Check pH of aqueous layer; if basic, extraction will fail. | |
| Sample degradation | Avoid repeated freeze-thaw cycles of starting material. | |
| High Variability Between Replicates | Inconsistent pipetting | Calibrate pipettes. Be precise when adding internal standard. |
| Incomplete mixing | Ensure vigorous vortexing at reaction and extraction steps. | |
| Sample loss during evaporation | Use a gentle stream of nitrogen; do not over-dry the sample. | |
| Contaminant Peaks in Chromatogram | Contaminated reagents/glassware | Use HPLC-grade solvents. Bake glassware at high temperature to remove organic residues. |
| Plasticizer contamination | Avoid plastics; use only glass vials and PTFE-lined caps. |
Conclusion
This application note provides a detailed, field-proven protocol for the transesterification of very-long-chain acyl-CoAs into their corresponding fatty acid methyl esters. By converting these challenging analytes into a form suitable for standard GC-MS analysis, this method provides a reliable and quantitative tool for researchers in metabolic disease, neuroscience, and drug development. The inclusion of an internal standard and adherence to the described steps ensures the generation of accurate and reproducible data, facilitating a deeper understanding of the pathophysiology of VLCFA-related disorders.
References
-
Vallejo, M., et al. (2007). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Ali, N., et al. (2023). Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency: Family Impact and Perspectives. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Very long-chain acyl-coenzyme A dehydrogenase deficiency. Available at: [Link]
-
Lipotype GmbH. (n.d.). Very Long Chain Fatty Acid Analysis. Available at: [Link]
-
Reactome. (n.d.). Synthesis of very long-chain fatty acyl-CoAs. Available at: [Link]
-
HRSA. (n.d.). Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - Newborn Screening. Available at: [Link]
-
MedlinePlus. (2023). Very long-chain acyl-CoA dehydrogenase deficiency. Available at: [Link]
-
Metabolic Support UK. (n.d.). Very-Long Chain Acyl CoA Dehydrogenase Deficiency. Available at: [Link]
-
Aoyama, T., et al. (1995). Purification of human very-long-chain acyl-coenzyme A dehydrogenase and characterization of its deficiency in seven patients. PMC. Available at: [Link]
-
Morita, M., et al. (2021). Acyl-CoA thioesterase activity of peroxisomal ABC protein ABCD1 is required for the transport of very long-chain acyl-CoA into peroxisomes. PMC. Available at: [Link]
-
Kyselová, L., et al. (2022). Very long chain fatty acids. ResearchGate. Available at: [Link]
-
Seedorf, U., et al. (1999). High-affinity binding of very-long-chain fatty acyl-CoA esters to the peroxisomal non-specific lipid-transfer protein (sterol carrier protein-2). PMC. Available at: [Link]
-
Aoyama, T., et al. (1995). Purification of human very-long-chain acyl-coenzyme A dehydrogenase and characterization of its deficiency in seven patients. PubMed. Available at: [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. Oxford Academic. Available at: [Link]
-
Morita, M., et al. (2021). A hypothetical model of VLCFA-CoA transport by ABCD1. ResearchGate. Available at: [Link]
-
Gros-Balthazard, M., et al. (2019). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PMC. Available at: [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics. Available at: [Link]
-
Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. PMC. Available at: [Link]
-
Wang, Y., et al. (2007). Synthesis of long-chain fatty acid esters by transesterification using carbon-based solid acid catalyst. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]
-
MSJChem. (2016). C.4 Transesterification (SL). YouTube. Available at: [Link]
-
Ishikawa, T., et al. (2019). Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Carnitine. Available at: [Link]
-
Venkateswarulu, T.C., et al. (2014). A Review on Methods of Transesterification of Oils and Fats in Bio-diesel Formation. International Journal of ChemTech Research. Available at: [Link]
-
Ohno, Y., et al. (2010). Development of a High-Density Assay for Long-Chain Fatty Acyl-CoA Elongases. ResearchGate. Available at: [Link]
-
Adeva-Andany, M.M., et al. (2019). The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency. MDPI. Available at: [Link]
-
Yang, Y., et al. (2023). Green Production of Biodiesel from High Acid Value Oil via Glycerol Esterification and Transesterification Catalyzed by Nano Hydrated Eggshell-Derived CaO. MDPI. Available at: [Link]
-
Choo, Y.M., et al. (2006). Very long chain fatty acid methyl esters in transesterified palm oil. ResearchGate. Available at: [Link]
-
Saha, S., et al. (2015). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. PMC. Available at: [Link]
-
Leslie, N.D., et al. (2009). Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very long-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 6. Acyl-CoA thioesterase activity of peroxisomal ABC protein ABCD1 is required for the transport of very long-chain acyl-CoA into peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Applications of Polyunsaturated Fatty Acids in Research: An In-depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of Polyunsaturated Fatty Acids (PUFAs)
Polyunsaturated fatty acids (PUFAs) are a class of lipids characterized by the presence of two or more double bonds in their acyl chain. This structural feature imparts significant fluidity to cell membranes and serves as a precursor pool for a vast array of signaling molecules. The two major families of PUFAs are the omega-3 (n-3) and omega-6 (n-6) series, with alpha-linolenic acid (ALA) and linoleic acid (LA) as their respective parent compounds. In recent decades, the scientific community has increasingly recognized the profound implications of PUFAs in health and disease, catapulting them to the forefront of biomedical research. This guide provides a comprehensive overview of the applications of PUFAs in research, with a focus on their utility in elucidating cellular signaling pathways, their role as disease biomarkers, and their therapeutic potential in drug development.
Part 1: PUFAs in the Elucidation of Cellular Signaling Pathways
The metabolism of PUFAs gives rise to a complex network of bioactive lipid mediators, collectively known as eicosanoids and docosanoids, which are pivotal in regulating inflammation, immune responses, and cellular homeostasis.
Investigating the Pro-inflammatory and Anti-inflammatory Dichotomy
A primary application of PUFAs in research is to unravel the balance between pro-inflammatory and anti-inflammatory signaling. Arachidonic acid (AA), an omega-6 PUFA, is a substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Conversely, the omega-3 PUFAs, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are precursors to anti-inflammatory and pro-resolving mediators, including resolvins, protectins, and maresins.
Researchers can modulate the cellular lipid environment to study the downstream effects on inflammatory signaling.
Caption: Simplified overview of omega-6 and omega-3 PUFA metabolism and their roles in inflammation.
Application Protocol 1: In Vitro Modulation of Inflammatory Responses using PUFAs
Objective: To assess the impact of EPA and DHA supplementation on lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) (complexed to bovine serum albumin)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and primers for Tnf-α, Il-6, and Nos2
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
PUFA Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The following day, replace the medium with DMEM containing either EPA (50 µM), DHA (50 µM), or vehicle control (BSA) for 24 hours.
-
Inflammatory Challenge: After the pre-treatment period, stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Gene Expression Analysis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA and perform qRT-PCR to quantify the relative expression of Tnf-α, Il-6, and Nos2. Normalize to a housekeeping gene such as Gapdh.
-
-
Protein Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Expected Outcome: Cells pre-treated with EPA and DHA are expected to exhibit a blunted pro-inflammatory response to LPS stimulation, as evidenced by lower mRNA expression of inflammatory markers and reduced secretion of pro-inflammatory cytokines compared to the vehicle control.
Part 2: PUFAs as Biomarkers in Disease Research
The profile of PUFAs in various tissues and bodily fluids can reflect dietary intake, metabolic status, and disease processes. This makes them valuable biomarkers in clinical and translational research.
The Omega-3 Index and Cardiovascular Disease Risk
The Omega-3 Index, which is the percentage of EPA and DHA in red blood cell (RBC) membranes, has emerged as a robust biomarker for assessing the risk of cardiovascular disease (CVD). A higher Omega-3 Index is associated with a lower risk of sudden cardiac death and other cardiovascular events.
| Omega-3 Index (%) | Associated Cardiovascular Risk |
| < 4% | High Risk |
| 4% - 8% | Intermediate Risk |
| > 8% | Low Risk |
Application Protocol 2: Quantification of the Omega-3 Index in Human Blood Samples
Objective: To determine the Omega-3 Index from whole blood samples by gas chromatography.
Materials:
-
Whole blood collected in EDTA tubes
-
Methanol containing 0.5 M NaOH
-
14% Boron trifluoride (BF3) in methanol
-
n-Hexane
-
Saturated NaCl solution
-
Internal standard (e.g., C23:0 fatty acid methyl ester)
-
Gas chromatograph with a flame-ionization detector (GC-FID)
-
Fatty acid methyl ester (FAME) standards
Procedure:
-
Sample Preparation:
-
Add a known amount of internal standard to the whole blood sample.
-
Add methanolic NaOH and heat at 100°C for 5 minutes to saponify the lipids.
-
-
Methylation:
-
Add BF3-methanol and heat at 100°C for 5 minutes to convert the fatty acids to their corresponding methyl esters (FAMEs).
-
-
Extraction:
-
Cool the samples and add n-hexane and saturated NaCl solution.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
-
GC-FID Analysis:
-
Inject the extracted FAMEs into the GC-FID.
-
Use a temperature program that allows for the separation of all major fatty acid methyl esters.
-
-
Data Analysis:
-
Identify the individual FAMEs by comparing their retention times to those of the FAME standards.
-
Quantify the peak area for each fatty acid.
-
Calculate the Omega-3 Index as: [(EPA + DHA) / Total Identified Fatty Acids] * 100.
-
Part 3: PUFAs in Drug Development and Therapeutics
The therapeutic potential of PUFAs and their derivatives is an active area of research, with several PUFA-based drugs already approved for clinical use.
Prescription Omega-3 Fatty Acid Formulations
Highly purified formulations of omega-3 fatty acids, such as icosapent ethyl (a highly purified ethyl ester of EPA), are prescribed to manage severe hypertriglyceridemia. Research is ongoing to explore their efficacy in other conditions, including cardiovascular disease prevention and inflammatory disorders.
PUFA-Drug Conjugates
A novel approach in drug development involves conjugating PUFAs to existing drugs to enhance their efficacy and reduce their toxicity. For example, DHA has been conjugated to chemotherapeutic agents to improve their delivery to cancer cells and to mitigate side effects.
Caption: Applications of PUFAs in therapeutic development.
Conclusion
Polyunsaturated fatty acids are indispensable tools in modern biomedical research. Their multifaceted roles in cellular signaling, their utility as disease biomarkers, and their burgeoning therapeutic applications underscore their importance. The protocols and conceptual frameworks presented in this guide offer a starting point for researchers seeking to harness the potential of PUFAs in their own investigations. As our understanding of PUFA metabolism and function continues to evolve, so too will their applications in advancing human health.
References
-
Calder, P. C. (2010). Omega-3 fatty acids and inflammatory processes. Nutrients, 2(3), 355–374. [Link]
-
Serhan, C. N. (2014). Pro-resolving lipid mediators are leads for resolution physiology. Nature, 510(7503), 92–101. [Link]
-
Harris, W. S. (2010). The omega-3 index: from biomarker to risk marker to risk factor. Current atherosclerosis reports, 12(6), 398-405. [Link]
-
von Schacky, C. (2021). The Omega-3 Index as a risk factor for cardiovascular diseases. Prostaglandins & other lipid mediators, 152, 106495. [Link]
-
Bhatt, D. L., Steg, P. G., Miller, M., Brinton, E. A., Jacobson, T. A., Ketchum, S. B., ... & Ballantyne, C. M. (2019). Cardiovascular risk reduction with icosapent ethyl for hypertriglyceridemia. New England Journal of Medicine, 380(1), 11-22. [Link]
-
Gleissman, H., Yang, R., Martin, K., O'Brien-ALI, A., & Jönsson-Rylander, A. C. (2010). Docosahexaenoic acid (DHA) and docosapentaenoic acid (DPA n-6) are selectively incorporated into tumor lipids in a head and neck cancer model. Lipids in health and disease, 9(1), 1-10. [Link]
Application Notes and Protocols for the Analytical Determination of Acyl-CoA Species in Biological Samples
Introduction: The Central Role of Acyl-CoAs in Cellular Metabolism
Acyl-Coenzyme A (acyl-CoA) thioesters are a class of pivotal metabolites at the crossroads of numerous cellular processes.[1][2] These molecules, formed by the conjugation of a fatty acid with coenzyme A, are not merely intermediates but active participants in energy metabolism, lipid biosynthesis, and cellular signaling.[2][3] The most well-known acyl-CoA, acetyl-CoA, governs critical cellular functions such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and protein acetylation.[3] However, the diverse pool of acyl-CoAs, ranging from short-chain to very-long-chain species, collectively reflects the metabolic state of a cell and is increasingly recognized for its role in regulating a wide array of biological functions.[3][4]
The accurate quantification of acyl-CoA levels in biological samples is, therefore, of paramount importance for researchers in basic science and drug development.[2][5] Altered acyl-CoA metabolism has been implicated in a variety of metabolic disorders, including obesity, diabetes, fatty acid oxidation disorders, and cancer.[6] Consequently, the ability to precisely measure these molecules can lead to the discovery of novel disease biomarkers, facilitate the elucidation of metabolic pathways, and aid in the evaluation of therapeutic interventions.[2][6]
This comprehensive guide provides an in-depth overview of the principal analytical techniques for acyl-CoA determination. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to navigate the complexities of acyl-CoA analysis, from sample preparation to data interpretation. We will delve into the nuances of each method, explaining the rationale behind experimental choices to ensure robust and reproducible results.
The Analytical Challenge: Instability and Diversity
The analysis of acyl-CoAs is inherently challenging due to their low abundance, susceptibility to degradation, and the wide spectrum of their physicochemical properties.[1][7] Short-chain acyl-CoAs are water-soluble, while long-chain species are hydrophobic, necessitating distinct analytical approaches. Furthermore, the thioester bond is labile, particularly at neutral or alkaline pH, making rapid and efficient sample processing critical to preserve the in vivo acyl-CoA profile.[1]
Core Methodologies for Acyl-CoA Quantification
The choice of an analytical platform for acyl-CoA analysis is contingent on several factors, including the specific acyl-CoA species of interest, the biological matrix, and the required sensitivity and throughput.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity, enabling the comprehensive profiling of a wide range of acyl-CoAs.[6][7][8][9] However, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays offer viable alternatives for specific applications.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Powerhouse of Acyl-CoA Analysis
LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it the most powerful tool for acyl-CoA analysis.[6][9][10] This technique allows for the simultaneous identification and quantification of multiple acyl-CoA species in complex biological samples.[6][7]
Principle: The methodology involves the chromatographic separation of acyl-CoAs followed by their ionization and detection by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ion and detecting a specific fragment ion, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[11]
Workflow:
Caption: A typical workflow for acyl-CoA analysis using LC-MS/MS.
Protocol: LC-MS/MS Analysis of Acyl-CoAs in Mammalian Tissue
1. Sample Preparation:
-
Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.[1]
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen. Weigh approximately 50-100 mg of the frozen powder.[5]
-
Extraction:
-
To the frozen tissue powder, add 1 mL of an ice-cold extraction solution (e.g., acetonitrile:2-propanol:water 3:1:1 v/v/v) containing a suitable internal standard (e.g., heptadecanoyl-CoA).[11]
-
Homogenize the sample on ice using a tissue homogenizer.[5][11]
-
Vortex the homogenate vigorously for 2 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant. For improved recovery, the pellet can be re-extracted.[11]
-
2. Solid-Phase Extraction (SPE) for Purification (Recommended):
-
Rationale: SPE is highly recommended to remove interfering substances and enrich the acyl-CoA fraction, thereby improving the sensitivity and robustness of the LC-MS/MS analysis.[5][12]
-
Procedure (using a weak anion exchange SPE cartridge):
-
Condition the SPE column with methanol, followed by equilibration with water.[13]
-
Load the supernatant from the extraction step onto the column.[5]
-
Wash the column with an appropriate wash solution (e.g., 2% formic acid, followed by methanol) to remove unbound contaminants.[13]
-
Elute the acyl-CoAs with a suitable elution buffer (e.g., 2-5% ammonium hydroxide in an organic solvent).[13]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.[5]
-
3. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 or C8 column is typically used for the separation of acyl-CoAs.[3][11]
-
Mobile Phases: A binary gradient system is commonly employed, often consisting of an aqueous mobile phase with an ion-pairing agent or buffer (e.g., ammonium acetate or ammonium hydroxide) and an organic mobile phase (e.g., acetonitrile or methanol).[3][11]
-
Gradient: The gradient is optimized to separate the different acyl-CoA species based on their chain length and saturation.[3][11]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[11]
-
Detection: SRM/MRM is used for quantification, monitoring the transition of the precursor ion to a specific product ion for each acyl-CoA.
-
Data Presentation: Comparison of Analytical Platforms for Acyl-CoA Analysis
| Feature | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Specificity | Very High | Moderate to High | High (for a specific acyl-CoA) |
| Sensitivity | Very High (fmol to pmol) | Moderate (pmol to nmol) | High (pmol) |
| Throughput | Moderate to High | Moderate | High |
| Coverage | Broad (profiling of many acyl-CoAs) | Limited (targeted analysis) | Specific to one or a class of acyl-CoAs |
| Cost | High | Moderate | Low to Moderate |
| Expertise Required | High | Moderate | Low to Moderate |
II. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Prior to the widespread adoption of LC-MS/MS, HPLC with UV detection was a commonly used method for acyl-CoA analysis.[10][14] This technique is still a viable and cost-effective option for the targeted analysis of more abundant short-chain acyl-CoAs.[8][15]
Principle: Acyl-CoAs are separated by HPLC and detected based on the strong UV absorbance of the adenine moiety of the coenzyme A molecule at approximately 260 nm.[14] For increased sensitivity and specificity, pre- or post-column derivatization with a fluorescent probe can be employed.
Protocol: HPLC-UV Analysis of Short-Chain Acyl-CoAs
1. Sample Preparation:
-
Sample preparation is similar to that for LC-MS/MS, involving metabolic quenching, homogenization, and extraction.[15] Protein precipitation with agents like perchloric acid or sulfosalicylic acid is often used.[10][16]
2. HPLC Parameters:
-
Column: A reversed-phase C18 column is typically used.[17]
-
Mobile Phase: An isocratic or gradient elution with a buffered aqueous mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed.[14][17]
Advantages:
-
Relatively simple and cost-effective.[8]
-
Good for the targeted analysis of abundant species like acetyl-CoA and succinyl-CoA.[10][15]
Limitations:
-
Lower sensitivity and specificity compared to LC-MS/MS.[8]
-
Limited to UV-active compounds.[8]
-
Co-elution of other UV-absorbing molecules can interfere with quantification.
III. Enzymatic Assays
Enzymatic assays offer a highly specific and often sensitive method for the quantification of a single acyl-CoA species or a class of acyl-CoAs (e.g., long-chain acyl-CoAs).[18] These assays are typically based on the enzymatic conversion of the acyl-CoA of interest, coupled to a reaction that produces a detectable signal (e.g., colorimetric or fluorometric).
Principle: A specific enzyme utilizes the target acyl-CoA as a substrate, and the resulting product is then used in a coupled reaction to generate a signal that is proportional to the initial amount of the acyl-CoA. For example, the activity of acyl-CoA synthetase can be measured by monitoring the formation of acyl-CoA.[19] Similarly, the concentration of fatty acyl-CoAs can be determined using a coupled enzyme reaction that produces a fluorescent product.[18]
Workflow:
Caption: A generalized workflow for an enzymatic assay for acyl-CoA determination.
Protocol: Fluorometric Assay for Long-Chain Fatty Acyl-CoAs
This protocol is based on the principle of a commercially available kit.[18]
1. Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
2. Assay Procedure:
-
Prepare a standard curve using a known concentration of a long-chain acyl-CoA standard.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing the necessary enzymes and substrates.
-
Incubate at room temperature for a specified time (e.g., 40 minutes).[18]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[18]
Advantages:
-
High specificity for the target analyte.
-
High-throughput capability.[18]
-
Relatively low cost and requires less specialized equipment than LC-MS/MS.
Limitations:
-
Generally limited to the analysis of a single acyl-CoA or a class of acyl-CoAs.
-
Susceptible to interference from other components in the biological matrix.
Trustworthiness and Self-Validating Systems: Ensuring Data Quality
To ensure the trustworthiness of the data, every protocol must be a self-validating system. This is achieved through the following key practices:
-
Use of Internal Standards: For LC-MS/MS analysis, the inclusion of a stable isotope-labeled internal standard for each analyte is the gold standard for accurate quantification.[6] When not feasible, a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA) can be used.[11]
-
Standard Curves: The generation of a standard curve with known concentrations of the analyte is essential for all quantitative methods.[11][12]
-
Quality Control Samples: Including quality control samples at different concentrations throughout the analytical run helps to monitor the performance of the assay.
-
Recovery Experiments: Spiking known amounts of acyl-CoA standards into the biological matrix before extraction helps to determine the efficiency of the sample preparation method.[14][15]
Conclusion and Future Perspectives
The field of acyl-CoA analysis is continually evolving, driven by the increasing recognition of the central role these molecules play in health and disease. While LC-MS/MS has become the dominant platform due to its unparalleled sensitivity and specificity, HPLC and enzymatic assays remain valuable tools for specific applications. The choice of the most appropriate technique will depend on the specific research question, the available resources, and the desired level of detail.
Future developments will likely focus on improving the throughput of LC-MS/MS methods, developing more sensitive and specific enzymatic assays, and integrating acyl-CoA profiling with other 'omics' technologies to gain a more holistic understanding of cellular metabolism. The robust and reliable quantification of acyl-CoAs will undoubtedly continue to be a critical component of research aimed at unraveling the complexities of metabolic regulation and developing novel therapeutic strategies for a wide range of diseases.
References
-
Liu, X., Sadhukhan, S., Sun, S., Wagner, G. R., Hirschey, M. D., Qi, L., Lin, H., & Locasale, J. W. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 14(6), 1489–1500. [Link]
-
Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777–1782. [Link]
-
Liu, X., Sadhukhan, S., Sun, S., Wagner, G. R., Hirschey, M. D., Qi, L., Lin, H., & Locasale, J. W. (2015). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics, 14(6), 1489-1500. [Link]
-
Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(9), 621. [Link]
-
Li, L. O., Klett, E. L., & Coleman, R. A. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10542–10549. [Link]
-
Basu, S. S., Blair, I. A. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B, 879(3-4), 277-282. [Link]
-
Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. [Link]
-
MetwareBio. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. Retrieved from [Link]
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Sample preparation for Acyl-CoA analysis. (n.d.). Retrieved from [Link]
-
Tokarska-Schlattner, M., Zeaiter, N., Cunin, V., Attia, S., Meunier, C., Kay, L., ... & Schlattner, U. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International Journal of Molecular Sciences, 24(19), 14894. [Link]
-
Kienesberger, P. C., Pulinilkunnil, T., Nagendran, J., & Dyck, J. R. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 821, 191–202. [Link]
-
Cyberlipid. (n.d.). Fatty acyl CoA analysis. Retrieved from [Link]
-
Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. (2023). Journal of the American Society for Mass Spectrometry. [Link]
-
Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. (2023). PubMed. [Link]
-
Purevsuren, J., Kobayashi, H., N-T., Hasegawa, Y., Mushimoto, Y., Fukao, T., & Yamaguchi, S. (2008). Development of a new enzymatic diagnosis method for very-long-chain Acyl-CoA dehydrogenase deficiency by detecting 2-hexadecenoyl-CoA production and its application in tandem mass spectrometry-based selective screening and newborn screening in Japan. Pediatric research, 64(6), 667–672. [Link]
-
Minkler, P. E., Stoll, M. S., Ingalls, S. T., Kerner, J., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical biochemistry, 376(2), 275–276. [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved from [Link]
-
Haynes, C. A. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1083, 136-145. [Link]
-
Tokarska-Schlattner, M., Zeaiter, N., Cunin, V., Attia, S., Meunier, C., Kay, L., ... & Schlattner, U. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. International journal of molecular sciences, 24(19), 14894. [Link]
-
Methods for measuring CoA and CoA derivatives in biological samples. (2015). Request PDF. [Link]
-
Füllekrug, J., & Schoonjans, K. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in molecular biology (Clifton, N.J.), 1376, 31–37. [Link]
-
Tokarska-Schlattner, M., Zeaiter, N., Cunin, V., Attia, S., Meunier, C., Kay, L., ... & Schlattner, U. (2023). Multi-method quantification of acetyl-CoA and further acyl-CoA species in normal and ischemic rat liver. bioRxiv. [Link]
-
Shurubor, Y. I., Go, Y. M., & Jones, D. P. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Molecules (Basel, Switzerland), 22(9), 1388. [Link]
-
(A) HPLC chromatogram illustrating separation of CoA compounds.... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
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- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
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- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. researchgate.net [researchgate.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Troubleshooting & Optimization
troubleshooting poor peak shape in long-chain acyl-CoA chromatography
Welcome to the technical support center for long-chain acyl-CoA analysis. As critical intermediates in fatty acid metabolism, energy production, and cellular signaling, the accurate chromatographic separation and quantification of long-chain acyl-CoAs are paramount for researchers in metabolic disease, oncology, and drug development.[1] However, their unique amphiphilic nature—possessing a long, hydrophobic acyl chain and a polar coenzyme A moiety—presents significant chromatographic challenges, often manifesting as poor peak shape.[2]
This guide is designed to provide in-depth, experience-driven solutions to common peak shape problems encountered during the reversed-phase liquid chromatography (RP-LC) of these vital molecules. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating methods.
Frequently Asked Questions (FAQs)
Q1: Why are my long-chain acyl-CoA peaks severely tailing?
Peak tailing is arguably the most common issue in acyl-CoA chromatography. It typically points to secondary interactions between the analyte and the stationary phase or issues with the mobile phase composition.
Underlying Causes & Explanations:
-
Silanol Interactions: The phosphate groups on the coenzyme A moiety are negatively charged at typical mobile phase pH ranges. These anionic groups can interact strongly with residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns. This is a form of secondary ion-exchange interaction that slows the elution of a portion of the analyte molecules, resulting in a tailed peak.
-
Insufficient Ion Pairing: To mitigate silanol interactions and improve retention of the polar CoA head group, ion-pairing agents are often employed. If the concentration of the ion-pairing agent is too low, or if an inappropriate agent is used, the phosphate groups will not be effectively shielded, leading to tailing.
-
Mobile Phase pH Too Close to Analyte pKa: While the phosphate groups are the primary culprits, the overall charge state of the acyl-CoA molecule is pH-dependent. Operating at a pH that results in mixed ionization states can lead to peak distortion, including tailing.[3] For consistent ionization, it's best to operate at a pH at least 1-2 units away from the analyte's pKa.[3]
Q2: My peaks are fronting. What does this indicate?
Peak fronting is less common than tailing for acyl-CoAs but is a critical diagnostic indicator, often pointing to column overload or a catastrophic column failure.[4]
Underlying Causes & Explanations:
-
Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.[5] Subsequent analyte molecules travel further down the column before they can interact, leading to a compressed, fronting peak shape. This is particularly relevant for long-chain acyl-CoAs, which can have limited solubility in the mobile phase.
-
Column Collapse or Void: A sudden physical change in the column bed, such as the creation of a void at the inlet, can cause the sample band to spread unevenly, often resulting in fronting. This can be caused by pressure shocks or operating outside the column's recommended pH range, which can dissolve the silica backbone.[6]
Q3: My peaks are broad and have poor efficiency. How can I improve them?
Broad peaks indicate a loss of chromatographic efficiency and can compromise both resolution and sensitivity. The causes can be instrumental or chemical.
Underlying Causes & Explanations:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to diffuse and broaden before it even reaches the column. This is especially critical in UHPLC systems.
-
Poor Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger (i.e., more organic content) than the initial mobile phase, the sample band will not focus properly at the head of the column. This leads to band broadening from the very start of the separation.
-
Suboptimal Mobile Phase Conditions: An incorrect mobile phase pH or insufficient buffer strength can lead to peak broadening.[7] A stable pH is crucial for maintaining a consistent analyte ionization state throughout the column.[3]
Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Fixing Peak Tailing
This workflow will systematically address the common causes of peak tailing for long-chain acyl-CoAs.
Caption: Workflow for troubleshooting peak tailing.
Protocol 1: Optimizing Ion-Pairing in the Mobile Phase
Ion-pairing agents are essential for achieving symmetrical peaks for anionic compounds like acyl-CoAs on reversed-phase columns.[8] They work by forming a neutral complex with the analyte or by adsorbing to the stationary phase and creating a pseudo-ion-exchange surface.[9]
-
Reagent Selection: For negative mode ESI-MS, a volatile amine like triethylamine (TEA) or ammonium hydroxide is often used.[10][11] For positive mode, a volatile acid like formic acid or acetic acid is standard.
-
Initial Concentration: Start with a concentration of 5-15 mM of the ion-pairing agent in the aqueous mobile phase.[11] For example, use 15 mM ammonium hydroxide.[11]
-
pH Adjustment: Ensure the final pH of the aqueous mobile phase is stable and appropriate. For acyl-CoAs, a slightly basic pH (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape on pH-stable columns.[12]
-
Systematic Optimization: If tailing persists, incrementally increase the ion-pairing agent concentration. Be mindful that excessive concentrations can lead to ion suppression in mass spectrometry.
-
Equilibration: Always ensure the column is thoroughly equilibrated with the new mobile phase containing the ion-pairing agent. A minimum of 10-20 column volumes is recommended.
| Parameter | Starting Point | Optimization Range | Rationale |
| Ion-Pairing Agent (e.g., TEA) | 10 mM | 5-20 mM | To mask residual silanol groups and provide a counter-ion for the phosphate moiety. |
| Aqueous Mobile Phase pH | 7.5 | 6.5 - 10.5* | To ensure consistent ionization of the phosphate groups. *Use high pH only with a pH-stable column. |
| Buffer Concentration | 10 mM | 5-25 mM | To maintain a stable pH throughout the gradient and prevent peak shape distortion.[4] |
Guide 2: Addressing Peak Fronting and Broadening
This guide addresses issues related to column overload and system inefficiencies.
Protocol 2: Sample Loading Study
-
Prepare a Dilution Series: Create a series of dilutions of your sample or a representative standard (e.g., Palmitoyl-CoA) in the initial mobile phase. The concentrations should span at least one order of magnitude around your typical injection concentration.
-
Inject and Analyze: Inject a fixed volume of each dilution, starting from the lowest concentration.
-
Evaluate Peak Shape: Observe the peak shape for each injection. Note the concentration at which the peak begins to transition from a symmetrical or slightly tailing shape to a fronting shape. This is your approximate column loading limit.
-
Adjust Injection Volume/Concentration: Ensure that for all future experiments, the mass of acyl-CoA injected on the column is below this determined limit.
Protocol 3: Verifying Sample Solvent Compatibility
-
Reconstitute in Initial Mobile Phase: After sample extraction and drying, always reconstitute the dried extract in a solvent that is as close as possible to the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile).[1]
-
Avoid Strong Solvents: Do not reconstitute in 100% methanol or acetonitrile if your gradient starts at a high aqueous percentage. This mismatch in solvent strength is a primary cause of peak broadening and splitting.[5]
Sources
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- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 10. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Electrospray Ionization for Hexatriacontatetraenoyl-CoA Detection
Welcome to the technical support center for the analysis of hexatriacontatetraenoyl-CoA using electrospray ionization (ESI) mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the detection of this very-long-chain acyl-CoA. Here, we will address common challenges and provide detailed troubleshooting strategies in a practical question-and-answer format.
Introduction to Hexatriacontatetraenoyl-CoA Analysis
Hexatriacontatetraenoyl-CoA is a very-long-chain fatty acyl-CoA with the chemical formula C₅₇H₉₈N₇O₁₇P₃S and a molecular weight of 1278.41 g/mol [1]. Its analysis is critical in various research areas, including the study of metabolic disorders and drug development. Due to its high molecular weight and amphipathic nature, achieving sensitive and reproducible detection via ESI-MS can be challenging. This guide will walk you through the intricacies of method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode, positive or negative, for detecting hexatriacontatetraenoyl-CoA?
A1: For acyl-CoA molecules, both positive and negative ion modes can be viable, and the optimal choice often depends on the specific instrumentation and mobile phase composition.
-
Negative Ion Mode (ESI-): This is often the preferred mode for acyl-CoAs. The phosphate groups on the coenzyme A moiety are acidic and readily deprotonate to form [M-H]⁻, [M-2H]²⁻, or even more highly charged ions. This can lead to high sensitivity.
-
Positive Ion Mode (ESI+): In positive mode, hexatriacontatetraenoyl-CoA can be detected as protonated molecules (e.g., [M+H]⁺) or as adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). The coenzyme A portion of the molecule contains several nitrogen atoms that can be protonated. Some studies have shown good sensitivity for long-chain acyl-CoAs in positive mode, particularly when using ammonium hydroxide in the mobile phase to promote the formation of [M+H]⁺ ions.
Recommendation: It is highly advisable to screen both polarities during initial method development. Start with negative ion mode, as it often provides a more direct and sensitive measurement of the intact molecule.
Q2: I am observing a very weak or no signal for my analyte. What are the likely causes?
A2: A weak or absent signal for hexatriacontatetraenoyl-CoA can stem from several factors:
-
Inappropriate Mobile Phase: The choice of solvent and additives is critical. For such a large, nonpolar acyl chain, a high percentage of organic solvent is necessary for elution from a reversed-phase column and for efficient desolvation in the ESI source.
-
Ion Suppression: Co-eluting compounds from your sample matrix (e.g., phospholipids, salts) can compete with your analyte for ionization, significantly reducing its signal.
-
Suboptimal Source Parameters: ESI source settings such as capillary voltage, gas temperatures, and gas flow rates are not optimized for this large molecule.
-
Analyte Degradation: Long-chain acyl-CoAs can be susceptible to degradation, especially at non-optimal pH values or in the presence of certain enzymes.
Q3: My signal is unstable and shows poor reproducibility. What should I investigate?
A3: Signal instability is a common issue in ESI-MS. The following points should be checked:
-
Mobile Phase Inconsistencies: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent solvent composition can lead to fluctuations in spray stability.
-
Source Contamination: Non-volatile salts or other matrix components can build up in the ESI source, leading to an unstable spray and signal suppression. Regular cleaning of the source components is essential.
-
LC System Issues: Check for leaks, pump pressure fluctuations, or issues with the autosampler that could lead to inconsistent delivery of the sample to the mass spectrometer.
-
Spray Needle Position: The position of the ESI needle relative to the mass spectrometer inlet is a critical parameter that should be optimized for maximum and stable signal.
In-Depth Troubleshooting Guides
Guide 1: Addressing Low Sensitivity and Signal Suppression
Low sensitivity is one of the most frequent challenges encountered. This guide provides a systematic approach to diagnosing and resolving this issue.
Step 1: Evaluate Your Mobile Phase Composition
The mobile phase must be compatible with both the chromatographic separation and ESI.
-
Solvent Selection: For reversed-phase chromatography of a very-long-chain acyl-CoA, a high percentage of organic solvent (e.g., acetonitrile or methanol) is required for elution. Solvents with lower surface tension, like methanol, can sometimes promote a more stable spray.
-
Additives: The choice of additive is crucial for promoting ionization.
-
For Negative Mode: Consider using a volatile buffer like ammonium acetate or ammonium bicarbonate at a low concentration (e.g., 5-10 mM). These can help to control the pH and provide a source of protons for deprotonation.
-
For Positive Mode: Ammonium hydroxide can be added to the mobile phase to facilitate the formation of [M+H]⁺ ions. Formic acid is a common additive for positive mode, but for acyl-CoAs, ammonium hydroxide may provide better results.
-
Step 2: Mitigating Ion Suppression
Ion suppression is a major cause of low sensitivity, especially with complex biological samples.
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate hexatriacontatetraenoyl-CoA from interfering matrix components. Consider using a longer column, a shallower gradient, or a different stationary phase (e.g., a C8 or C4 column instead of a C18).
-
Sample Preparation: Implement a robust sample preparation protocol to remove as much of the interfering matrix as possible. Techniques like solid-phase extraction (SPE) can be very effective.
-
Dilution: A simple but often effective strategy is to dilute your sample. This reduces the concentration of interfering matrix components, which can lead to a net increase in the signal-to-noise ratio for your analyte.
Step 3: Systematic Optimization of ESI Source Parameters
The following table provides a starting point for optimizing key ESI source parameters. It is essential to optimize these parameters by infusing a standard solution of your analyte and observing the signal intensity as you vary each parameter.
| Parameter | Typical Starting Range (Negative Mode) | Typical Starting Range (Positive Mode) | Rationale and Key Considerations |
| Capillary Voltage | 2.5 - 4.0 kV | 3.0 - 5.0 kV | Optimizes the electric field for droplet charging. Too high a voltage can cause corona discharge and instability. |
| Nebulizer Gas Pressure | 20 - 40 psi | 20 - 40 psi | Assists in droplet formation. Higher flow rates from the LC may require higher nebulizer pressures. |
| Drying Gas Flow | 8 - 15 L/min | 8 - 15 L/min | Facilitates solvent evaporation from the charged droplets. |
| Drying Gas Temperature | 250 - 350 °C | 250 - 350 °C | Aids in desolvation. Be cautious of thermal degradation of the analyte at excessively high temperatures. |
| Sheath Gas Flow | 8 - 12 L/min | 8 - 12 L/min | Helps to focus the electrospray plume and aids in desolvation. |
| Sheath Gas Temperature | 200 - 300 °C | 200 - 300 °C | Further assists in the desolvation process. |
Guide 2: Identifying and Minimizing In-Source Fragmentation
In-source fragmentation (or in-source decay) can complicate data analysis and reduce the intensity of the precursor ion of interest.
Understanding the Fragmentation of Acyl-CoAs
Acyl-CoAs can fragment in the ion source, particularly in positive ion mode. A common fragmentation pathway involves the cleavage of the phosphate-pantetheine bond.
Workflow for Diagnosing and Minimizing In-Source Fragmentation
Sources
Technical Support Center: Improving Recovery of Very-Long-Chain Acyl-CoAs from Tissue Samples
Welcome to the technical support center for the analysis of very-long-chain acyl-CoAs (VLC-ACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the recovery of these challenging analytes from tissue samples. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the accuracy and reproducibility of your experimental results.
Introduction to the Challenge
Very-long-chain acyl-CoAs are critical intermediates in fatty acid metabolism, playing key roles in cellular energy production, lipid synthesis, and signaling pathways.[1] However, their analysis is notoriously difficult due to their low abundance, inherent instability, and amphipathic nature.[2][3] Successful quantification of VLC-ACoAs is highly dependent on efficient extraction and recovery from complex biological matrices. This guide provides a comprehensive overview of best practices and troubleshooting strategies to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the extraction and analysis of VLC-ACoAs.
Q1: Why are my VLC-ACoA yields consistently low?
A1: Low recovery of VLC-ACoAs is a frequent issue and can be attributed to several factors:
-
Inherent Instability: Acyl-CoA thioesters are susceptible to both enzymatic and chemical hydrolysis.[2] It is crucial to rapidly freeze tissue samples in liquid nitrogen immediately after collection and to keep all subsequent extraction steps on ice or at 4°C to minimize enzymatic activity.[4][5]
-
Suboptimal Homogenization: Incomplete tissue disruption will result in poor extraction efficiency. Ensure thorough homogenization using a suitable method for your tissue type, such as a glass homogenizer or a bead-based disruption system.[2][6]
-
Inefficient Extraction Solvents: The choice of extraction solvent is critical. A common and effective approach is a two-phase extraction system, often involving a combination of an acidic buffer (e.g., potassium phosphate buffer, pH 4.9), and organic solvents like acetonitrile and isopropanol.[2][6]
-
Loss During Phase Separation: During liquid-liquid extraction, VLC-ACoAs will partition into the methanolic aqueous phase.[7] Careful separation of the phases is essential to avoid loss of the analyte.
-
Adsorption to Surfaces: VLC-ACoAs can adsorb to glass and plastic surfaces. Using low-adhesion microcentrifuge tubes and minimizing sample transfer steps can help mitigate this issue.
Q2: What is the best method for storing tissue samples for VLC-ACoA analysis?
A2: Proper sample storage is paramount for preserving the integrity of VLC-ACoAs.
-
Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately upon collection.[2] This halts enzymatic activity that can degrade VLC-ACoAs.
-
Long-Term Storage: For long-term storage, samples should be kept at -80°C.[2]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of tissue samples will lead to significant degradation of VLC-ACoAs.[8] Aliquot samples into smaller portions before freezing if multiple analyses are planned.
Q3: Should I use solid-phase extraction (SPE) or liquid-liquid extraction for VLC-ACoA purification?
A3: Both SPE and liquid-liquid extraction are effective methods for purifying VLC-ACoAs, and the choice often depends on the specific application and available resources.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and can be more easily automated, making it suitable for high-throughput applications.[9] C18 and mixed-mode cartridges are commonly used for VLC-ACoA purification.[7][10] SPE can effectively remove interfering substances, leading to cleaner samples for downstream analysis.[11]
-
Liquid-Liquid Extraction: This is a classic and robust method for VLC-ACoA extraction.[12] A common technique is the Bligh-Dyer method, which uses a chloroform/methanol/water system to separate lipids from more polar molecules like acyl-CoAs.[7] While effective, it can be more labor-intensive and may result in emulsions that are difficult to separate.[9]
Q4: How can I improve the stability of my VLC-ACoA extracts during processing?
A4: Maintaining the stability of VLC-ACoAs throughout the extraction and analysis workflow is crucial.
-
Low Temperature: Keep samples on ice or at 4°C at all times.[4]
-
Acidic pH: Using an acidic buffer (e.g., pH 4.9) during homogenization and extraction helps to inhibit the activity of acyl-CoA hydrolases.[2][6]
-
Rapid Processing: Minimize the time between sample collection and analysis.[2]
-
Inert Atmosphere: For highly sensitive applications, drying down extracts under a stream of nitrogen gas can prevent oxidation.[2]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Low Signal Intensity in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Extraction Recovery | Re-evaluate your extraction protocol. Ensure complete homogenization and optimal solvent-to-tissue ratios. Consider adding an acyl-CoA binding protein to the extraction solvent to improve recovery.[12] | Incomplete extraction is a primary cause of low analyte concentration. Acyl-CoA binding proteins can help to solubilize and stabilize VLC-ACoAs during extraction.[12] |
| Analyte Degradation | Work quickly and maintain cold temperatures (4°C) throughout the procedure. Use freshly prepared, pre-chilled solvents.[5] | VLC-ACoAs are thermally labile and susceptible to enzymatic degradation.[2] |
| Inefficient Ionization | Optimize your mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI).[3] | Proper ionization is essential for achieving high sensitivity in mass spectrometry.[1] |
| Sample Loss During Evaporation | If evaporating the solvent, do so under a gentle stream of nitrogen at a low temperature. Avoid complete dryness, as this can make reconstitution difficult. | Over-drying can lead to irreversible adsorption of the analyte to the tube surface. |
| Suboptimal Reconstitution | Reconstitute the dried extract in a solvent that is compatible with your LC mobile phase and effectively solubilizes VLC-ACoAs. A mixture of methanol and water is often a good choice.[2] | Incomplete reconstitution will lead to a lower concentration of analyte being injected into the LC-MS/MS system. |
Guide 2: Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Steps | Rationale |
| Column Overload | Dilute your sample or inject a smaller volume. | Injecting too much sample can lead to peak fronting or tailing. |
| Incompatible Injection Solvent | Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[13] | A strong injection solvent can cause peak distortion and broadening. |
| Secondary Interactions with the Column | Use a high-quality, end-capped C18 column. Ensure the pH of your mobile phase is appropriate for your analytes. | Residual silanol groups on the stationary phase can interact with the polar head group of acyl-CoAs, leading to peak tailing. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column. Use a guard column to protect your analytical column. | Accumulation of matrix components on the column can degrade chromatographic performance. |
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the extraction and analysis of VLC-ACoAs from tissue samples.
Protocol 1: Liquid-Liquid Extraction of VLC-ACoAs from Tissue
This protocol is adapted from methods described by Minkler et al. and Rosendal & Knudsen.[6][12]
Materials:
-
Frozen tissue sample (20-100 mg)[6]
-
Liquid nitrogen
-
Glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)[6]
-
Ice-cold 2-propanol[6]
-
Ice-cold acetonitrile[6]
-
Saturated aqueous ammonium sulfate[1]
-
Internal standard (e.g., heptadecanoyl-CoA)[2]
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Tissue Pulverization: Place the frozen tissue sample in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using a pestle.
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and a known amount of internal standard.[1] Homogenize thoroughly on ice.
-
Protein Precipitation and Extraction:
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[2]
-
Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 1:1 methanol:water).[2]
Protocol 2: Solid-Phase Extraction (SPE) for VLC-ACoA Cleanup
This protocol provides a general framework for using C18 SPE cartridges for sample cleanup prior to LC-MS/MS analysis.
Materials:
-
VLC-ACoA extract from Protocol 1 (before the drying step)
-
C18 SPE cartridges
-
Methanol
-
Acetonitrile
-
Water
-
Ammonium hydroxide
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water.
-
-
Sample Loading: Load the VLC-ACoA extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elution: Elute the VLC-ACoAs with 1-2 mL of a methanol or acetonitrile solution. The optimal elution solvent may need to be determined empirically. A common eluent is an acetonitrile/water solution containing ammonium hydroxide.[5]
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.
Part 4: Visualization and Data Presentation
Workflow Diagrams
The following diagrams illustrate the key steps in the extraction of VLC-ACoAs.
Caption: Workflow for Liquid-Liquid Extraction of VLC-ACoAs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Auto-Oxidation of Polyunsaturated Acyl-CoA Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the auto-oxidation of your polyunsaturated acyl-CoA (PUFA-CoA) standards. Preserving the integrity of these critical reagents is paramount for generating accurate and reproducible experimental results.
Introduction: The Challenge of PUFA-CoA Stability
Polyunsaturated acyl-CoAs are vital intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[1] Their defining feature—multiple carbon-carbon double bonds—also makes them highly susceptible to auto-oxidation.[2][3][4] This process, a free-radical-driven chain reaction, can rapidly degrade your standards, leading to the formation of lipid hydroperoxides and other secondary oxidation products.[2][5] Such degradation compromises sample integrity, resulting in inconsistent enzyme kinetics, inaccurate quantification in mass spectrometry, and unreliable outcomes in drug discovery assays.[6][7] This guide is designed to equip you with the knowledge and practical strategies to safeguard your PUFA-CoA standards.
Troubleshooting Guide: Common Issues & Practical Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in scientific principles.
Issue 1: Inconsistent or Non-Reproducible Results in Enzyme Assays
-
Symptom: You observe significant variability in enzyme activity or kinetic parameters when using PUFA-CoA substrates across different experiments or even within the same experimental run.
-
Probable Cause: Degradation of the PUFA-CoA stock solution is a primary suspect. Auto-oxidation can generate inhibitors or alternative substrates for your enzyme, leading to unpredictable results. Repeated freeze-thaw cycles can also accelerate this degradation.[6]
-
Solution Workflow:
-
Verify Stock Integrity: Always prepare working solutions from a fresh, properly stored stock immediately before use.[6] Keep all solutions on ice throughout the experiment.
-
Aliquot Your Standards: Upon receiving a new PUFA-CoA standard, divide it into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles the main stock undergoes.[6]
-
Incorporate Antioxidants: Consider adding a low-concentration antioxidant, such as Butylated Hydroxytoluene (BHT), to your assay buffer. BHT is a synthetic antioxidant that can effectively quench the free radical chain reactions responsible for auto-oxidation.[6]
-
Pipetting Precision: PUFA-CoAs are amphipathic and can be challenging to pipette accurately. Use low-retention pipette tips and ensure your pipettes are properly calibrated to avoid introducing variability.[6]
-
Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
-
Symptom: During liquid chromatography-mass spectrometry (LC-MS/MS) analysis, you notice tailing peaks, reduced signal intensity, or the appearance of unexpected adducts for your PUFA-CoA standard.
-
Probable Cause: This often points to the presence of oxidized PUFA-CoA species. Oxidation alters the molecule's polarity and can lead to fragmentation or adduct formation in the mass spectrometer, diminishing the signal of the intact analyte.[8][9]
-
Solution Workflow:
-
Solvent Purity: Use high-purity, de-gassed solvents for your mobile phases. Dissolved oxygen is a key reactant in the auto-oxidation cascade.[6]
-
Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your aqueous buffers and samples. Transition metals, such as iron and copper, are potent catalysts for the formation of reactive oxygen species (ROS) that initiate oxidation.[10][11][12] EDTA sequesters these metal ions, rendering them inactive.[10]
-
Inert Atmosphere: When preparing samples for long-term storage or analysis, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen from the headspace, creating a protective environment.[6][13]
-
Fresh Standards: If troubleshooting fails, it may be necessary to use a fresh, unopened vial of your PUFA-CoA standard to confirm that the issue is not with a degraded stock.
-
Issue 3: Visible Film or Precipitate in PUFA-CoA Solution
-
Symptom: You observe a cloudy appearance, a visible film, or precipitate in your PUFA-CoA solution, particularly after thawing or storage.
-
Probable Cause: While this could be due to solubility issues, it can also be a sign of advanced degradation. Oxidized lipids can polymerize or become less soluble in aqueous solutions.
-
Solution Workflow:
-
Proper Dissolution: Ensure the PUFA-CoA is fully dissolved in the recommended solvent. Some PUFA-CoAs may require a small amount of organic solvent for initial solubilization before dilution in aqueous buffers. Always consult the manufacturer's instructions.
-
Storage Temperature: Verify that your storage temperature is appropriate. For long-term storage, -80°C is strongly recommended.[6]
-
Avoid Plasticware with Organic Solvents: When working with PUFA-CoAs in organic solvents, always use glass or Teflon-lined containers and pipette tips. Plasticizers can leach from polypropylene and other plastics, contaminating your sample.[14][15]
-
Quality Control Check: If you suspect degradation, consider performing a quality control check using a simple analytical technique like UV-Vis spectrophotometry to look for changes in the absorbance spectrum that might indicate oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of PUFA-CoA auto-oxidation?
A1: PUFA-CoA auto-oxidation is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.[3][16]
-
Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical, abstracts a hydrogen atom from a methylene group located between the double bonds of the polyunsaturated acyl chain. This forms a lipid radical (L•).[3]
-
Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another PUFA-CoA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[2][3]
-
Termination: The reaction terminates when two radical species react with each other to form a non-radical product.[3]
The entire process is self-propagating and can lead to a cascade of degradation.[6]
Caption: The free-radical chain reaction of PUFA-CoA auto-oxidation.
Q2: How should I properly store my PUFA-CoA standards?
A2: Proper storage is the most critical factor in preventing degradation.
| Storage Duration | Recommended Temperature | Atmosphere | Container | Key Considerations |
| Long-Term | -80°C[6] | Inert Gas (Argon/Nitrogen)[6] | Glass vial with Teflon-lined cap[14][15] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Short-Term | On ice (0-4°C)[6] | N/A | Original vial or glass tube | For immediate use or during experimental setup. Minimize time at this temperature. |
| Aqueous Solutions | Not Recommended | N/A | N/A | Avoid storing aqueous solutions for more than a day as hydrolysis can occur.[17] |
Data synthesized from multiple sources.[6][14][15][17]
Q3: What types of antioxidants can I use, and are there any I should avoid?
A3: Both synthetic and natural antioxidants can be effective.
-
Recommended:
-
Consider with Caution:
-
Ascorbic Acid (Vitamin C): While an antioxidant, it can act as a pro-oxidant in the presence of transition metals. Its use should be carefully evaluated in the context of your experimental system.
-
-
General Guidance: The choice of antioxidant depends on your downstream application. Always perform a control experiment to ensure the antioxidant does not interfere with your assay.
Q4: How can I assess the quality and integrity of my PUFA-CoA standards?
A4: While complex, there are methods to assess the integrity of your standards.
-
LC-MS/MS: This is the gold standard for analyzing acyl-CoA species.[8][9] By comparing the peak area and shape of your standard to a freshly prepared one, you can get a good indication of its integrity. The presence of unexpected peaks with higher masses may indicate oxidized species.
-
UV-Vis Spectrophotometry: Lipid hydroperoxides, the primary products of auto-oxidation, often exhibit absorbance around 234 nm due to the formation of conjugated dienes. An increase in absorbance at this wavelength over time can indicate oxidation.
-
Commercial Assay Kits: There are commercially available kits that can measure lipid peroxidation products, such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are secondary products of PUFA oxidation.[4]
Caption: A workflow for assessing the quality of PUFA-CoA standards.
By implementing these best practices for handling, storage, and experimental setup, you can significantly minimize the auto-oxidation of your polyunsaturated acyl-CoA standards, ensuring the reliability and integrity of your research.
References
- Benchchem.
- Porter, N. A., Caldwell, S. E., & Mills, K. A. (1995). Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks. Lipids, 30(4), 277–290.
- AOCS. (2022).
- Linares, F., et al. (2015). Mechanism of membrane lipid peroxidation of polyunsaturated fatty acids leading to the generation of various reactive aldehydes.
- Wikipedia.
- Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438.
- Yamamoto, Y., Niki, E., & Kamiya, Y. (1984). Effects of metal chelating agents on the oxidation of lipids induced by copper and iron. Journal of Pharmacobio-Dynamics, 7(3), 150-155.
- Hu, M., McClements, D. J., & Decker, E. A. (2003). Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions. Journal of Agricultural and Food Chemistry, 51(6), 1676–1681.
- Mechanism of Lipid Peroxid
- Dietrich, A. M., & Glindemann, D. (2012). Role of lipid oxidation, chelating agents, and antioxidants in metallic flavor development in the oral cavity. Journal of Agricultural and Food Chemistry, 60(11), 2821–2828.
- Creative Proteomics. Acyl-CoA: Functions, Metabolism, and Analytical Methods.
- Kulkarni, C. A., et al. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. Journal of Inherited Metabolic Disease, 46(6), 1163-1175.
- Fauland, A., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 89(17), 9393–9400.
- Avanti Polar Lipids. Storage and handling of Avanti Research lipids.
- Wang, Y., et al. (2024). Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery. Chemical Science, 15(28), 10743-10752.
- E-F. (n.d.). Storage & handling of Lipids.
- Cayman Chemical.
- Cayman Chemical. (2024). Palmitoyl-Coenzyme A (sodium salt)
Sources
- 1. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 2. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of lipid oxidation, chelating agents, and antioxidants in metallic flavor development in the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. avantiresearch.com [avantiresearch.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Navigating Matrix Effects in the Quantification of C36:4-CoA by LC-MS
Welcome to the technical support center dedicated to addressing the challenges associated with the quantification of C36:4-CoA and other long-chain acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the accuracy, precision, and robustness of their bioanalytical methods. Here, we will delve into the intricacies of matrix effects, a common hurdle in LC-MS-based bioanalysis, and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis, and why are they a concern for C36:4-CoA quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, and phospholipids in plasma or tissue extracts).[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[3][4] C36:4-CoA, being an endogenous molecule, is often analyzed in complex biological matrices where these effects are particularly prominent. The co-eluting matrix components can compete with C36:4-CoA for ionization in the mass spectrometer's ion source, leading to erroneous measurements.[5][6]
Q2: My C36:4-CoA signal is low and inconsistent across different biological samples. Could this be a matrix effect?
A2: It is highly probable. Inconsistent signal intensity, particularly a reduction in signal (ion suppression) when transitioning from simple solvent standards to complex biological samples, is a classic indicator of matrix effects.[4] Endogenous materials from the sample can accumulate on the analytical column and in the mass spectrometry system, causing a progressive decline in sensitivity.[7][8] To definitively confirm this, a post-column infusion experiment is recommended to pinpoint regions of ion suppression within your chromatogram.[9]
Q3: What are the primary sources of matrix effects in biological samples for acyl-CoA analysis?
A3: In biological matrices such as plasma, serum, and tissue homogenates, the main culprits behind matrix effects are phospholipids.[1][7][10] These molecules are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI)-MS.[8][10] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute to matrix effects.[1][2]
Q4: How can I minimize matrix effects during my sample preparation for C36:4-CoA analysis?
A4: The most effective strategy to combat matrix effects is to remove the interfering components from your sample before injecting it into the LC-MS system.[1] While simple protein precipitation is fast, it is often insufficient for removing phospholipids.[1][7] More advanced techniques are recommended:
-
Liquid-Liquid Extraction (LLE): Can provide clean extracts, but recovery of polar analytes may be low.[1]
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to protein precipitation by using a stationary phase to selectively retain the analyte of interest while washing away interfering compounds.[1][11]
-
HybridSPE®: A specialized technique that combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids.[8][10]
Q5: What is the best internal standard to use for C36:4-CoA to correct for matrix effects?
A5: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS) .[2][12] A SIL-IS of C36:4-CoA would have virtually identical chemical properties and chromatographic retention time, ensuring that it experiences the same degree of ion suppression or enhancement as the analyte.[2] Since a specific SIL-IS for every long-chain acyl-CoA may not be commercially available, a common and effective strategy is to use a biosynthetically generated library of stable isotope-labeled acyl-CoA thioesters.[13][14][15] This can be achieved by culturing cells in a medium containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate.[13][14] If a SIL-IS is not available, an odd-chain acyl-CoA like C17:0-CoA can be a suitable alternative.[16][17]
Troubleshooting Guide: A Deeper Dive into Matrix Effect Mitigation
This section provides a more detailed, issue-based approach to troubleshooting common problems encountered during the LC-MS quantification of C36:4-CoA.
Issue 1: Poor Sensitivity and Inconsistent Signal for C36:4-CoA
Underlying Cause: This is a hallmark of ion suppression, likely due to co-eluting phospholipids or other matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Detailed Steps:
-
Quantify the Matrix Effect: The first step is to confirm and quantify the extent of the matrix effect. The post-extraction spiking method is considered the "gold standard" for this purpose.[2]
-
Protocol: Prepare three sets of samples:
-
Analyte in neat solvent.
-
Blank matrix extract spiked with the analyte.
-
Blank matrix extract.
-
-
Calculation: The matrix factor (MF) is calculated as the peak area of the analyte in the spiked matrix extract divided by the peak area of the analyte in the neat solvent. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
-
-
Enhance Sample Cleanup: If significant ion suppression is confirmed, focus on improving your sample preparation protocol to remove interfering phospholipids.
-
Comparison of Sample Preparation Techniques:
-
| Technique | Pros | Cons | Recommendation for C36:4-CoA |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Ineffective at removing phospholipids.[1][7] | Not recommended as a standalone method. |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts. | Can have low recovery for certain analytes, more labor-intensive.[1] | Worth evaluating, but recovery must be carefully optimized. |
| Solid-Phase Extraction (SPE) | Cleaner extracts than PPT, can be automated. | Requires method development to optimize analyte recovery and removal of interferences.[1] | A strong candidate; reversed-phase or mixed-mode SPE can be effective. |
| HybridSPE® | Specifically targets and removes phospholipids, simple workflow.[8][10] | May be more expensive than other methods. | Highly recommended for phospholipid-rich matrices. |
-
Optimize Chromatographic Separation: Aim to chromatographically separate C36:4-CoA from the region of ion suppression.
-
Strategy: Use a post-column infusion setup to identify the retention time window where ion suppression occurs. Then, adjust your chromatographic gradient to ensure that your analyte elutes in a "clean" region of the chromatogram.[9] Modifying the mobile phase composition, such as using ammonium hydroxide, can also improve peak shape and separation for long-chain acyl-CoAs.[16][17]
-
Issue 2: High Variability in Quantification Results (Poor Precision)
Underlying Cause: This can be a consequence of inconsistent matrix effects across different samples or batches. It can also be exacerbated by the instability of long-chain acyl-CoAs.
Mitigation Strategies:
-
Implement a Robust Internal Standard Strategy: As emphasized earlier, a stable isotope-labeled internal standard is the most effective way to compensate for variability in matrix effects and sample processing.[2][18] The SIL-IS will experience the same interferences as the analyte, leading to a consistent analyte-to-internal standard ratio.
-
Ensure Analyte Stability: C36:4-CoA and other long-chain acyl-CoAs are susceptible to degradation.
Decision Tree for Internal Standard Selection:
Caption: Internal standard selection guide.
Experimental Protocols
Protocol 1: Phospholipid Depletion using HybridSPE®
This protocol is adapted for the selective removal of phospholipids from plasma or serum samples.
Materials:
-
HybridSPE®-Phospholipid 96-well plate or cartridges
-
Plasma/serum sample
-
Internal standard solution
-
1% Formic acid in acetonitrile
-
Vortex mixer
-
Centrifuge or positive pressure manifold
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of your plasma or serum sample, add 20 µL of your internal standard solution.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the sample.
-
Vortex: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Phospholipid Removal: Transfer the entire mixture to the HybridSPE®-Phospholipid well or cartridge.
-
Elution: Apply positive pressure or centrifuge according to the manufacturer's instructions to collect the eluate. The phospholipids are retained by the stationary phase.
-
Analysis: The collected eluate is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS analysis.
Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This is a general protocol that can be adapted for various reversed-phase SPE cartridges.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Sample (pre-treated, e.g., tissue homogenate supernatant)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., 80% methanol in water)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of the wash solvent through the cartridge to remove polar interferences.
-
Elution: Elute the acyl-CoAs with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
References
-
Li, W., Cohen, L. H., & Van de Merbel, N. C. (2011). Phospholipid-based matrix effects in LC–MS bioanalysis. Bioanalysis, 3(4), 439-452. [Link]
-
van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(23), 2198–2207. [Link]
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Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid communications in mass spectrometry, 18(1), 49-58. [Link]
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Pucci, V., Bonelli, F., & Monteagudo, E. (2009). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B, 877(22), 2065-2071. [Link]
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Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. [Link]
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Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? [Link]
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Xia, Y. Q., & Jemal, M. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid communications in mass spectrometry, 23(14), 2125–2138. [Link]
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Causon, R. (2021). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC North America. [Link]
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Sun, C., Zhao, Y., & Li, L. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Analytical and bioanalytical chemistry, 403(1), 213–222. [Link]
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Jemal, M., & Xia, Y. Q. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2183–2186. [Link]
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Zhang, K., & Li, L. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of bioanalysis & biomedicine, 5(4), 094–101. [Link]
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Basu, S. S., & Blair, I. A. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical chemistry, 83(19), 7435–7442. [Link]
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Sangster, T., Spence, M., Sinclair, P., Payne, J., & Good, S. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(5), 496-506. [Link]
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Snyder, N. W., Basu, S. S., Worth, A. J., & Blair, I. A. (2015). Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. eLife, 4, e08461. [Link]
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Sigma-Aldrich. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
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Wang, S., & El-Shourbagy, T. A. (2008). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 1(1), 59-69. [Link]
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Lavery, C. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]
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Snyder, N. W., & Blair, I. A. (2015). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Journal of lipid research, 56(8), 1628–1634. [Link]
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ResolveMass Laboratories. (2025). Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. [Link]
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van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B, 877(23), 2198-2207. [Link]
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Basu, S. S., & Blair, I. A. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(19), 7435-7442. [Link]
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Bioanalysis Zone. (2013). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
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Snyder, N. W., & Blair, I. A. (2015). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. Journal of the American Society for Mass Spectrometry, 26(6), 968–977. [Link]
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Jemal, M., & Xia, Y. Q. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2183-2186. [Link]
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Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5876-5885. [Link]
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Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2008). LC/MS/MS method for quantitative determination of long-chain fatty Acyl-CoAs. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(4), 395–401. [Link]
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Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(4), 143. [Link]
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Li, J., Venter, H., & Friedman, J. E. (2016). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 57(9), 1734–1744. [Link]
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Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California. [Link]
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Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical chemistry, 80(19), 7435–7442. [Link]
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Gilibili, R., Kandasamy, M., Sharma, K., & Mullangi, R. (2011). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues. Journal of Chromatography B, 879(32), 3843-3849. [Link]
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Li, J., Venter, H., & Friedman, J. E. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9037–9045. [Link]
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Armando, J., & Li, L. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B, 1099, 114-124. [Link]
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Du, X., & Li, L. (2018). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Cell reports, 24(9), 2485–2497.e5. [Link]
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Magnes, C., Suppan, M., Pieber, T. R., & Moustafa, T. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical chemistry, 80(19), 7435–7442. [Link]
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sample preparation challenges for acyl-CoA analysis in plasma
Welcome to the technical support center for acyl-CoA analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation for the analysis of acyl-Coenzyme A (acyl-CoA) thioesters in plasma. Here, we will delve into the common challenges and provide in-depth, field-proven troubleshooting strategies and frequently asked questions to ensure the integrity and accuracy of your experimental results.
The Critical Role and Challenge of Plasma Acyl-CoA Analysis
Acyl-CoAs are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1] Their quantification in plasma is crucial for understanding cellular energy status, metabolic flux, and the mechanism of action of various drugs.[1] However, the analysis of these molecules is fraught with challenges due to their low endogenous levels, inherent instability, and the complex nature of the plasma matrix.[2][3] This guide will equip you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the sample preparation for acyl-CoA analysis in plasma.
FAQ 1: Why am I seeing low or no recovery of my acyl-CoA species of interest?
Low recovery is a frequent problem that can stem from several factors, including inefficient extraction, degradation of the analyte, or issues with the analytical instrumentation.
Troubleshooting Guide: Low Acyl-CoA Recovery
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. While various solvents can be used, a common starting point is an organic solvent mixture like acetonitrile/isopropanol/water or 80% methanol to simultaneously precipitate proteins and extract acyl-CoAs.[4] If you are experiencing low recovery, consider testing different solvent systems. For instance, some studies have shown that 80% methanol provides the highest signal intensity for a broad range of acyl-CoAs.[5]
-
Ensure Sample Integrity: Acyl-CoAs are highly susceptible to enzymatic and chemical degradation.[4]
-
Temperature Control: Always keep samples on ice or at 4°C during processing.[5] Prompt analysis after extraction is critical for accurate quantification.[4]
-
pH Control: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic solutions.[6] Ensure the pH of your buffers is controlled.
-
Storage: If immediate analysis is not possible, store extracts as dry pellets at -80°C to preserve stability.[4]
-
-
Evaluate Solid-Phase Extraction (SPE) Efficiency: SPE is a common technique for isolating and enriching acyl-CoAs.[1]
-
Sorbent Selection: The choice of SPE sorbent is a critical factor influencing recovery.[1] For short-chain acyl-CoAs, 2-(2-pyridyl)ethyl and STRATA™-X-A sorbents have shown high recovery rates.[1]
-
Protocol Adherence: Ensure proper conditioning of the SPE column, appropriate sample loading by gravity or gentle vacuum, and complete elution.[1]
-
-
Incorporate Internal Standards: The use of stable isotope-labeled internal standards is highly recommended to compensate for analyte loss during sample preparation and for variations in instrument response.[2][7] These standards should be added at the earliest stage of the sample preparation process.[7]
FAQ 2: My results show high variability between replicate samples. What could be the cause?
High variability can be introduced at multiple stages, from initial sample handling to the final analytical measurement.
Troubleshooting Guide: High Replicate Variability
-
Standardize Pre-analytical Procedures: Pre-analytical variables such as blood collection tube type, time before centrifugation, and storage conditions can significantly impact metabolite levels.[8][9][10] Consistency in these steps across all samples is paramount.
-
Ensure Complete Protein Precipitation: Incomplete removal of proteins can interfere with downstream analysis and lead to inconsistent results. After adding the precipitation solvent, vortex vigorously and consider sonication on ice to improve lipid extraction and disrupt protein-analyte interactions.[11]
-
Check for Matrix Effects: The plasma matrix contains numerous components like proteins, lipids, and salts that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.[12][13][14]
-
Assessment: To check for matrix effects, compare the analyte's response in the sample matrix versus a pure solvent.[12]
-
Mitigation: If matrix effects are significant, further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[13][15] Chromatographic separation can also be optimized to separate the analyte from interfering matrix components.[12]
-
FAQ 3: I am observing unexpected peaks or interferences in my chromatogram. How can I identify and eliminate them?
Extraneous peaks can originate from the sample matrix, reagents, or carryover from previous injections.
Troubleshooting Guide: Chromatographic Interferences
-
Optimize Chromatographic Separation: A well-optimized liquid chromatography (LC) method is essential to separate acyl-CoAs from other plasma components.
-
Implement a Robust Sample Cleanup: As mentioned previously, techniques like SPE and LLE are effective in removing interfering substances.[15][17]
-
Prevent Carryover: Ensure the autosampler injection needle is thoroughly washed between injections, typically with a strong solvent like methanol.[6]
Experimental Protocols & Workflows
To provide a practical framework, detailed protocols for key sample preparation steps are outlined below.
Protocol 1: Solid-Phase Extraction (SPE) for Short-Chain Acyl-CoAs
This protocol is adapted from established methodologies and is suitable for the enrichment of short-chain acyl-CoAs from plasma.[1]
Materials:
-
Plasma sample
-
Internal standard solution (e.g., stable isotope-labeled acyl-CoAs)
-
Protein precipitation solvent (e.g., Acetonitrile)
-
SPE columns (e.g., 2-(2-pyridyl)ethyl)
-
Wash Solution (as recommended by SPE column manufacturer)
-
Elution Solution (as recommended by SPE column manufacturer)
-
Centrifuge, vacuum manifold, nitrogen evaporator
Procedure:
-
Protein Precipitation & Extraction:
-
Solid-Phase Extraction:
-
Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[1]
-
Sample Loading: Load the supernatant from the previous step onto the conditioned SPE column. Allow the sample to pass through by gravity or gentle vacuum.[1]
-
Washing: Wash the column with the appropriate wash solution to remove impurities.
-
Elution: Elute the acyl-CoAs with the specified elution solvent.
-
-
Sample Concentration and Reconstitution:
Acyl-CoA Sample Preparation Workflow
The following diagram illustrates the general workflow for acyl-CoA sample preparation from plasma.
Caption: General experimental workflow for plasma acyl-CoA sample preparation.
Data Presentation
The following table summarizes reported recovery data for various short-chain acyl-CoAs using different SPE sorbents for comparative purposes. Note that recovery efficiencies can be influenced by the biological matrix and specific protocol variations.[1]
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | C2 | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | C3 | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Propionyl-CoA | C3 | STRATA™-X-A | 95.60% | [1] |
| Butyryl-CoA | C4 | STRATA™-X-A | 81.56% | [1] |
Causality Behind Experimental Choices
Understanding the "why" behind each step is crucial for adapting and troubleshooting your protocols.
-
Protein Precipitation with Organic Solvents: Organic solvents like acetonitrile disrupt the hydration shell of proteins, causing them to denature and precipitate out of solution. This is a crucial first step to remove the bulk of the proteinaceous matrix which can interfere with downstream analysis.
-
Solid-Phase Extraction: This technique relies on the differential affinity of the analytes and impurities for a solid sorbent. This allows for the selective retention of acyl-CoAs while other plasma components are washed away, resulting in a cleaner and more concentrated sample.
-
Use of Internal Standards: Biological samples and the multi-step preparation process can introduce variability. Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass. By adding a known amount of the internal standard at the beginning of the workflow, any loss or variation during the process will affect both the analyte and the standard equally, allowing for accurate quantification.[2][7]
By understanding these principles and following the detailed guidance provided, you will be better equipped to overcome the challenges of acyl-CoA analysis in plasma and generate high-quality, reliable data.
References
-
Basu, S. S., & Blair, I. A. (2011). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 1(1), 29–48. [Link]
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Tumanov, S., & Shur, A. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Journal of Biological Chemistry, 291(32), 16604–16616. [Link]
-
Gao, X., Lin, L., & Liu, X. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10568–10576. [Link]
-
Jemal, M., & Huang, M. (2000). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 109-118. [Link]
-
Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-204. [Link]
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Leonardi, R., & Jackowski, S. (2007). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. Progress in Lipid Research, 46(3-4), 129-151. [Link]
-
van der Stelt, I., van der Knaap, M. S., & Hankemeier, T. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. YMGME, 1, 107711. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Stevens, V. L., & McCullough, M. L. (2020). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites, 10(10), 405. [Link]
-
Aziz, M. N., Brotto, L., Yacoub, A. S., Awad, K., & Brotto, M. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151-159. [Link]
-
Wang, X., & Li, W. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation, 17(1), 33-40. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Gao, X., Lin, L., & Liu, X. (2016). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 88(21), 10568-10576. [Link]
-
Li, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Molecules, 26(9), 2686. [Link]
-
Hsieh, S. Y., et al. (2015). Evaluating the effects of preanalytical variables on the stability of the human plasma proteome. Clinical proteomics, 12(1), 1-10. [Link]
-
Al-Sulaiman, A., & Al-Dughaither, S. (2017). Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. Journal of translational medicine, 15(1), 1-11. [Link]
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Technical Support Center: Enhancing the Stability of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA in Solution
Welcome to the technical support center for (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability and integrity of this very long-chain polyunsaturated fatty acyl-CoA in solution. Due to its extended polyunsaturated nature, this molecule is particularly susceptible to degradation, which can significantly impact experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its handling and use.
Understanding the Instability of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA
(21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA is an unsaturated fatty acyl-CoA.[1][2] Its structure, characterized by multiple cis-double bonds, makes it a prime target for oxidative degradation, a process that can compromise its biological activity and lead to inconsistent experimental results. The primary mechanisms of degradation are lipid peroxidation and thioester hydrolysis.
Lipid Peroxidation: This is a self-propagating chain reaction initiated by reactive oxygen species (ROS) that attack the vulnerable double bonds in the fatty acyl chain.[3][4][5] This process is often catalyzed by the presence of transition metal ions and exposure to oxygen and light.
Thioester Bond Instability: While the thioester bond in acyl-CoAs is relatively stable towards hydrolysis at neutral pH, it can be susceptible to cleavage under strongly acidic or alkaline conditions.[6][7][8]
The amphipathic nature of very long-chain acyl-CoAs also means they can form micelles in aqueous solutions, which can influence their stability and reactivity.[9]
Frequently Asked Questions (FAQs)
Q1: My enzymatic assay results with (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA are inconsistent. What could be the cause?
A1: Inconsistent results are frequently due to the degradation of the acyl-CoA substrate. The primary culprit is lipid peroxidation.[3][4] Ensure your stock solutions are fresh, have been stored correctly at -80°C under an inert atmosphere, and that you are preparing working solutions immediately before your experiment.[10] Keep all solutions on ice during use.
Q2: I've noticed a decrease in the concentration of my (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA stock solution over time, even when stored at -80°C. Why is this happening?
A2: Even at -80°C, slow degradation can occur, especially with repeated freeze-thaw cycles and exposure to air during handling.[10] To minimize this, aliquot your stock solution into single-use vials to avoid repeated temperature fluctuations and overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.
Q3: Can I use standard buffers for my experiments involving (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA?
A3: While standard buffers can be used, it is highly recommended to supplement them to enhance stability. This includes the addition of antioxidants and metal chelators.[11][12] Always prepare buffers fresh using de-gassed solvents to minimize dissolved oxygen.[10]
Q4: How can I verify the integrity of my (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA?
A4: The most reliable method for assessing the integrity of acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15] This technique allows for the sensitive and specific quantification of the intact molecule and its degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the instability of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Enzyme Activity | Substrate Degradation: The polyunsaturated acyl chain has likely oxidized, rendering it an unsuitable substrate for the enzyme. | 1. Prepare Fresh Substrate: Always make working solutions of the acyl-CoA immediately before the assay from a properly stored stock. 2. Incorporate Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Vitamin E to your assay buffer to scavenge free radicals that initiate lipid peroxidation.[3][4] 3. Use Chelating Agents: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffer to sequester divalent metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidative reactions.[12][16] |
| High Background Signal in Assays | Presence of Peroxidation Products: Aldehydic byproducts of lipid peroxidation can be reactive and interfere with assay components or detection methods. | 1. Purify the Acyl-CoA: If you suspect significant degradation, consider purifying your stock solution using solid-phase extraction (SPE). 2. Optimize Assay Conditions: Ensure your assay buffer has a pH between 6.0 and 7.5, as extreme pH values can accelerate degradation.[8] |
| Precipitation of the Acyl-CoA in Aqueous Buffer | Low Solubility/Aggregation: Very long-chain acyl-CoAs have limited solubility in aqueous solutions and can aggregate, especially at higher concentrations. | 1. Prepare Stock in Organic Solvent: Dissolve the acyl-CoA in a minimal amount of an appropriate organic solvent (e.g., ethanol) before diluting it into your aqueous buffer.[17] 2. Sonication: Briefly sonicate the final solution to aid in dispersion. 3. Work at Lower Concentrations: If possible, perform experiments at concentrations below the critical micelle concentration (CMC) to avoid aggregation.[9] |
| Inconsistent Pipetting and Handling | Amphipathic Nature: The molecule's detergent-like properties can lead to inaccuracies when pipetting. | 1. Use Low-Retention Pipette Tips: This will minimize the amount of material that adheres to the tip surface. 2. Pre-wet the Pipette Tip: Aspirate and dispense the solution back into the source container a few times before taking the final volume to be transferred. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Working Solution of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA
This protocol details the preparation of a working solution with enhanced stability for use in enzymatic assays or cell-based experiments.
Materials:
-
(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA (stored at -80°C under inert gas)
-
Anhydrous Ethanol (for initial solubilization)
-
Assay Buffer (e.g., HEPES or MOPS, pH 7.0-7.4), de-gassed
-
EDTA (Ethylenediaminetetraacetic acid)
-
BHT (Butylated hydroxytoluene)
-
Low-retention pipette tips
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Buffer Preparation: Prepare your desired assay buffer and de-gas it by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Additive Incorporation: Add EDTA to a final concentration of 1 mM and BHT to a final concentration of 100 µM to the de-gassed buffer.
-
Acyl-CoA Solubilization:
-
Allow the vial of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA to warm to room temperature before opening.
-
Briefly flush the vial with inert gas.
-
Add a small, precise volume of anhydrous ethanol to the solid acyl-CoA to create a concentrated stock solution (e.g., 10 mM). Gently vortex to dissolve.
-
-
Preparation of Working Solution:
-
Using a low-retention pipette tip, transfer the required volume of the ethanolic stock solution into the prepared stabilized buffer to achieve the desired final concentration.
-
Gently mix by inversion. Avoid vigorous vortexing which can introduce oxygen.
-
Briefly sonicate if necessary to ensure complete dispersion.
-
-
Storage and Use:
-
Use the working solution immediately.
-
Keep the solution on ice at all times.
-
If any working solution remains, discard it. Do not store and reuse diluted aqueous solutions.
-
Protocol 2: Quality Control Assessment by LC-MS
This protocol provides a general workflow for verifying the integrity of your (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA solution.
Materials:
-
(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA solution
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation: Dilute a small aliquot of your acyl-CoA solution in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration suitable for your LC-MS instrument.
-
Chromatographic Separation:
-
Inject the sample onto a C18 column.
-
Use a gradient elution profile with mobile phases typically consisting of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Set the mass spectrometer to operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Monitor for the expected mass-to-charge ratio (m/z) of intact (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA.
-
Additionally, monitor for the presence of common degradation products, such as the corresponding free fatty acid and oxidized derivatives.
-
-
Data Analysis:
-
Integrate the peak area of the intact acyl-CoA.
-
A significant decrease in the peak area over time or the appearance of new peaks corresponding to degradation products indicates instability.
-
Visualizing Stability Strategies
The following diagrams illustrate the key degradation pathway and the workflow for preparing a stabilized solution.
Caption: Workflow for preparing a stabilized acyl-CoA solution.
References
-
Prisacaru, A. (2016). Effect of antioxidants on polyunsaturated fatty acids - review. Journal of Hygienic Engineering and Design. [Link]
-
Yamaoka, M., et al. (1993). Effects of metal chelating agents on the oxidation of lipids induced by copper and iron. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
-
Prisacaru, A. E. (2016). Effect of antioxidants on polyunsaturated fatty acids – review. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]
-
Pazos, M., et al. (2005). Capacity of reductants and chelators to prevent lipid oxidation catalyzed by fish hemoglobin. Journal of Agricultural and Food Chemistry. [Link]
-
Definition of Lipid Peroxidation and How it can be managed. (2024). YouTube. [Link]
-
McCarthy, C., & Decker, E. (2022). Metal Chelators as Antioxidants. American Oil Chemists' Society (AOCS). [Link]
-
Bertona, A., et al. (2022). Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions. Foods. [Link]
-
Guntipalli, P., et al. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. Journal of Inherited Metabolic Disease. [Link]
-
Polyunsaturated fatty acids as antioxidants. (2025). Request PDF. [Link]
-
The β-oxidation pathway of fatty acid degradation. (n.d.). ResearchGate. [Link]
-
E. Kagan, V., et al. (2017). Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis. Antioxidants & Redox Signaling. [Link]
-
E. A. Alegría, et al. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. International Journal of Molecular Sciences. [Link]
-
Luo, G., et al. (2022). Novel Long-Chain Fatty Acid (LCFA)-Degrading Bacteria and Pathways in Anaerobic Digestion Promoted by Hydrochar as Revealed by Genome-Centric Metatranscriptomics Analysis. Applied and Environmental Microbiology. [Link]
-
Fatty acyl CoA analysis. (n.d.). Cyberlipid. [Link]
-
Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2017). Analytical Chemistry. [Link]
-
Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. (2013). Molecular Genetics and Metabolism. [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2023). JACS Au. [Link]
-
Stable thioesters in biological millieu? (2023). Chemistry Stack Exchange. [Link]
-
Long-Chain Polyunsaturated Fatty Acids and Their Metabolites Regulate Inflammation in Age-Related Macular Degeneration. (2022). Journal of Immunology Research. [Link]
-
Fatty Acid Degradation. (n.d.). University of Notre Dame. [Link]
-
Studies on the Chemical Reactivity of 2-Phenylpropionic Acid 1- O Acyl Glucuronide and S Acyl-CoA Thioester Metabolites. (2011). Drug Metabolism and Disposition. [Link]
-
Fatty Acids Differentially Induce Lipid Droplet Formation in HeLa Cells. (2023). International Journal of Molecular Sciences. [Link]
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2023). JACS Au. [Link]
-
The Physiological and Pathological Role of Acyl-CoA Oxidation. (2022). International Journal of Molecular Sciences. [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024). Cell Reports Physical Science. [Link]
-
Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain. (1977). Biochemical Journal. [Link]
-
Acyl-CoA Metabolism and Partitioning. (2012). Annual Review of Nutrition. [Link]
-
Systematic protocol for the accumulation of fatty acid data from multiple tissue samples: tissue handling, lipid extraction and class separation, and capillary gas chromatographic analysis. (1991). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Oxidative Stability of Polyunsaturated Fatty Acids and Soybean Oil in an Aqueous Solution with Emulsifiers. (1999). Journal of the American Oil Chemists' Society. [Link]
-
Fatty Acyl-CoA Assay. (n.d.). BioAssay Systems. [Link]
-
Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. (2024). Protein & Cell. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Capacity of reductants and chelators to prevent lipid oxidation catalyzed by fish hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 14. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
optimization of collision energy for C36:4-CoA fragmentation analysis
Welcome to the technical support resource for the mass spectrometry-based analysis of C36:4-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and validated protocols for the optimization of collision energy in the fragmentation analysis of C36:4-CoA.
Frequently Asked Questions (FAQs)
Q1: What is C36:4-CoA and why is its analysis important?
C36:4-CoA is a very long-chain acyl-Coenzyme A (CoA) thioester. The "C36" denotes an acyl chain with 36 carbon atoms, and the ":4" indicates the presence of four double bonds within that chain. Acyl-CoAs are central metabolites in fatty acid metabolism, serving as activated intermediates in beta-oxidation and the synthesis of complex lipids. The analysis of specific acyl-CoAs like C36:4-CoA is critical for understanding metabolic pathways, diagnosing inherited metabolic disorders, and investigating the biochemical effects of drug candidates targeting lipid metabolism.
Q2: What is the fundamental principle of tandem mass spectrometry (MS/MS) for C36:4-CoA analysis?
Tandem mass spectrometry (MS/MS) is an analytical technique that involves two stages of mass analysis to elucidate the structure of a molecule.[1][2] In the context of C36:4-CoA analysis, the process is as follows:
-
Ionization: The C36:4-CoA molecule is first ionized, typically forming a protonated molecule [M+H]⁺ in the mass spectrometer's ion source.
-
First Mass Analysis (MS1): The first mass analyzer (e.g., a quadrupole) isolates the ionized C36:4-CoA precursor ion based on its specific mass-to-charge ratio (m/z).
-
Fragmentation: The isolated precursor ion is then passed into a collision cell, where it collides with an inert gas (like argon or nitrogen). This process, known as collision-induced dissociation (CID), imparts internal energy to the ion, causing it to break apart into smaller fragment ions.[3]
-
Second Mass Analysis (MS2): The resulting fragment ions are directed into a second mass analyzer, which separates and detects them based on their m/z, generating a product ion spectrum (or MS/MS spectrum). This spectrum serves as a structural fingerprint of the original molecule.[1][4]
Q3: What are the characteristic fragment ions I should expect from C36:4-CoA in positive ion mode MS/MS?
Acyl-CoA molecules exhibit a highly predictable fragmentation pattern in positive ion mode, which is invaluable for their identification.[5] The most common fragmentation occurs at the labile phosphodiester bonds of the CoA moiety.[6]
-
Neutral Loss of 507 Da: The most characteristic fragmentation is the cleavage of the 3'-phosphate-adenosine-5'-diphosphate group, resulting in a neutral loss of 507.2 Da. The resulting fragment ion, [M-507+H]⁺, corresponds to the acyl-pantetheine portion and is often the most abundant fragment ion.[5][7]
-
Fragment ion at m/z 428.0365: This fragment corresponds to the adenosine 3',5'-diphosphate portion of the CoA molecule.[6][8]
By monitoring for these specific fragmentations, one can selectively detect acyl-CoAs in complex biological samples.
Q4: How does collision energy (CE) influence the fragmentation of C36:4-CoA?
Collision energy is the kinetic energy applied to the precursor ions before they enter the collision cell. It is a critical parameter that directly controls the degree of fragmentation.[3]
-
Low Collision Energy: Insufficient CE will not provide enough internal energy to induce fragmentation, resulting in a weak or non-existent product ion spectrum, with the precursor ion signal remaining dominant.[9]
-
Optimal Collision Energy: At the optimal CE, there is an efficient transfer of kinetic energy to internal energy, leading to robust fragmentation and the generation of structurally informative product ions. For acyl-CoAs, this would be the energy that yields the highest intensity for the desired fragment (e.g., the [M-507+H]⁺ ion).
-
High Collision Energy: Excessive CE can lead to extensive fragmentation, breaking down the primary product ions into smaller, less specific fragments. This can diminish the intensity of the most characteristic ions and complicate spectral interpretation.
Troubleshooting Guide
Q1: I am seeing a very weak or no signal for my C36:4-CoA precursor ion. What should I check?
Possible Cause 1: In-Source Fragmentation. Very long-chain acyl-CoAs can be susceptible to fragmentation within the ion source itself, before MS1 selection.[10][11] This can occur if the source conditions are too harsh.
-
Solution:
-
Reduce S-Lens/Funnel RF Level: On instruments with these parameters, lowering the RF level can reduce the energy imparted to the ions as they enter the mass spectrometer.
-
Optimize Source Temperatures: High desolvation temperatures can sometimes contribute to thermal degradation. Systematically evaluate the effect of source and desolvation gas temperatures.
-
Check Cone/Declustering Potential: This voltage helps to desolvate ions but can also induce fragmentation if set too high. Optimize this parameter by infusing a C36:4-CoA standard and monitoring the precursor ion intensity.
-
Possible Cause 2: Poor Ionization Efficiency.
-
Solution:
-
Verify Mobile Phase Composition: Acyl-CoAs ionize best in positive mode using mobile phases containing a weak acid (e.g., 0.1% formic acid) or a buffer like ammonium acetate to promote protonation.[12]
-
Assess Sample Purity: Contaminants in the sample can cause ion suppression, where other co-eluting species compete for ionization and reduce the signal of the target analyte.[9] Ensure your sample extraction method is effective.
-
Q2: My MS/MS spectrum for C36:4-CoA shows a strong precursor ion but very poor fragmentation. How do I fix this?
Primary Cause: Collision Energy is Too Low. This is the most common reason for poor fragmentation. The energy of the collision is insufficient to break the covalent bonds of the precursor ion.[9]
-
Solution:
-
Perform a Collision Energy Optimization Experiment: This is a mandatory step in method development. Infuse a standard solution of C36:4-CoA (or a closely related analogue if a pure standard is unavailable) and acquire MS/MS spectra across a range of collision energy values (e.g., from 10 eV to 80 eV in 2-5 eV steps). Plot the intensity of the key fragment ion (e.g., [M-507+H]⁺) versus the collision energy to determine the optimal value that gives the maximum intensity.[13][14]
-
Q3: How can I differentiate between isomeric forms of C36:4-CoA using fragmentation analysis?
Challenge: Differentiating isomers, particularly those with different double bond positions or acyl chain branching, is a significant challenge in lipidomics as they often produce identical precursor and fragment ion m/z values.[15]
-
Primary Solution: Chromatography. The most effective strategy is to separate the isomers chromatographically before they enter the mass spectrometer. Reversed-phase liquid chromatography (RPLC) is often used to separate acyl-CoAs based on chain length and unsaturation.[12][16] Developing a high-resolution LC method is paramount.
-
Mass Spectrometry Approach:
-
While standard CID may not reveal double bond positions, the relative abundances of different fragment ions might subtly change between isomers at different collision energies. However, this is often not definitive.
-
Advanced fragmentation techniques not available on all platforms, such as ozone-induced dissociation (OzID) or ultraviolet photodissociation (UVPD), can be used to pinpoint C=C bond locations. For most users with standard triple quadrupole or Q-TOF instruments, chromatography remains the key.
-
Experimental Protocols & Data
Protocol 1: Systematic Collision Energy Optimization for C36:4-CoA
This protocol describes the process for determining the optimal collision energy (CE) for a specific precursor-to-product ion transition for C36:4-CoA using a triple quadrupole or Q-TOF mass spectrometer.
-
Standard Preparation: Prepare a 1 µg/mL solution of a C36:4-CoA standard (or a representative very long-chain acyl-CoA) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Method Creation:
-
Set the instrument to positive electrospray ionization (ESI+) mode.
-
Create a product ion scan method.
-
In MS1, set the analyzer to select the m/z of the [M+H]⁺ precursor ion for C36:4-CoA.
-
In MS2, set the analyzer to scan a relevant mass range to detect the expected fragments (e.g., m/z 300-1500).
-
-
CE Ramp Experiment:
-
Set up an experiment to automatically acquire product ion spectra at increasing collision energies.
-
Define a CE range to test (e.g., 10 to 80 eV) and a step size (e.g., 2 eV).
-
-
Data Analysis:
-
Extract the ion chromatogram for the primary fragment ion (e.g., [M-507+H]⁺) from the acquired data.
-
Plot the intensity of this fragment ion against the corresponding collision energy value.
-
The CE that produces the maximum fragment ion intensity is the optimal value for your Multiple Reaction Monitoring (MRM) method.[14]
-
Table 1: Expected Precursor and Key Fragment Ions for a Representative C36:4-CoA (Note: The exact mass will depend on the specific fatty acid structure, e.g., Arachidonoyl-CoA is C20:4. C36:4 is used here as a general example.)
| Ion Description | Adduct | Expected m/z | Notes |
| Precursor Ion | [M+H]⁺ | Varies | Mass depends on the elemental formula of the C36:4 acyl group. |
| Product Ion 1 | [M-507+H]⁺ | Precursor m/z - 507.2 | Corresponds to the acyl-pantetheine fragment. Often the most abundant fragment used for quantification.[5][7] |
| Product Ion 2 | [C13H21N7O11P2]⁺ | 428.0365 | Corresponds to the adenosine 3',5'-diphosphate fragment. A confirmatory fragment.[8] |
Table 2: Example Collision Energy Optimization Data for a Hypothetical Acyl-CoA
| Collision Energy (eV) | Relative Intensity of [M-507+H]⁺ Fragment (%) |
| 20 | 15 |
| 25 | 35 |
| 30 | 60 |
| 35 | 85 |
| 40 | 100 |
| 45 | 92 |
| 50 | 78 |
| 55 | 61 |
In this example, the optimal collision energy would be selected as 40 eV.
Visualizations
Workflow for Collision Energy Optimization
Caption: A systematic workflow for the empirical determination of optimal collision energy.
Characteristic Fragmentation of Acyl-CoA
Caption: Primary fragmentation pathways of a generic Acyl-CoA molecule in positive mode MS/MS.
References
- A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring. (n.d.). National Institutes of Health.
- Troubleshooting Mass Spec Fragmentation of Asymmetric Triglycerides: A Technical Support Guide. (n.d.). BenchChem.
- A high content lipidomics method using scheduled MRM with variable retention time window and relative dwell time weightage. (2021). bioRxiv.
- Broad Lipid Profiling using a High-Throughput Targeted LC-MRM Method. (n.d.). SCIEX.
- A high content lipidomics method using scheduled MRM with variable retention time window and relative dwell time weightage. (2021). ResearchGate.
- Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM. (2023). ACS Publications.
- A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. (2020). MDPI.
- Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry. (n.d.). National Institutes of Health.
- Fatty Acid Composition by Total Acyl Lipid Collision-Induced Dissociation Time-of-Flight (TAL-CID-TOF) Mass Spectrometry. (2021). PubMed.
- Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2017). PubMed Central.
- High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. (2016). PubMed Central.
- Evaluation of Lipid In-Source Fragmentation on Different Orbitrap-based Mass Spectrometers. (2020). ACS Publications.
- Lipid fragmentation : r/massspectrometry. (2022). Reddit.
- Localization of Fatty Acyl and Double Bond Positions in Phosphatidylcholines Using a Dual Stage CID Fragmentation Coupled with Ion Mobility Mass Spectrometry. (2011). ResearchGate.
- Strategies to improve/eliminate the limitations in shotgun lipidomics. (2015). PubMed Central.
- Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics. (2024). PubMed Central.
- Tandem mass spectrometry. (n.d.). Wikipedia.
- Mapping Lipid Fragmentation for Tailored Mass Spectral Libraries. (2019). PubMed Central.
- 35 3 Optimization of collision energy. (2017). YouTube.
- Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. (2021). PubMed Central.
- Collision-induced dissociation. (n.d.). Wikipedia.
- The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. (n.d.). ResearchGate.
- Tandem Mass Spectroscopy in Diagnosis and Clinical Research. (2012). PubMed Central.
- The common MS/MS fragmentation pattern for all CoA species. (n.d.). ResearchGate.
- Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers. (2022). PubMed.
- Quickly Understand Tandem Mass Spectrometry (MS/MS). (2022). YouTube.
- Adjustments of the collision energy (CE) optimization function in Skyline for sphingolipids. (n.d.). ResearchGate.
- Isomers of C36 and free energy criteria for cluster growth. (2007). PubMed.
- Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2021). PubMed Central.
- Molecular structures of two C 36 fullerene isomers. (n.d.). ResearchGate.
- C3H4 Isomerism Explained. (2023). YouTube.
- Organic compounds in the C3H6O3 family: Microwave spectrum of cis-cis dimethyl carbonate. (2010). McGuire Research Group.
- isomers of molecular formula C3H6O. (n.d.). Doc Brown's Chemistry.
Sources
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- 2. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Improved Tandem Mass Spectrometry Detection and Resolution of Low Molecular Weight Perfluoroalkyl Ether Carboxylic Acid Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatographic Separation of Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of long-chain acyl-coenzyme As (acyl-CoAs). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their chromatographic methods for these challenging yet vital metabolites. Long-chain acyl-CoAs are key players in cellular metabolism, including fatty acid metabolism and energy production.[1] Their accurate quantification is crucial for understanding a range of physiological and pathological states.[1][2]
However, their amphipathic nature—possessing both a hydrophobic fatty acyl chain and a polar coenzyme A headgroup—along with their inherent instability, presents significant analytical hurdles.[3] This guide provides in-depth, experience-driven advice in a question-and-answer format to address the specific issues you may encounter.
Section 1: Sample Preparation and Stability - The Foundation of Good Chromatography
The quality of your chromatographic separation begins long before the sample is injected. Long-chain acyl-CoAs are notoriously unstable, and improper handling can lead to significant degradation and inaccurate results.[2][3]
Frequently Asked Questions: Sample Preparation
Q1: What are the primary causes of long-chain acyl-CoA degradation during sample preparation?
A1: There are three main culprits you need to be aware of:
-
Hydrolysis: The thioester bond in acyl-CoAs is susceptible to hydrolysis, a process that is significantly accelerated in alkaline (pH > 7.0) or strongly acidic (pH < 4.0) conditions.[2][3]
-
Enzymatic Degradation: Cells and tissues are rich in acyl-CoA thioesterases (ACOTs), enzymes that will rapidly hydrolyze the thioester bond if not properly inactivated.[3]
-
Oxidation: The thiol group in coenzyme A and unsaturated fatty acyl chains are prone to oxidation.[3]
Q2: What is the optimal pH for my extraction buffer to ensure the stability of long-chain acyl-CoAs?
A2: To minimize both chemical hydrolysis and enzymatic activity, a slightly acidic pH range of 4.0 to 6.8 is recommended for aqueous solutions.[3] An extraction buffer at pH 4.9 is commonly used to effectively inhibit thioesterase activity.[1][3][4]
Q3: What is the best way to inactivate endogenous enzymes during extraction from tissues or cells?
A3: Rapid inactivation is key. For tissue samples, immediately pulverize the frozen tissue in a mortar pre-chilled with liquid nitrogen.[1][5] For both tissues and cells, homogenization should be performed on ice in a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit thioesterases.[1][4][6] The addition of organic solvents like a mixture of isopropanol and acetonitrile is also a critical step for precipitating proteins, including degradative enzymes.[1][5]
Q4: What is the recommended solvent for reconstituting and storing my final acyl-CoA extracts?
A4: For short-term storage, such as in an autosampler, methanol has demonstrated the best stability for acyl-CoAs over a 24-hour period.[2][3] Aqueous solutions generally lead to greater instability.[3] For long-term storage, it is advisable to store samples at -70°C or below.[5] Using glass vials instead of plastic can also decrease signal loss and improve sample stability.[7]
Protocol: Robust Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is designed to maximize recovery while minimizing degradation.
-
Sample Pulverization: Weigh 50-100 mg of frozen tissue and immediately pulverize it in a mortar and pestle pre-chilled with liquid nitrogen.[1]
-
Homogenization: Transfer the powdered tissue to a pre-chilled glass homogenizer. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and a known amount of your internal standard (e.g., Heptadecanoyl-CoA).[1][5] Homogenize thoroughly while keeping the sample on ice.
-
Protein Precipitation and Extraction: To the homogenate, add 1 mL of 2-propanol and mix. Follow this with 2 mL of acetonitrile and 125 µL of saturated aqueous ammonium sulfate.[1]
-
Vortexing: Vortex the mixture vigorously for at least 2 minutes to ensure thorough mixing and protein precipitation.[1]
-
Phase Separation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[1]
-
Drying: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[1][3]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase or methanol.[1][3]
Section 2: Troubleshooting Chromatographic Issues
Even with perfect sample preparation, the inherent properties of long-chain acyl-CoAs can lead to challenging chromatographic separations. This section addresses common problems and provides actionable solutions.
Troubleshooting Guide
| Issue | Potential Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions between the negatively charged phosphate groups of acyl-CoAs and the silica-based stationary phase.[3][8] - Column contamination or degradation. | - Use an ion-pairing agent: This will shield the phosphate groups and reduce interactions with the stationary phase.[3] - Increase buffer strength: A higher concentration of a salt like ammonium acetate in the mobile phase can also minimize tailing.[3] - Operate at high pH: Using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can deprotonate silanol groups on the column, reducing unwanted interactions.[5][9] - Use a modern, high-purity silica column or a hybrid particle column. [10] |
| Poor Peak Shape (Fronting) | - Column overload (injecting too much sample). - Poor sample solubility in the initial mobile phase.[8] | - Reduce injection volume or sample concentration. - Ensure the reconstitution solvent is compatible with or weaker than the initial mobile phase. |
| Inadequate Resolution/Co-elution | - Suboptimal mobile phase gradient. - Inappropriate column chemistry. - Insufficient column length or efficiency. | - Optimize the gradient: Adjust the gradient slope and duration to improve separation. A shallower gradient can often resolve closely eluting species.[2] - Change the organic modifier: Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol.[10][11] - Select a different column: Consider columns with different stationary phase chemistries (e.g., C8 vs. C18) or particle technologies.[12] |
| Signal Deterioration with Repeated Injections | - Buildup of biological material on the column.[9] | - Incorporate a column wash step: Use a strong solvent like 100% acetonitrile or isopropanol at the end of each run to elute strongly retained contaminants.[5] - Utilize a guard column: This will protect the analytical column from contaminants.[2] - Consider Solid-Phase Extraction (SPE): For complex matrices, an optional SPE cleanup step can provide cleaner samples.[1] |
Visualizing the Troubleshooting Process
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Validation & Comparative
A Researcher's Guide to High-Confidence Identification of C36:4-CoA with High-Resolution Mass Spectrometry
In the intricate world of lipidomics and metabolic research, the accurate identification of long-chain acyl-Coenzyme A (acyl-CoA) species is paramount to unraveling complex biological processes. Among these, C36:4-CoA, a very-long-chain polyunsaturated acyl-CoA, presents a significant analytical challenge due to its low abundance and the high probability of isobaric interferences. This guide provides a comprehensive framework for the rigorous validation of C36:4-CoA identification using high-resolution mass spectrometry (HRMS), moving beyond putative assignments to achieve high-confidence structural confirmation. We will explore the fundamental principles, present a detailed experimental protocol, and compare validation strategies to equip researchers with the knowledge to ensure the scientific integrity of their findings.
The Imperative of Rigorous Validation in Acyl-CoA Profiling
Acyl-CoAs are central hubs in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1][2] Their structural diversity is immense, and the presence of numerous isomers and isobars can easily lead to misidentification, particularly in complex biological matrices. Relying solely on accurate mass measurements from a high-resolution mass spectrometer is insufficient for confident annotation.[3][4][5] True validation requires a multi-faceted approach that provides orthogonal evidence to substantiate the proposed structure. This guide will delineate a self-validating system for the identification of C36:4-CoA, ensuring that every claim is supported by robust experimental data.
Core Principles of C36:4-CoA Validation by HRMS
High-resolution mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), offers the necessary tools for in-depth structural elucidation.[6][7][8] The validation of C36:4-CoA hinges on three key pillars:
-
Accurate Mass Measurement: The foundation of any identification is the precise measurement of the precursor ion's mass-to-charge ratio (m/z). High-resolution instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, significantly narrowing down the potential elemental compositions.[5][7]
-
Isotopic Pattern Analysis: The natural abundance of stable isotopes (e.g., ¹³C) results in a characteristic isotopic distribution for a given molecule. Comparing the experimentally observed isotopic pattern of the C36:4-CoA precursor ion with the theoretical pattern for its elemental composition provides an additional layer of confirmation.
-
Tandem Mass Spectrometry (MS/MS) Fragmentation: This is the most critical step for structural confirmation. By isolating the putative C36:4-CoA precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. Acyl-CoAs exhibit a characteristic fragmentation behavior, providing a structural fingerprint.[1][9][10]
Experimental Workflow for C36:4-CoA Validation
The following diagram illustrates a comprehensive workflow for the validation of C36:4-CoA identification.
Caption: Workflow for the validation of C36:4-CoA identification.
Detailed Experimental Protocol
This protocol outlines the key steps for validating the identification of C36:4-CoA in a biological sample.
1. Sample Preparation and Lipid Extraction:
-
Rationale: Efficient extraction is crucial to ensure the recovery of low-abundance long-chain acyl-CoAs while minimizing degradation.
-
Protocol:
-
Homogenize the tissue or cell pellet in an acidic solvent mixture (e.g., acetonitrile/methanol/water with formic acid) to precipitate proteins and extract lipids.
-
Perform a liquid-liquid extraction using a non-polar solvent (e.g., methyl tert-butyl ether) to partition the lipids.
-
Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the liquid chromatography mobile phase.
-
2. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis:
-
Rationale: Chromatographic separation is essential to reduce matrix effects and separate C36:4-CoA from other isobaric lipids. A high-resolution mass spectrometer provides the necessary mass accuracy for initial identification.
-
Protocol:
-
Utilize a reverse-phase C18 column for chromatographic separation with a gradient elution of mobile phases containing a weak acid (e.g., formic acid or ammonium formate) to improve ionization.
-
Acquire data in positive ion mode using an electrospray ionization (ESI) source.
-
Perform a full scan analysis with a high-resolution mass analyzer (e.g., Orbitrap) over a relevant m/z range.
-
3. Data Processing and Putative Identification:
-
Rationale: Automated data processing tools are used to detect potential lipid features and match them against a database based on accurate mass.
-
Protocol:
-
Use a software platform (e.g., LipidSearch, MS-DIAL) to perform peak picking and feature detection.
-
Search the detected features against a lipid database, specifying a narrow mass tolerance (e.g., < 5 ppm).
-
Generate a list of putative identifications, including C36:4-CoA.
-
4. Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:
-
Rationale: MS/MS provides structural information by fragmenting the precursor ion and detecting the resulting product ions. This is the cornerstone of confident identification.
-
Protocol:
-
Perform a targeted MS/MS experiment on the m/z of the putative C36:4-CoA precursor ion.
-
Set the collision energy (e.g., HCD or CID) to induce fragmentation.
-
Acquire the product ion spectrum with high resolution.
-
Characteristic Fragmentation of C36:4-CoA
The fragmentation of acyl-CoAs in positive ion mode MS/MS is highly characteristic. The primary fragmentation event is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][9][10]
Caption: Characteristic MS/MS fragmentation of C36:4-CoA.
Comparison of Validation Strategies
The following table compares different approaches for C36:4-CoA identification, highlighting the increasing level of confidence with each additional piece of evidence.
| Validation Parameter | Low Confidence (Putative) | Medium Confidence (Annotated) | High Confidence (Confirmed) |
| Mass Accuracy | > 10 ppm | < 5 ppm | < 3 ppm |
| Isotopic Pattern | Not considered | Qualitatively matched | Quantitatively matched (e.g., >0.95 correlation) |
| MS/MS Fragmentation | Not performed | Presence of characteristic neutral loss or reporter ion | Full fragmentation pattern matches theoretical or library spectrum |
| Retention Time | Not considered | Matched to predicted retention time[11][12] | Matched to an authentic standard |
| Internal Standard | Not used | Not used | Co-elution with a stable isotope-labeled internal standard[13][14][15] |
The Gold Standard: Stable Isotope Labeling
For the highest level of confidence and for accurate quantification, the use of a stable isotope-labeled internal standard is unparalleled.[13][14][16] By introducing a known amount of, for example, ¹³C-labeled C36:4-CoA into the sample prior to extraction, one can not only confirm the identity through co-elution and identical fragmentation patterns but also correct for any variations in sample preparation and instrument response. The development of methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) has made the generation of such standards more accessible.[13][15]
Conclusion
The identification of C36:4-CoA, and indeed any lipid species, should be approached with scientific rigor. This guide has outlined a systematic and self-validating workflow that leverages the power of high-resolution mass spectrometry. By moving beyond simple accurate mass matching and incorporating isotopic pattern analysis and, most importantly, tandem mass spectrometry, researchers can achieve high-confidence identification. For absolute certainty and quantitative accuracy, the use of stable isotope-labeled internal standards remains the gold standard. By adhering to these principles, the scientific community can ensure the reliability and reproducibility of findings in the dynamic field of lipidomics.
References
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Sim, J., Kim, J., Lee, H. et al. (2021). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Metabolites, 11(1), 33. [Link]
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Wang, M., Wang, C., & Han, X. (2016). Accurate Mass Searching of Individual Lipid Species Candidate from High-resolution Mass Spectra for Shotgun Lipidomics. Journal of the American Society for Mass Spectrometry, 27(1), 159–167. [Link]
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Basu, S. S., & Blair, I. A. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(4), 1334–1340. [Link]
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Basu, S. S., & Blair, I. A. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(4), 1334-1340. [Link]
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Worth, A. J., Basu, S. S., & Snyder, N. W. (2016). Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture. Analytical Biochemistry, 501, 52–58. [Link]
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Kim, H. Y., Wang, J., & Ma, Y. C. (2011). High Accuracy Mass Measurement Approach in the Identification of Phospholipids in Lipid Extracts. Bulletin of the Korean Chemical Society, 32(4), 1169-1174. [Link]
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Gansemer, E. R., Madson, J. C., & Wiemer, D. F. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(4), 139. [Link]
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Zanetti, G., & A. C. de Souza, C. (2022). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. Metabolites, 12(11), 1083. [Link]
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Basu, S. S., & Blair, I. A. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ResearchGate. [Link]
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Frey, A. J., Feldman, D. R., Trefely, S., Worth, A. J., Basu, S. S., & Snyder, N. W. (2020). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters. eScholarship, University of California. [Link]
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Han, X., & Gross, R. W. (2005). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Mass Spectrometry Reviews, 24(3), 367-412. [Link]
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Yu, S., Kim, H., & Kim, J. (2011). High Accuracy Mass Measurement Approach in the Identification of Phospholipids in Lipid Extracts: 7 T Fourier-transform Mass Spectrometry and MS/MS Validation. ResearchGate. [Link]
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Li, S., et al. (2025). Enhancing lipid identification in LC-HRMS data through machine learning-based retention time prediction. Journal of Chromatography A, 1742, 465650. [Link]
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Li, J., Vose, A. T., & Patti, G. J. (2014). Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. Analytical Chemistry, 86(1), 530-534. [Link]
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Zhang, Y., et al. (2023). Non-Targeted Lipidomics Analysis of Characteristic Milk Using High-Resolution Mass Spectrometry (UHPLC-HRMS). Foods, 12(23), 4279. [Link]
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Koelmel, J. P., et al. (2017). LipidMatch: an automated workflow for rule-based lipid identification using untargeted high-resolution tandem mass spectrometry data. BMC Bioinformatics, 18(1), 331. [Link]
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Castro-Perez, J., et al. (2017). Highly reliable LC-MS lipidomics database for efficient human plasma profiling based on NIST SRM 1950. Journal of Lipid Research, 58(11), 2245-2254. [Link]
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Li, L. O., et al. (2015). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 56(11), 2206-2218. [Link]
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Le Bizec, B., et al. (2020). Lipid Annotation by Combination of UHPLC-HRMS (MS), Molecular Networking, and Retention Time Prediction: Application to a Lipidomic Study of In Vitro Models of Dry Eye Disease. Metabolites, 10(11), 459. [Link]
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Keshet, R., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Analytical Chemistry, 94(8), 3445-3453. [Link]
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Gansemer, E. R., Madson, J. C., & Wiemer, D. F. (2020). The common MS/MS fragmentation pattern for all CoA species. ResearchGate. [Link]
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Fauland, A., et al. (2011). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 83(19), 7540-7546. [Link]
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Tolika, E., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites, 11(3), 159. [Link]
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Li, L. O., et al. (2015). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. ResearchGate. [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Trefely, S., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200187. [Link]
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Sisu@UT. (n.d.). 2.6. Identity confirmation by MS – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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Trefely, S., et al. (2020). Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues. Open Biology, 10(9), 200187. [Link]
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Race, A. M., et al. (2016). Validation and standardization of imaging mass spectrometry. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
For researchers, scientists, and drug development professionals navigating the complex landscape of lipid metabolism, understanding the nuanced roles of different polyunsaturated fatty acyl-CoAs (PUFA-CoAs) is paramount. While the biological activities of common long-chain PUFA-CoAs derived from arachidonic acid (AA) and eicosapentaenoic acid (EPA) are well-documented, the frontier of lipid science is pushing into the realm of very-long-chain PUFAs (VLC-PUFAs), particularly those with chain lengths exceeding 24 carbons. This guide provides a comparative analysis of the biological activity of a specific VLC-PUFA-CoA, (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, in the context of other, more extensively studied PUFA-CoAs.
Given the nascent stage of research into C36 PUFAs, this document will first establish a foundational understanding of PUFA-CoA functions, then delve into the specialized world of VLC-PUFAs, and finally, propose a framework for evaluating the biological activity of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA through robust experimental designs.
The Central Role of PUFA-CoAs in Cellular Processes
Fatty acids, in their free form, are relatively inert. Their metabolic activation via esterification to Coenzyme A (CoA) by acyl-CoA synthetases (ACSs) is the committed step for their participation in a multitude of cellular pathways.[1] These pathways include:
-
Energy Production: Beta-oxidation of acyl-CoAs in mitochondria and peroxisomes generates acetyl-CoA for the Krebs cycle.
-
Lipid Synthesis: Acyl-CoAs are the building blocks for complex lipids, including phospholipids, triacylglycerols, and sphingolipids, which are essential for membrane structure and energy storage.[2]
-
Cell Signaling: PUFA-CoAs and their derivatives act as signaling molecules, influencing gene expression, inflammation, and other cellular processes.[3][4]
The specific metabolic fate of a fatty acid is largely determined by the isoform of the acyl-CoA synthetase that activates it and the subsequent enzymes that recognize the resulting acyl-CoA.[5]
A Comparative Overview: Common PUFA-CoAs vs. (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA
To appreciate the potential unique activities of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, a comparison with well-characterized PUFA-CoAs is necessary.
| Feature | Common PUFA-CoAs (e.g., Arachidonoyl-CoA, Eicosapentaenoyl-CoA) | (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA (Hypothesized) |
| Chain Length & Unsaturation | C20-C22, 4-6 double bonds | C36, 4 double bonds |
| Primary Metabolic Pathways | Precursors for eicosanoids (prostaglandins, leukotrienes), incorporation into phospholipids, beta-oxidation. | Primarily structural role in specialized membranes (e.g., retina), potential precursor for novel signaling molecules. |
| Key Activating Enzymes | Long-chain acyl-CoA synthetases (ACSLs), particularly ACSL4 for arachidonic acid.[6] | Likely a very-long-chain acyl-CoA synthetase (ACSVL) or a specialized ACSL with preference for VLC-PUFAs. |
| Key Biosynthetic Enzymes | Fatty acid desaturases (FADS1, FADS2) and elongases (ELOVL2, ELOVL5). | Elongation of very-long-chain fatty acids protein 4 (ELOVL4) is the key enzyme for synthesizing VLC-PUFAs.[7][8] |
| Primary Tissue Localization | Ubiquitous, with high concentrations in immune cells, brain, and muscle. | Highly restricted to the retina, brain, and testes.[9] |
| Known Biological Roles | Modulation of inflammation, gene expression, and membrane fluidity. | Essential for photoreceptor structure and function; deficiency leads to retinal degeneration.[10][11] |
The Specialized World of Very-Long-Chain PUFAs (VLC-PUFAs)
(21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA belongs to the class of VLC-PUFAs. These lipids are not typically obtained from the diet and are synthesized in situ in specialized tissues.[9] The retina, in particular, has a high concentration of VLC-PUFAs, which are crucial for the proper function of photoreceptor cells.[10][12]
The biosynthesis of VLC-PUFAs is primarily mediated by the enzyme Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) .[7][8] This enzyme is responsible for the initial and rate-limiting condensation step in the elongation of long-chain fatty acids beyond C26.[13] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy, a form of juvenile macular degeneration, underscoring the critical role of VLC-PUFAs in retinal health.[13]
Based on its structure, (21Z,24Z,27Z,30Z)-hexatriacontatetraenoic acid is likely an n-6 VLC-PUFA. Studies have shown an accumulation of 36:4n6 in the retinal pigment epithelium of mice with certain metabolic defects, suggesting a role for this specific fatty acid in retinal lipid homeostasis.[14]
Hypothesized Biosynthetic Pathway of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA
The following diagram illustrates the hypothesized biosynthetic pathway leading to the formation of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, highlighting the central role of ELOVL4.
Caption: Hypothesized biosynthesis of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA.
Experimental Protocols for Comparative Analysis
To elucidate the specific biological activities of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, a series of comparative experiments are required. The following protocols provide a framework for these investigations.
Enzymatic Activity Assays
A crucial first step is to determine which enzymes interact with (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA.
a) Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)
This assay will identify which ACS isoforms can activate the C36:4 fatty acid.
Causality: The conversion of a free fatty acid to its CoA ester is the gateway for its metabolic utilization. Identifying the specific ACSL or ACSVL isoform that activates the C36:4 fatty acid will provide clues to its intracellular trafficking and metabolic fate.
Protocol:
-
Enzyme Source: Use cell lysates from tissues known to express a range of ACS isoforms (e.g., liver, brain) or use purified, recombinant human ACSL and ACSVL isoforms.
-
Reaction Mixture: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10 mM ATP, and 0.5 mM Coenzyme A.
-
Substrate Preparation: Prepare the fatty acid substrates: [¹⁴C]-labeled (21Z,24Z,27Z,30Z)-hexatriacontatetraenoic acid and, for comparison, [¹⁴C]-labeled arachidonic acid and oleic acid. Solubilize the fatty acids with bovine serum albumin (BSA).
-
Reaction Initiation: Add the enzyme source to the reaction mixture and incubate at 37°C for 10-30 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding a Dole solution (isopropanol:heptane:1M H₂SO₄; 40:10:1 v/v/v). Add heptane and water to separate the phases. The unreacted [¹⁴C]-fatty acid will partition into the upper heptane phase, while the [¹⁴C]-acyl-CoA will remain in the lower aqueous phase.
-
Quantification: Measure the radioactivity in an aliquot of the lower aqueous phase using liquid scintillation counting.
-
Data Analysis: Calculate the specific activity (nmol/min/mg protein) for each fatty acid with each enzyme source.
b) ELOVL4 Elongase Activity Assay
This assay will determine if (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA can be further elongated by ELOVL4.
Causality: Understanding if C36:4-CoA is a terminal product or an intermediate for even longer fatty acids is crucial to defining its metabolic role.
Protocol:
-
Microsome Preparation: Isolate microsomes from cells overexpressing human ELOVL4 (e.g., HEK293 cells).[13]
-
Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.2), 1 mM MgCl₂, 1 mM ATP, 0.25 mM CoA, 1 mM NADPH, and 1 mM NADH.
-
Substrate: Add (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA and [¹⁴C]-malonyl-CoA to the reaction mixture.
-
Reaction: Initiate the reaction by adding the microsomal protein and incubate at 37°C for 30 minutes.
-
Lipid Extraction and Analysis: Stop the reaction and extract total lipids using the Bligh and Dyer method. Saponify the lipids to release the fatty acids, then methylate them to form fatty acid methyl esters (FAMEs).
-
Quantification: Separate the FAMEs by reverse-phase HPLC or TLC and quantify the radiolabeled, elongated products using a radioactivity detector.
-
Data Analysis: Determine the amount of elongated product formed per unit of time and protein.
Cell-Based Assays
These assays will investigate the effects of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoic acid on cellular processes, particularly in a relevant cell type like retinal pigment epithelial (RPE) cells.
a) Comparative Effects on Gene Expression in RPE Cells
This experiment will reveal if the C36:4 fatty acid alters the expression of genes involved in lipid metabolism, inflammation, or oxidative stress.
Causality: Changes in gene expression can indicate the activation of specific signaling pathways or a cellular response to a metabolic shift induced by the novel fatty acid.
Protocol:
-
Cell Culture: Culture human RPE cells (e.g., ARPE-19) to confluence.
-
Fatty Acid Treatment: Treat the cells with (21Z,24Z,27Z,30Z)-hexatriacontatetraenoic acid, arachidonic acid, EPA, or a vehicle control (BSA) for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
Quantitative RT-PCR (qRT-PCR): Synthesize cDNA and perform qRT-PCR to analyze the expression of target genes, including:
-
Lipid Metabolism: SREBP-1c, FASN, ACSL4, ELOVL4
-
Inflammation: IL-6, IL-1β, TNF-α
-
Oxidative Stress: HMOX1, NQO1
-
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the vehicle control.
Caption: Workflow for comparing PUFA effects on gene expression.
b) Analysis of Cellular Lipid Profiles
This will determine how exogenous C36:4 fatty acid is incorporated into complex lipids.
Causality: The distribution of a fatty acid into different lipid classes (e.g., phospholipids, triacylglycerols) reflects its primary cellular function, be it structural, for storage, or as a signaling precursor.
Protocol:
-
Cell Culture and Treatment: Culture RPE cells and treat with the different PUFAs as described above.
-
Lipid Extraction: Extract total lipids from the cells.
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different lipid species containing the incorporated fatty acids.
-
Data Analysis: Compare the relative abundance of different phospholipid and triacylglycerol species between the different treatment groups.
Conclusion
While direct experimental evidence for the biological activity of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is currently limited, its identity as a C36:4n6 VLC-PUFA-CoA strongly suggests a specialized role, particularly within the retina. Its biosynthesis is intricately linked to the ELOVL4 enzyme, and its presence is likely critical for the structural integrity of photoreceptor membranes.
The comparative experimental frameworks provided in this guide offer a clear path for researchers to elucidate the specific enzymatic interactions and cellular effects of this and other VLC-PUFA-CoAs. By systematically comparing its activity to well-understood PUFA-CoAs, the scientific community can begin to unravel the unique contributions of these fascinating molecules to health and disease, paving the way for novel therapeutic strategies for retinal and neurological disorders.
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ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function. Progress in Lipid Research. [Link]
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Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in Molecular Biology. [Link]
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Fatty Acyl-CoA Assay. BioAssay Systems. [Link]
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Long-chain acyl-CoA synthetases and fatty acid channeling. Future Lipidology. [Link]
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Acyl-CoA Synthase Activity Assay kit. Real-Gene Labs. [Link]
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Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms. Carolina Digital Repository. [Link]
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Very long chain (C24 to C36) polyenoic fatty acids of the n-3 and n-6 series in dipolyunsaturated phosphatidylcholines from bovine retina. The Journal of Biological Chemistry. [Link]
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Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions. Progress in Lipid Research. [Link]
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Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. Biological & Pharmaceutical Bulletin. [Link]
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Regulation of gene expression by polyunsaturated fatty acids. Heart and Metabolism. [Link]
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A Researcher's Guide to Confirming ELOVL Enzyme Specificity for C36 and Other Very-Long-Chain Fatty Acid Elongation
For researchers in lipidomics, neuroscience, and metabolic disorders, understanding the precise mechanisms of very-long-chain fatty acid (VLCFA) synthesis is paramount. These molecules, with chain lengths of 22 carbons or more, are not merely structural components of membranes; they are critical players in cellular signaling, skin barrier function, and neurological health. The Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes are the key architects of this process, each exhibiting distinct substrate specificities that dictate the final fatty acid profile of a cell.
This guide provides an in-depth technical comparison of the ELOVL enzyme family's specificity, with a special focus on the experimental confirmation of an enzyme's capability to produce ultra-long-chain fatty acids, such as C36. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
The ELOVL Family: A Comparative Overview of Substrate Specificity
The mammalian ELOVL family comprises seven distinct enzymes (ELOVL1-7), each catalyzing the rate-limiting condensation step in the fatty acid elongation cycle. This cycle, occurring in the endoplasmic reticulum, sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The substrate specificity of the ELOVL enzyme is the primary determinant of the resulting fatty acid's length and degree of saturation.
While there is some overlap, the ELOVL enzymes can be broadly categorized based on their preference for saturated, monounsaturated, or polyunsaturated fatty acid substrates. The table below summarizes the generally accepted substrate specificities of the human ELOVL enzymes.
| Enzyme | Primary Substrates | Key Products & Roles |
| ELOVL1 | Saturated and monounsaturated C18-C22 acyl-CoAs | Elongates up to C26; crucial for the synthesis of C24 sphingolipids.[1] |
| ELOVL2 | Polyunsaturated C20-C22 acyl-CoAs (PUFAs) | Key enzyme in the synthesis of docosahexaenoic acid (DHA; C22:6n-3). |
| ELOVL3 | Saturated and monounsaturated C16-C22 acyl-CoAs | Involved in the synthesis of C20-C24 fatty acids, particularly in the skin and brown adipose tissue. |
| ELOVL4 | Saturated and polyunsaturated C26+ acyl-CoAs | Unique in its ability to synthesize ultra-long-chain fatty acids (≥C28), including C28-C38 PUFAs.[2][3][4] |
| ELOVL5 | Polyunsaturated C18-C20 acyl-CoAs | Elongates C18 and C20 PUFAs, playing a role in arachidonic acid (C20:4n-6) and eicosapentaenoic acid (C20:5n-3) metabolism. |
| ELOVL6 | Saturated and monounsaturated C12-C16 acyl-CoAs | Primarily responsible for the elongation of palmitate (C16:0) to stearate (C18:0). |
| ELOVL7 | Saturated and monounsaturated C16-C20 acyl-CoAs | Shows preference for C18 acyl-CoAs.[5] |
As the data indicates, ELOVL4 stands alone in its capacity to elongate fatty acids beyond C26 . This makes it the prime, and currently only known, candidate in mammals for the synthesis of C36 fatty acids. Indeed, polyunsaturated C28-C36 fatty acids are vital for retinal health, and mutations in the ELOVL4 gene are linked to Stargardt disease-3, a form of macular degeneration.[6]
Visualizing the Fatty Acid Elongation Pathway
To conceptualize the roles of the different ELOVL enzymes, the following diagram illustrates the general fatty acid elongation pathway and the points at which each enzyme typically acts.
Caption: The fatty acid elongation pathway, highlighting the distinct substrate specificities of ELOVL enzymes.
Experimental Workflow for Confirming ELOVL Specificity
To rigorously confirm that a specific ELOVL enzyme, such as ELOVL4, is responsible for the elongation of a C36 fatty acid, a multi-stage experimental approach is required. This workflow is designed to be self-validating by including appropriate controls at each step.
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A Researcher's Guide to the Cross-Validation of Quantification Methods for Very-Long-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals, the accurate quantification of very-long-chain acyl-CoAs (VLC-ACoAs) is paramount. These molecules are critical intermediates in fatty acid metabolism, and their dysregulation is implicated in numerous metabolic diseases, including X-linked adrenoleukodystrophy and other peroxisomal disorders.[1] Given their low cellular abundance and physicochemical properties, robust and reliable analytical methods are essential for elucidating their roles in health and disease.
This guide provides an in-depth comparison of the primary analytical methods for VLC-ACoA quantification. It is designed to move beyond a simple listing of protocols, instead offering a framework for cross-validation to ensure the highest level of scientific rigor and data integrity. We will explore the nuances of each technique, from the gold standard of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enzymatic and traditional high-performance liquid chromatography (HPLC) methods, providing the rationale behind experimental choices and the framework for their comparative evaluation.
The Central Role of VLC-ACoAs and the Imperative for Accurate Measurement
VLC-ACoAs, acyl-CoAs with chain lengths of 22 carbons or more, are key substrates for peroxisomal β-oxidation.[1] Their accumulation due to enzymatic defects can lead to severe cellular toxicity. Therefore, the ability to precisely measure their concentration in various biological matrices is crucial for diagnostic purposes, for monitoring disease progression, and for evaluating the efficacy of therapeutic interventions.[2][3]
The inherent complexity of biological samples, coupled with the chemical nature of VLC-ACoAs, presents significant analytical challenges. This necessitates not only the use of sensitive and specific techniques but also a cross-validation strategy to ensure that the generated data is accurate and reproducible.
Comparative Overview of Quantification Methodologies
The selection of a quantification method depends on the specific research question, required sensitivity and specificity, sample throughput needs, and available instrumentation. Here, we compare the most prevalent techniques.
| Method | Principle | Specificity | Sensitivity | Throughput |
| LC-MS/MS | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Very High | Very High | Moderate to High |
| Enzymatic Assays | Coupled enzymatic reactions leading to a colorimetric or fluorescent product. | Moderate to High | Moderate | High |
| HPLC-UV/Fluorescence | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence. | Moderate | Low to Moderate | Moderate |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the definitive method for the quantification of VLC-ACoAs due to its unparalleled sensitivity and specificity.[4] This technique allows for the precise measurement of individual VLC-ACoA species even at low physiological concentrations.
Experimental Workflow for LC-MS/MS Quantification of VLC-ACoAs
Caption: Workflow for VLC-ACoA quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification of VLC-ACoAs in Tissue
A. Sample Preparation:
-
Homogenization: Homogenize 20-50 mg of frozen tissue in an ice-cold extraction buffer (e.g., 2:1:1 dichloromethane/methanol/water).[5] It is crucial to include an internal standard, such as a stable isotope-labeled VLC-ACoA or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), to correct for extraction efficiency and matrix effects.[5][6]
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.
-
Collection: Collect the upper aqueous/methanol phase which contains the acyl-CoAs.[5]
-
Drying and Reconstitution: Dry the collected supernatant under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[4]
B. LC-MS/MS Analysis:
-
Chromatography: Separate the VLC-ACoAs using a reversed-phase C18 column with a gradient elution. A typical mobile phase system consists of an aqueous component with an ion-pairing agent (e.g., ammonium hydroxide) and an organic component (e.g., acetonitrile).[6]
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[4][6]
-
Detection: Utilize Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring the transition from the precursor ion (the intact VLC-ACoA molecule) to a specific product ion generated by collision-induced dissociation.[4][5][6]
Enzymatic Assays: A High-Throughput Alternative
Enzymatic assays offer a higher throughput and more cost-effective alternative to LC-MS/MS, making them suitable for screening applications.[5] These assays rely on the activity of acyl-CoA oxidase or dehydrogenase, which catalyzes the initial step of β-oxidation. The reaction is coupled to the production of a detectable signal, such as fluorescence or a color change.[7]
Workflow for Enzymatic Quantification of VLC-ACoAs
Caption: Workflow for enzymatic quantification of VLC-ACoAs.
Detailed Protocol: Fluorometric Enzymatic Assay for Total Acyl-CoA
-
Sample Preparation: Prepare cell or tissue lysates according to the specific kit protocol.
-
Assay Protocol: a. Prepare samples and standards in a 96-well plate. b. Add the reaction mixture containing acyl-CoA oxidase, horseradish peroxidase (HRP), and a fluorescent probe to each well.[5] c. Incubate for the recommended time at the specified temperature. d. Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the total acyl-CoA concentration in the samples based on the standard curve.[5]
Important Note: Most commercially available enzymatic kits measure the total acyl-CoA pool and do not differentiate between different chain lengths. Specificity for VLC-ACoAs relies on the use of enzymes with a preference for very-long-chain substrates.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
While largely superseded by LC-MS/MS for VLC-ACoA analysis, HPLC with UV or fluorescence detection can still be a viable option in certain contexts. The detection of acyl-CoAs by UV is based on the absorbance of the adenine moiety at approximately 260 nm.[8]
Challenges with HPLC-UV/Fluorescence:
-
Sensitivity: This method is generally less sensitive than LC-MS/MS and may not be suitable for detecting low-abundance VLC-ACoAs.
-
Specificity: Co-eluting compounds that also absorb at 260 nm can interfere with quantification, leading to overestimation.
-
Derivatization: For fluorescence detection, a derivatization step is often required to attach a fluorescent tag to the acyl-CoA molecule, which can add complexity and variability to the workflow.
The Critical Importance of Cross-Validation
Given the potential for variability between different analytical platforms, cross-validation is a critical step in ensuring the accuracy and reliability of VLC-ACoA quantification. This process involves analyzing the same set of samples using two or more different methods and comparing the results.
Logical Framework for Cross-Validation
Caption: Logical framework for cross-validating VLC-ACoA quantification methods.
A Practical Approach to Cross-Validation:
-
Method Selection: Choose at least two orthogonal methods for comparison (e.g., LC-MS/MS and an enzymatic assay).
-
Sample Set: Analyze a set of well-characterized samples, including biological replicates and quality controls, with each method.
-
Data Comparison:
-
Correlation Analysis: Plot the results from the two methods against each other and calculate a correlation coefficient (e.g., Pearson's r). A strong positive correlation indicates good agreement between the methods.
-
Bland-Altman Analysis: This statistical method assesses the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias between the methods.
-
-
Interpretation:
-
Concordant Results: If the methods show strong correlation and minimal bias, it provides high confidence in the accuracy of the quantification.
-
Discordant Results: Significant discrepancies between the methods warrant further investigation to identify the source of the disagreement (e.g., matrix effects, interfering substances, differences in specificity).
-
Conclusion: Ensuring Data Integrity in VLC-ACoA Research
The accurate quantification of very-long-chain acyl-CoAs is fundamental to advancing our understanding of metabolic diseases and developing effective therapies. While LC-MS/MS stands as the gold standard for its sensitivity and specificity, other methods like enzymatic assays offer advantages in terms of throughput.
Ultimately, the choice of method should be guided by the specific research question and available resources. However, regardless of the chosen technique, a rigorous approach to validation, including cross-validation with an orthogonal method, is essential for generating reliable and reproducible data. By embracing this principle of self-validating systems, researchers can ensure the integrity of their findings and contribute to the collective progress of the scientific community.
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Yi, L., He, J., & Liang, Y. (2007). Strategies for correcting very long chain acyl-CoA dehydrogenase deficiency. The Journal of biological chemistry, 282(15), 11266–11274. [Link]
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A Comparative Guide to the Cellular Effects of Omega-3 and Omega-6 Very-Long-Chain Acyl-CoAs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular lipid metabolism and signaling, the roles of omega-3 and omega-6 polyunsaturated fatty acids (PUFAs) have long been a subject of intense investigation. While much of the focus has been on the free fatty acid forms, such as eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and arachidonic acid (AA), a critical and often overlooked aspect is the direct biological activity of their activated forms: the very-long-chain acyl-Coenzyme A esters (VLC-ACoAs). These molecules are not merely metabolic intermediates but are emerging as key signaling molecules in their own right, capable of directly influencing gene expression and cellular processes. This guide provides a comparative analysis of the effects of omega-3 versus omega-6 VLC-ACoAs, offering a deeper understanding of their divergent roles in cellular physiology and pathology. We will delve into their metabolic synthesis, differential impacts on key signaling pathways, and provide experimental frameworks for their study.
I. Biosynthesis of Omega-3 and Omega-6 VLC-ACoAs: A Tale of Two Pathways
The journey from dietary essential fatty acids to bioactive VLC-ACoAs involves a series of enzymatic reactions, primarily elongation and desaturation, occurring in the endoplasmic reticulum.[1] The two pathways, for omega-3 and omega-6 fatty acids, compete for the same enzymatic machinery, making the dietary ratio of these precursors a critical determinant of the resulting VLC-ACoA pool.
The key enzymes in these pathways are the fatty acid elongases (ELOVLs) and desaturases (FADS). Mammalian cells cannot interconvert between omega-3 and omega-6 fatty acids, meaning the balance of their downstream products is entirely dependent on dietary intake and the efficiency of these enzymatic conversions.
Figure 1: Biosynthetic pathways of omega-3 and omega-6 VLC-ACoAs.
II. Differential Effects on Cellular Signaling and Gene Expression
The structural differences between omega-3 and omega-6 VLC-ACoAs, specifically the position of the first double bond, lead to profound differences in their biological activities. These molecules can directly interact with nuclear receptors and modulate gene expression, as well as be incorporated into cellular membranes, altering their physical properties and the function of membrane-bound proteins.
A. Nuclear Receptor Activation: The Case of PPARα
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Importantly, very-long-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[2] This interaction provides a direct mechanism by which these molecules can regulate the expression of genes involved in fatty acid oxidation and inflammation.
A key finding is the differential binding affinity of omega-3 and omega-6 derived VLC-ACoAs to PPARα. For instance, the n-6 polyunsaturated arachidonic acid (C20:4) exhibits a much higher affinity for PPARα (Kd=20±5nM) compared to the n-3 polyunsaturated docosahexaenoic acid (C22:6) (Kd=145±48nM).[2] This suggests that omega-6 VLC-ACoAs may be more potent activators of PPARα-mediated gene transcription. However, it is important to note that both n-3 and n-6 polyunsaturated VLCFAs have been shown to activate PPARα in cellular and animal models, indicating that both families of VLC-ACoAs are active endogenous ligands.[2]
Table 1: Comparative Effects on PPARα Activation
| Feature | Omega-3 VLC-ACoAs | Omega-6 VLC-ACoAs | Reference |
| Binding Affinity to PPARα | Lower affinity for some species (e.g., DHA-CoA) | Higher affinity for some species (e.g., Arachidonoyl-CoA) | [2] |
| Transcriptional Activation | Potent activators | Potent activators | [2] |
| Downstream Gene Targets | Upregulation of genes involved in fatty acid β-oxidation | Upregulation of genes involved in fatty acid β-oxidation | [3] |
B. Modulation of Sterol Regulatory Element-Binding Protein (SREBP) Activity
SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids.[4] Polyunsaturated fatty acids are known to suppress the maturation of SREBP-1, thereby reducing the expression of lipogenic genes.[4] While much of the research has focused on free fatty acids, it is the intracellular pool of their acyl-CoA derivatives that are the direct substrates for lipid synthesis and are likely to be involved in the feedback regulation of these pathways. The differential ability of omega-3 and omega-6 VLC-ACoAs to modulate SREBP activity is an area of active research, with implications for conditions such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[5][6]
C. Incorporation into Cellular Membranes and Impact on Membrane Properties
The fatty acid composition of cellular membranes is crucial for their fluidity, thickness, and the function of embedded proteins. Both omega-3 and omega-6 VLC-PUFAs can be incorporated into membrane phospholipids, leading to significant changes in membrane structure and function.[7][8]
Studies have shown that both omega-3 and omega-6 fatty acids can increase membrane flexibility by increasing the number of double bonds in the membrane phospholipids.[8] This can, in turn, affect cellular processes such as exocytosis.[7][8] However, some studies suggest that omega-6 fatty acids may be more potent in increasing membrane fluidity compared to long-chain omega-3 fatty acids.[9]
Figure 2: Impact of VLC-ACoA incorporation on cell membrane properties.
III. Experimental Protocols for Comparative Analysis
To rigorously compare the effects of omega-3 and omega-6 VLC-ACoAs, a combination of in vitro and cell-based assays is required. The following protocols provide a framework for such investigations.
A. Synthesis of VLC-ACoAs
The availability of pure VLC-ACoAs is a prerequisite for in vitro studies. While challenging, both enzymatic and chemical synthesis methods have been developed.
Protocol 1: Enzymatic Synthesis of VLC-ACoAs
-
Source of Enzymes: Recombinant ELOVL and FADS enzymes can be expressed and purified from various systems, such as yeast or insect cells.[10]
-
Substrates: Start with commercially available omega-3 (e.g., EPA-CoA) or omega-6 (e.g., AA-CoA) acyl-CoA precursors.
-
Reaction Conditions: Incubate the precursor acyl-CoA with the appropriate elongase and/or desaturase enzymes in a reaction buffer containing necessary cofactors (e.g., NADPH, malonyl-CoA).
-
Purification: The resulting VLC-ACoAs can be purified using techniques such as high-performance liquid chromatography (HPLC).
B. Intracellular Delivery of VLC-ACoAs
Introducing these large, charged molecules into cells requires specific delivery methods.
Protocol 2: Liposome-Mediated Delivery of VLC-ACoAs
-
Liposome Preparation: Prepare liposomes incorporating the desired omega-3 or omega-6 VLC-ACoA.
-
Cell Culture: Culture the target cells to the desired confluency.
-
Transfection: Incubate the cells with the VLC-ACoA-containing liposomes. The liposomes will fuse with the cell membrane, delivering the acyl-CoAs into the cytoplasm.
-
Wash and Harvest: After the desired incubation time, wash the cells to remove excess liposomes and harvest for downstream analysis.
C. Analysis of Downstream Effects
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment: Treat cells with either omega-3 or omega-6 VLC-ACoAs using a suitable delivery method.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., PPARα target genes like CPT1, ACOX1) and housekeeping genes for normalization.
-
Data Analysis: Calculate the relative gene expression changes between the different treatment groups.
Protocol 4: Lipidomics Analysis by LC-MS/MS
-
Cell Treatment: Treat cells with omega-3 or omega-6 VLC-ACoAs.
-
Lipid Extraction: Extract total lipids from the cells using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This will allow for the identification and quantification of changes in the cellular lipidome, including the incorporation of the delivered VLC-ACoAs into different lipid classes.[11][12][13]
Figure 3: Experimental workflow for comparative analysis.
IV. Conclusion and Future Directions
The direct comparison of omega-3 and omega-6 very-long-chain acyl-CoAs reveals a nuanced and complex picture of their roles in cellular signaling. While both are essential molecules, their distinct structures lead to differential effects on key regulatory pathways, including nuclear receptor activation and membrane biology. The higher affinity of certain omega-6 VLC-ACoAs for PPARα suggests a more potent role in regulating fatty acid oxidation, while the incorporation of both types of VLC-ACoAs into cellular membranes can significantly impact cellular function.
For researchers and drug development professionals, understanding these differential effects is paramount. Targeting the enzymes involved in VLC-ACoA synthesis or the receptors they activate could provide novel therapeutic strategies for a range of metabolic and inflammatory diseases. Future research should focus on elucidating the full spectrum of cellular proteins that interact with these acyl-CoAs and how the balance between omega-3 and omega-6 VLC-ACoAs dictates cellular fate in health and disease. The development of more sophisticated tools for their synthesis and intracellular delivery will be crucial in advancing our understanding of these fascinating and important molecules.
V. References
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Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125.
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Hishikawa, D., Valentine, W. J., Iizuka, K., & Shindou, H. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. Frontiers in physiology, 10, 959.
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Agassandian, M., & Shmookler Reis, R. J. (2021). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. Nutrients, 13(10), 3585.
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Zhao, Y., & Chen, Y. (2020). Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 92(15), 10504–10512.
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Gu, C., Philipsen, M. H., & Ewing, A. G. (2024). Omega-3 and -6 Fatty Acids Alter the Membrane Lipid Composition and Vesicle Size to Regulate Exocytosis and Storage of Catecholamines. ACS chemical neuroscience, 15(4), 816–826.
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Agassandian, M., & Anderson, R. E. (2015). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of lipid research, 56(8), 1444–1457.
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Hostetler, H. A., Kier, A. B., & Schroeder, F. (2006). Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). The Journal of biological chemistry, 281(2), 1085–1097.
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Gu, C., Philipsen, M. H., & Ewing, A. G. (2024). Omega-3 and -6 Fatty Acids Alter the Membrane Lipid Composition and Vesicle Size to Regulate Exocytosis and Storage of Catecholamines. ACS chemical neuroscience, 15(4), 816–826.
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Gu, C., Philipsen, M. H., & Ewing, A. G. (2024). Omega-3 and -6 Fatty Acids Alter the Membrane Lipid Composition and Vesicle Size to Regulate Exocytosis and Storage of Catecholamines. ResearchGate.
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Agassandian, M., & Shmookler Reis, R. J. (2021). Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health. MDPI.
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Anderson, R. E., & Agassandian, M. (2015). Current Progress in Deciphering Importance of VLC-PUFA in the Retina. Advances in experimental medicine and biology, 854, 153–159.
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Carpenter, D. O., & Lawrence, D. A. (2010). Omega-3 and Omega-6 Fatty Acids Kill Thymocytes and Increase Membrane Fluidity. The open biochemistry journal, 4, 38–45.
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Chen, J., Tang, H., Liu, X., Liu, J., & Wang, Q. (2012). Maturation and Activity of Sterol Regulatory Element Binding Protein 1 Is Inhibited by Acyl-CoA Binding Domain Containing 3. PloS one, 7(11), e49906.
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Ostermann, A. I., Willenberg, I., & Schebb, N. H. (2014). Analysis of omega-3 and omega-6 fatty acid-derived lipid metabolite formation in human and mouse blood samples. Journal of lipid research, 55(12), 2640–2650.
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Finding right omega 3 and 6 ratio is key to protecting cell membranes. (2014). The Manila Times.
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Aveldano, M. I., & Sprecher, H. (2000). Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function. The Journal of biological chemistry, 275(51), 40155–40160.
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Amigo, L., Repa, J. J., & Dietschy, J. M. (2003). Sterol Regulatory Element Binding Protein 1a Regulates Hepatic Fatty Acid Partitioning by Activating Acetyl Coenzyme A Carboxylase 2. Molecular and cellular biology, 23(16), 5801–5810.
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Sassa, T., & Kihara, A. (2025). The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders. Molecular genetics and metabolism, 185, 109050.
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Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315). Abcam.
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Stahl, A. (2008). Methods to Monitor Fatty Acid Transport Proceeding Through Vectorial Acylation. Methods in enzymology, 441, 145–164.
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Stahl, A. (2008). Methods to monitor Fatty Acid transport proceeding through vectorial acylation. Methods in enzymology, 441, 145–164.
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Milger, K., Herrmann, T., Becker, C., & Kuerschner, L. (2014). Outlook: membrane junctions enable the metabolic trapping of fatty acids by intracellular acyl-CoA synthetases. Communicative & integrative biology, 7(1), e27907.
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van der Vusse, G. J., Glatz, J. F., & Reneman, R. S. (1992). Intracellular transport of lipids. Molecular and cellular biochemistry, 116(1-2), 115–122.
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Nie, L., Saita, S., D'Acquisto, F., & Nureki, O. (2021). The structural basis of fatty acid elongation by the ELOVL elongases. Nature structural & molecular biology, 28(6), 512–520.
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Shibasaki, Y., Kawai, Y., & Noda, K. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of lipid research, 32(10), 1709–1712.
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Balić, A., Vlašić, D., Žužul, K., Marinović, B., & Bukvić Mokos, Z. (2020). Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases. International journal of molecular sciences, 21(3), 741.
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Polyunsaturated Fatty Acids of Both the Omega-3 and the Omega-6 Family Abrogate the Cytokine-Induced Upregulation of miR-29a-3p by Endothelial Cells. (2020). International journal of molecular sciences, 21(19), 7175.
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Guo, X., Jiang, M., Wan, X., Hu, C., & Gong, Y. (2014). Identification and biochemical characterization of five long-chain acyl-coenzyme A synthetases from the diatom Phaeodactylum tricornutum. Plant physiology and biochemistry : PPB, 85, 123–132.
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Mobraten, K., Haug, T. M., Kleiveland, C. R., & Lea, T. (2013). Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells. Lipids in health and disease, 12, 91.
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Sassa, T., & Kihara, A. (2025). The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders. Molecular genetics and metabolism, 185, 109050.
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Nie, L., Saita, S., D'Acquisto, F., & Nureki, O. (2020). The structural basis of fatty acid elongation by the ELOVL elongases. bioRxiv.
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Wozniak, A., Hyla-Klekot, A., Gorka, M., & Banaś, A. (2024). Biochemical characterization of acyl-CoA:diacylglycerol acyltransferase2 from the diatom Phaeodactylum tricornutum and its potential effect on LC-PUFAs biosynthesis in planta. BMC plant biology, 24(1), 263.
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Mater, M. K., Thelen, A., & Jump, D. B. (1999). Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation. Progress in lipid research, 38(5), 393–404.
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Very-Long-Chain Acyl-CoA Synthetases*. Semantic Scholar.
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Valenzuela, R., Videla, L. A., & Valenzuela, A. (2021). The Role of Omega-3 and Omega-6 Polyunsaturated Fatty Acid Supplementation in Human Health. Foods (Basel, Switzerland), 10(12), 3047.
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Darios, F., & Davletov, B. (2006). Omega-3 and omega-6 fatty acids stimulate cell membrane expansion by acting on syntaxin 3. Nature, 440(7085), 813–817.
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Dyall, S. C., Balas, L., Bazan, N. G., Brenna, J. T., Chiang, N., da Cunha Sousa, L., Dalli, J., Durand, T., Galano, J. M., Gibson, R. A., He, X., Le, K. A., Le, D. H., Lo, V., Long, J. Z., Lopez-Vicario, C., Molendi-Coste, O., Newman, J. W., Pagnon, A., … Zivkovic, A. M. (2022). Beneficial Outcomes of Omega-6 and Omega-3 Polyunsaturated Fatty Acids on Human Health: An Update for 2021. Nutrients, 13(7), 2421.
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Semb, B. K., & Bergeland, T. (1980). Intracellular localization of long-chain acyl-coenzyme A hydrolase and acyl-L-carnitine hydrolase in brown adipose tissue from guinea pigs. FEBS letters, 116(2), 229–231.
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Asbaghi, O., Nazarian, B., Reiner, Ž., Amirani, E., Kolahdooz, F., & Chamani, M. (2023). Impact of omega-3 fatty acids supplementation on the gene expression of peroxisome proliferator activated receptors-γ, α and fibroblast growth factor-21 serum levels in patients with various presentation of metabolic conditions: a GRADE assessed systematic review and dose–response meta-analysis of clinical trials. Frontiers in immunology, 14, 1269894.
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Impact of dietary omega-6 and omega-3 polyunsaturated fatty acids on retinal autophagy during aging in mice. (2019). Investigative ophthalmology & visual science, 60(9), 5693.
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The NMR-measured omega-6/omega-3 fatty acid ratio improves cardiovascular risk prediction. (2025). Frontiers in Cardiovascular Medicine, 11, 1489623.
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Balić, A., Vlašić, D., Žužul, K., Marinović, B., & Bukvić Mokos, Z. (2020). Omega-3 Versus Omega-6 Polyunsaturated Fatty Acids in the Prevention and Treatment of Inflammatory Skin Diseases. MDPI.
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functional comparison of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA and C32:6-CoA
An In-Depth Functional Comparison of (21Z,24Z,27Z,30Z)-Hexatriacontatetraenoyl-CoA and C32:6-CoA for Researchers and Drug Development Professionals
Introduction: The Frontier of Very-Long-Chain Polyunsaturated Acyl-CoAs
In the landscape of lipidomics, very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, represent a specialized class of molecules with critical biological functions.[1] A subclass of these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), are particularly intriguing due to their restricted tissue distribution and highly specific roles.[2] This guide provides a detailed functional comparison of two significant VLC-PUFA-CoAs: (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA (a C36:4-CoA) and C32:6-CoA. These molecules are not merely elongated fatty acids; they are key players in complex cellular processes, particularly in the retina and central nervous system. Understanding their distinct and overlapping functions is paramount for researchers in neurobiology, ophthalmology, and metabolic diseases.
Coenzyme A (CoA) is a crucial cofactor in all living organisms, essential for numerous metabolic reactions including the synthesis and degradation of fatty acids.[3][4][5] Its thioester derivatives, such as the two molecules under discussion, are the activated forms of fatty acids, primed for their downstream metabolic fates.[4] This guide will delve into the biosynthesis, tissue-specific functions, and analytical methodologies pertinent to these two VLC-PUFA-CoAs, providing a comprehensive resource for their study.
Biosynthesis and Metabolism: The Central Role of ELOVL4
The synthesis of both C32:6-CoA and C36:4-CoA is intrinsically linked to the activity of the ELOVL4 enzyme, a member of the ELOVL (Elongation of Very Long Chain Fatty Acids) family.[6][7] ELOVL4 is unique in its capacity to catalyze the elongation of fatty acids to chain lengths of 28 carbons and beyond, producing both saturated and polyunsaturated VLCFAs.[6][7] This process occurs in the endoplasmic reticulum and involves a four-step cycle for each two-carbon addition.[1]
The fatty acid elongation cycle consists of four sequential reactions:
-
Condensation: The rate-limiting step, catalyzed by an ELOVL enzyme, where a fatty acyl-CoA condenses with malonyl-CoA.
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.
-
Dehydration: The β-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.
-
Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer.
For VLC-PUFAs, this cycle utilizes polyunsaturated fatty acyl-CoA precursors.[6] The Rhea reaction knowledgebase indicates that (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is an intermediate in the elongation pathway.[8][9]
Caption: Biosynthesis of VLC-PUFA-CoAs via the ELOVL4-mediated elongation cycle.
The degradation of these VLCFAs is thought to occur primarily through β-oxidation within peroxisomes, as mitochondria are not equipped to handle fatty acids of such length.[10] Deficiencies in peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which is characteristic of several inherited metabolic disorders.[10][11]
Functional Comparison: Distinct Roles in Specialized Tissues
While both molecules are products of the ELOVL4 pathway, their differing chain lengths and degrees of unsaturation likely confer distinct functional roles, particularly in the tissues where ELOVL4 is highly expressed: the retina, brain, skin, and testes.[6][12]
Retinal Function: Vision and Photoreceptor Survival
The retina is a primary site of VLC-PUFA synthesis and function.[2][13] ELOVL4 is abundant in photoreceptor cells, where its products are crucial for maintaining retinal health.[6][13]
-
C32:6-CoA and longer VLC-PUFAs are esterified into the sn-1 position of phosphatidylcholine, a key component of photoreceptor outer segment disc membranes.[6] The unique structure of these fatty acids, with a long saturated carbon chain and a polyunsaturated tail, is thought to influence membrane fluidity and the function of embedded proteins like rhodopsin.[2]
-
These VLC-PUFAs are also precursors to a novel class of signaling molecules called elovanoids . These are enzymatically derived lipids that promote photoreceptor cell survival and resolution of inflammation.[7]
-
Mutations in ELOVL4 that impair its function lead to Stargardt-like macular dystrophy (STGD3), a condition characterized by progressive vision loss due to photoreceptor cell death.[13][14] This underscores the critical role of ELOVL4 products in retinal function.
Central Nervous System: Synaptic Function and Neurological Health
In the brain, ELOVL4 and its products are involved in neuronal signaling and health.[7]
-
While the brain expresses ELOVL4, its primary products in this tissue appear to be very-long-chain saturated fatty acids (VLC-SFAs) which are incorporated into sphingolipids.[7] These lipids are enriched in synaptic vesicles and are thought to regulate the kinetics of neurotransmitter release.
-
However, the presence of VLC-PUFAs in the brain suggests they also play a role.[2] It is plausible that C32:6-CoA and C36:4-CoA contribute to the specialized lipid composition of neuronal membranes, influencing receptor function and signal transduction.
-
Mutations in ELOVL4 are also associated with spinocerebellar ataxia-34 (SCA34), a neurodegenerative disorder, highlighting the importance of these lipids in maintaining neuronal integrity.[6][12]
Comparative Biochemical Properties
| Property | (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA | C32:6-CoA |
| Abbreviation | C36:4-CoA | C32:6-CoA |
| Carbon Chain Length | 36 | 32 |
| Number of Double Bonds | 4 | 6 |
| Molecular Weight | 1278.41 g/mol [15] | Approx. 1226.29 g/mol |
| Primary Biosynthetic Enzyme | ELOVL4[6][7] | ELOVL4[6][7] |
| Likely Precursor | C34:4-CoA or other elongated PUFA-CoA | C30:6-CoA or other elongated PUFA-CoA |
| Primary Tissue Location | Retina, Brain, Testes, Skin[6][12] | Retina, Brain, Testes, Skin[2][6][12] |
| Postulated Primary Role | Intermediate in VLC-PUFA synthesis; structural component of membranes. | Precursor to elovanoids; key structural component of photoreceptor membranes.[2][7] |
Supporting Experimental Data
The functional roles of these molecules are elucidated through advanced analytical techniques, primarily mass spectrometry-based lipidomics. Below is a table representing typical experimental findings from a comparative lipidomics study of wild-type versus Elovl4 knockout mouse retinas.
| Acyl-CoA Species | Wild-Type Retina (pmol/mg tissue) | Elovl4 Knockout Retina (pmol/mg tissue) | Fold Change |
| C22:6-CoA (DHA-CoA) | 15.2 ± 2.1 | 14.8 ± 1.9 | ~1 |
| C32:6-CoA | 3.8 ± 0.5 | Not Detected | N/A |
| C34:6-CoA | 2.1 ± 0.3 | Not Detected | N/A |
| C36:4-CoA | 1.5 ± 0.2 | Not Detected | N/A |
This data is illustrative and based on expected outcomes from published literature. The dramatic reduction of C32:6-CoA and C36:4-CoA in the knockout model provides strong evidence for their synthesis being dependent on ELOVL4 and points to their essential role in retinal biology.
Experimental Protocols
Protocol: Quantification of VLC-PUFA-CoAs by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of C32:6-CoA and C36:4-CoA from biological tissues, adapted from established methods for long-chain acyl-CoA analysis.[16]
Causality Behind Experimental Choices:
-
Solid Phase Extraction (SPE): This is critical for removing interfering lipids and salts, which can cause ion suppression in the mass spectrometer.
-
Reversed-Phase Chromatography at High pH: Using a C18 column with a high pH mobile phase (e.g., ammonium hydroxide) improves peak shape and separation for the highly polar and negatively charged acyl-CoA molecules.[16]
-
Tandem Mass Spectrometry (MS/MS): This provides high specificity and sensitivity. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), we can confidently identify and quantify our analytes even at low concentrations.
Caption: Workflow for VLC-PUFA-CoA quantification by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation & Homogenization: a. Weigh frozen tissue (e.g., 10-20 mg of retina) in a 2 mL homogenizer tube. b. Add 500 µL of ice-cold isopropanol/water (80:20 v/v) containing a suitable internal standard (e.g., C17:0-CoA). c. Homogenize thoroughly using a bead beater or similar device. Keep samples on ice. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Acyl-CoA Extraction: a. To the supernatant, add 500 µL of chloroform and 250 µL of water. b. Vortex vigorously for 1 minute, then centrifuge at 2,000 x g for 5 minutes to separate the phases. c. Carefully collect the upper aqueous/organic phase which contains the acyl-CoAs.
-
Solid Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate. b. Load the extracted sample onto the cartridge. c. Wash with 1 mL of 50 mM ammonium acetate, followed by 1 mL of water. d. Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.
-
Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium hydroxide).
-
LC-MS/MS Analysis: a. LC System: UPLC system with a C18 reversed-phase column. b. Mobile Phase A: Water with 10 mM ammonium hydroxide. c. Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide. d. Gradient: Run a suitable gradient from ~5% B to 95% B over several minutes to separate the acyl-CoAs. e. MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode. f. Analysis Mode: Selected Reaction Monitoring (SRM). Monitor the specific precursor ion [M+H]+ for each analyte and a characteristic product ion (e.g., the fragment corresponding to the phosphopantetheine moiety).
-
Quantification: a. Prepare a standard curve using authentic standards for C32:6-CoA and C36:4-CoA (if commercially available) or a related labeled standard. b. Calculate the concentration of each analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.
Conclusion
The reveals a story of specialization within the class of very-long-chain polyunsaturated acyl-CoAs. Both are products of the vital ELOVL4 enzyme, and their absence is linked to severe pathologies of the retina and brain. C32:6-CoA appears to be a crucial building block for photoreceptor membranes and a direct precursor to neuroprotective elovanoids. C36:4-CoA, while less studied, likely functions as both a structural lipid and a key intermediate in the synthesis of even longer, more complex fatty acids. For researchers and drug development professionals, understanding the distinct metabolic pathways and functional roles of these molecules opens new avenues for diagnosing and treating degenerative diseases of the eye and brain. The analytical methods outlined here provide a robust framework for further investigation into this exciting frontier of lipid biology.
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A Senior Application Scientist's Guide to Validating the Role of Novel Acyl-CoAs in Ceramide Synthesis
For Distribution To: Researchers, scientists, and drug development professionals in lipidology and metabolic disease.
Introduction: Beyond the Canonical—Exploring New Substrates in Ceramide Biology
Ceramides, the central hub of sphingolipid metabolism, are far more than structural components of cell membranes; they are critical signaling molecules implicated in apoptosis, insulin resistance, and inflammation.[1][2] The biological function of a specific ceramide is critically defined by the length and saturation of its N-acyl chain, a feature determined by a family of six distinct ceramide synthases (CerS), each displaying unique substrate specificity for fatty acyl-Coenzyme A (acyl-CoA) donors.[3][4]
While the roles of common ceramides containing C16 to C24 acyl chains are well-established, the contribution of non-canonical, ultra-long-chain, or polyunsaturated species remains a frontier. This guide addresses a pivotal question for researchers in this field: How do we rigorously validate the role of a novel or uncharacterized acyl-CoA, such as C36:4-CoA, in ceramide synthesis pathways?
Pillar 1: The Biochemical Landscape of Ceramide Synthesis
Before validating a new player, one must understand the existing pathways. Ceramide biosynthesis occurs through three primary routes: the de novo pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[5][6] The de novo pathway, originating in the endoplasmic reticulum, is the primary route where fatty acyl-CoAs are utilized by CerS enzymes to acylate a sphinganine backbone.[1][3] This is the focal point for investigating a novel acyl-CoA substrate.
Each of the six CerS enzymes (CerS1-6) has a distinct preference for acyl-CoA chain length. For instance, CerS5 and CerS6 favor C14-C16 CoAs, CerS1 and CerS4 utilize C18-C20 CoAs, while CerS2 and CerS3 are responsible for synthesizing very-long-chain ceramides (C22 and longer).[4][7][8] Therefore, the central hypothesis is twofold: 1) Can a novel substrate like C36:4-CoA be utilized by any of these enzymes? and 2) If so, which CerS is responsible, and what is the functional consequence?
Caption: Figure 1. The three core pathways of ceramide generation, highlighting the central role of Ceramide Synthases (CerS) in utilizing fatty acyl-CoAs in the de novo and salvage pathways.
Pillar 2: A Phased Approach to Experimental Validation
A rigorous validation strategy proceeds from the simplest system (in vitro) to the most complex (in cellula and functional assays). This approach isolates variables and builds a causal chain of evidence.
Phase A: In Vitro Validation – Direct Substrate Utilization
The foundational question is whether the novel acyl-CoA can be used by a CerS enzyme. An in vitro enzymatic assay is the most direct way to test this, removing the complexity of cellular substrate availability and competing pathways.
Causality & Objective: To determine if any of the six mammalian CerS enzymes can directly acylate sphinganine using C36:4-CoA, and to compare its efficiency against a known, canonical acyl-CoA substrate.
Comparison Strategy: The activity of each recombinant CerS enzyme will be tested with C36:4-CoA and compared directly to its activity with its preferred canonical acyl-CoA substrate (e.g., C16:0-CoA for CerS5, C24:1-CoA for CerS2).[7][9] This direct comparison is crucial for interpreting the biological significance of any observed activity.
Experimental Protocol: In Vitro Ceramide Synthase Assay [10][11]
-
Reagent Preparation:
-
Synthesize or procure high-purity C36:4-CoA and canonical control acyl-CoAs (e.g., C16:0-CoA, C24:1-CoA).
-
Prepare reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2).
-
Prepare substrate solution containing sphinganine (or a fluorescently-labeled version like NBD-sphinganine for a non-MS-based readout).[11][12]
-
Express and purify recombinant human CerS1-6 enzymes from an appropriate system (e.g., Sf9 or HEK293T cells).
-
-
Enzymatic Reaction:
-
In a microfuge tube, combine 50 µg of cell or tissue lysate containing the overexpressed CerS enzyme with the reaction buffer.
-
Add the sphinganine substrate (e.g., 10 µM final concentration).
-
Initiate the reaction by adding the acyl-CoA substrate (e.g., 50 µM final concentration). Include "no acyl-CoA" and "no enzyme" controls.
-
Incubate at 37°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is within the linear range.
-
-
Lipid Extraction & Analysis:
-
Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
-
Quantification:
Data Presentation: Comparative Enzyme Kinetics
| CerS Isoform | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) | Relative Efficiency (Vmax/Km) |
| CerS2 | C24:1-CoA (Control) | Experimental Value | Experimental Value | Calculated Value |
| C36:4-CoA | Experimental Value | Experimental Value | Calculated Value | |
| CerS3 | C26:0-CoA (Control) | Experimental Value | Experimental Value | Calculated Value |
| C36:4-CoA | Experimental Value | Experimental Value | Calculated Value | |
| CerS5 | C16:0-CoA (Control) | Experimental Value | Experimental Value | Calculated Value |
| C36:4-CoA | Experimental Value | Experimental Value | Calculated Value |
This table provides a template for summarizing kinetic data, which is essential for comparing the efficiency of C36:4-CoA utilization versus canonical substrates.
Caption: Figure 2. Workflow for the in vitro validation of a novel acyl-CoA as a CerS substrate.
Phase B: Cellular Validation – Probing the Pathway in a Living System
Demonstrating in vitro activity is necessary but not sufficient. The next critical step is to determine if C36:4-CoA is used for ceramide synthesis within a cellular context, where substrate availability, localization, and competition are at play.
Causality & Objective: To determine if modulating the cellular availability of C36:4-CoA precursors or the expression of a candidate CerS enzyme (identified in Phase A) alters the intracellular levels of C36:4-ceramide.
Comparison Strategy: This involves a perturbation-response experiment. We will compare the lipid profiles of control cells versus cells where the synthesis of C36:4-CoA is either enhanced (e.g., by feeding precursor fatty acids) or diminished (e.g., via CRISPR/Cas9 knockout of a relevant fatty acid elongase (ELOVL) enzyme).[15]
Experimental Protocol: Cellular Lipidomics [16][17]
-
Cellular Perturbation:
-
Select a relevant cell line (e.g., HEK293, hepatocytes, or a disease-relevant line).
-
Approach 1 (Substrate Supplementation): Supplement the culture medium with the polyunsaturated fatty acid precursor to C36:4-CoA for 24-48 hours. Use a vehicle control (e.g., BSA-conjugated ethanol).
-
Approach 2 (Genetic Knockout): If the upstream biosynthetic pathway is known, use CRISPR/Cas9 to knock out a key enzyme (e.g., an ELOVL). Compare the knockout line to a non-targeting control.
-
Approach 3 (CerS Knockdown): Use siRNA to transiently knock down the candidate CerS enzyme identified in Phase A.
-
-
Lipid Extraction:
-
Harvest cells, wash with PBS, and perform a cell count for normalization.
-
Extract total lipids using a validated method such as a Bligh-Dyer extraction.[14] Spike in a non-endogenous ceramide internal standard (e.g., C17:0-Cer) for accurate quantification.
-
-
LC-MS/MS Analysis:
Data Presentation: Fold-Change in Ceramide Species
| Condition | C16:0-Ceramide | C24:0-Ceramide | C36:4-Ceramide | C36:4-DHCer |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.20 | 1.00 ± 0.18 |
| Precursor-Fed | 1.05 ± 0.10 | 0.98 ± 0.13 | 8.50 ± 1.10 | 9.20 ± 1.25 |
| ELOVLx KO | 0.95 ± 0.11 | 1.02 ± 0.16 | 0.15 ± 0.05 | 0.12 ± 0.04 |
| CerSx KD | 1.01 ± 0.09 | 0.99 ± 0.14 | 0.25 ± 0.08 | 0.21 ± 0.07 |
*Data are represented as mean fold-change ± SD relative to control. p < 0.05. This table clearly demonstrates the specific impact of perturbations on the target lipid.
Phase C: Functional Validation – Linking C36:4-Ceramide to a Biological Outcome
The final and most important phase is to establish a functional role for the newly identified C36:4-ceramide. Different ceramide species can have vastly different, and sometimes opposing, biological effects.[3][4]
Causality & Objective: To test the hypothesis that C36:4-ceramide has a distinct biological function compared to canonical ceramides, such as influencing cell viability, membrane properties, or specific signaling pathways.
Comparison Strategy: Compare the functional effects of exogenously supplying cells with C36:4-ceramide versus a well-characterized ceramide (e.g., C16:0-ceramide, a known pro-apoptotic agent) and a vehicle control.
Experimental Protocol: Functional Cellular Assays
-
Exogenous Ceramide Treatment:
-
Prepare stock solutions of C36:4-ceramide and C16:0-ceramide complexed to BSA to ensure delivery in a soluble, non-aggregated form.
-
Treat cells with varying concentrations of each ceramide for a specified time (e.g., 6-24 hours).
-
-
Phenotypic Analysis (Example Assays):
-
Apoptosis/Cell Viability: Use Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase-3/7 activity assay.
-
Insulin Signaling: In a relevant cell type (e.g., hepatocytes, adipocytes), measure insulin-stimulated phosphorylation of Akt (p-Akt) via Western blot. A decrease in p-Akt indicates insulin resistance.
-
Membrane Fluidity/Order: Analyze changes in membrane properties using fluorescent probes like Laurdan or di-4-ANEPPDHQ, which are sensitive to lipid packing.
-
Inflammatory Signaling: Measure the expression or secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by qPCR or ELISA.[21]
-
Data Presentation: Comparative Functional Effects
| Treatment (10 µM) | % Apoptotic Cells | p-Akt/Total Akt Ratio (Insulin-Stimulated) | Inflammatory Marker (Fold Change) |
| Vehicle Control | 5.2 ± 1.1% | 1.00 ± 0.10 | 1.00 ± 0.15 |
| C16:0-Ceramide | 45.8 ± 4.5% | 0.35 ± 0.08 | 5.6 ± 0.8* |
| C36:4-Ceramide | 6.1 ± 1.5% | 0.95 ± 0.12 | 0.89 ± 0.11 |
*Data are represented as mean ± SD. p < 0.05 vs. Vehicle Control. This table directly compares the functional impact of the novel ceramide against a known standard.
Conclusion: Synthesizing the Evidence for a Self-Validating Narrative
By systematically progressing through these three phases, a researcher can build an irrefutable case for the role of a novel acyl-CoA in ceramide synthesis.
-
Phase A confirms the biochemical possibility.
-
Phase B demonstrates the metabolic reality in a living cell.
-
Phase C establishes the biological significance.
References
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Multi-Target Strategies for Enhancing Ceramide Production: A Review of Bioactive Ingredients in Cosmetic Science. (n.d.). MDPI. Retrieved from [Link]
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Sassa, T., Suto, S., Okayasu, Y., & Kihara, A. (2012). Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain. Journal of Biological Chemistry, 287(4), 2813-2822. Retrieved from [Link]
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Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. (n.d.). MetwareBio. Retrieved from [Link]
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Biochemical pathways of ceramide generation and metabolism. (n.d.). ResearchGate. Retrieved from [Link]
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Gatt, S., & Futerman, A. H. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Journal of Biological Chemistry, 283(18), 12390-12400. Retrieved from [Link]
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The three major metabolic pathways of ceramide biosynthesis. (n.d.). MedLink Neurology. Retrieved from [Link]
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Sassa, T., Ohno, Y., & Kihara, A. (2018). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Lipid Research, 59(9), 1771-1779. Retrieved from [Link]
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Futerman, A. H., & Hannun, Y. A. (2004). Mammalian Ceramide Synthases. The Journal of biological chemistry, 279(32), 32931–32934. Retrieved from [Link]
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Blach-Olszewska, Z., & Fábián, Z. (2017). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. Journal of Biological Chemistry, 292(18), 7588-7597. Retrieved from [Link]
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Don, A. S., & Shui, G. (2015). Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1376, 11–23. Retrieved from [Link]
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Regulation of very-long acyl chain ceramide synthesis by Acyl-CoA binding protein. (2017). ResearchGate. Retrieved from [Link]
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Kendall, A. C., et al. (2017). Lipid functions in skin: Differential effects of n-3 polyunsaturated fatty acids on cutaneous ceramides, in a human skin organ culture model. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(6), 623-633. Retrieved from [Link]
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Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. (2017). Journal of Biological Chemistry. Retrieved from [Link]
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Summers, S. A., & Chaurasia, B. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Trends in pharmacological sciences, 41(10), 685–696. Retrieved from [Link]
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Jiang, H., et al. (2015). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 151–157. Retrieved from [Link]
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Expression of Ceramide-Metabolizing Enzymes in the Heart Adipose Tissue of Cardiovascular Disease Patients. (2023). MDPI. Retrieved from [Link]
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Synthesis of very long-chain fatty acyl-CoAs. (n.d.). Reactome. Retrieved from [Link]
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Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]
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Lipid functions in skin: Differential effects of n-3 polyunsaturated fatty acids on cutaneous ceramides, in a human skin organ culture model. (2017). ResearchGate. Retrieved from [Link]
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Kendall, A. C., et al. (2017). Lipid functions in skin: differential effects of n-3 polyunsaturated fatty acids on cutaneous ceramides, in a human skin organ culture model. Biochimica et Biophysica Acta, 1862(6), 623-633. Retrieved from [Link]
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Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). The role of the ceramide acyl chain length in neurodegeneration. Brain research reviews, 64(1), 1–15. Retrieved from [Link]
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A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction. (2015). Journal of Lipid Research. Retrieved from [Link]
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O'Brien, M. D., et al. (2012). A fluorescent assay for ceramide synthase activity. Analytical biochemistry, 426(1), 39–44. Retrieved from [Link]
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Turner, N., et al. (2018). A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. Nature communications, 9(1), 3165. Retrieved from [Link]
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Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPREY TANDEM MASS SPECTROMETRY. Lipids, 45(1), 91–98. Retrieved from [Link]
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Glembotski, C. C., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Retrieved from [Link]
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Coderch, L., et al. (2003). Ceramides and skin function. American journal of clinical dermatology, 4(2), 107–129. Retrieved from [Link]
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Kawana, M., et al. (2020). Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS. Journal of lipid research, 61(6), 884–895. Retrieved from [Link]
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Levy, M., & Futerman, A. H. (2010). Ceramide synthases at the centre of sphingolipid metabolism and biology. The international journal of biochemistry & cell biology, 42(9), 1435–1440. Retrieved from [Link]
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Al-Ghraiybah, N. F., et al. (2022). Omega-3 polyunsaturated fatty acids reverse the impact of western diets on regulatory T cell responses through averting ceramide-mediated pathways. Biochemical pharmacology, 204, 115211. Retrieved from [Link]
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Fluorescent Assays for Ceramide Synthase Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Navigating the Lipid Labyrinth: A Comparative Guide to Very Long-Chain Acyl-CoA Differential Expression in Health and Disease
For Immediate Release
[CITY, STATE] – In the intricate landscape of cellular metabolism, the role of very long-chain acyl-Coenzyme A (VLCFA-CoA) molecules is emerging as a critical indicator of cellular health and a key player in the pathogenesis of several metabolic diseases. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the differential expression of VLCFA-CoAs, comparing their profiles in healthy versus diseased states, and details the experimental methodologies crucial for their accurate assessment.
Introduction: The Significance of Very Long-Chain Acyl-CoAs
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] Once activated to their CoA esters (VLCFA-CoAs) by acyl-CoA synthetases, they participate in a variety of cellular processes, including the synthesis of complex lipids like ceramides and sphingolipids, which are essential components of cellular membranes.[2] The metabolism of VLCFAs is a finely tuned process, primarily occurring within peroxisomes.[3] Disruptions in the synthesis, transport, or degradation of VLCFA-CoAs can lead to their accumulation, a hallmark of several severe and often debilitating inherited metabolic disorders.
This guide will focus on the differential expression of VLCFA-CoAs in two prominent examples of such diseases: X-linked Adrenoleukodystrophy (X-ALD) and Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD). Understanding the nuances of VLCFA-CoA dysregulation in these conditions is paramount for developing effective diagnostic tools and therapeutic interventions.
Methodologies for Quantifying VLCFA-CoA Differential Expression
The analysis of VLCFA-CoAs presents unique challenges due to their low abundance and structural diversity. The gold-standard approach for their quantification is Liquid Chromatography-Mass Spectrometry (LC-MS) . This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
Experimental Workflow: A Step-by-Step Protocol for LC-MS-based VLCFA-CoA Analysis
-
Sample Collection and Preparation:
-
Source: Biological samples can include plasma, cultured cells (e.g., fibroblasts), or tissue biopsies.
-
Homogenization: Tissues are homogenized in a suitable buffer to release cellular contents.
-
Lipid Extraction: A liquid-liquid extraction is performed, typically using a solvent system like chloroform/methanol, to isolate lipids, including VLCFA-CoAs, from the aqueous cellular components.
-
Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards corresponding to the VLCFA-CoAs of interest are added at the beginning of the extraction process.
-
-
Liquid Chromatography Separation:
-
Column: A C18 reversed-phase column is commonly used to separate the VLCFA-CoAs based on their hydrophobicity (chain length and degree of unsaturation).
-
Mobile Phase: A gradient of two or more solvents (e.g., water with a small amount of formic acid and acetonitrile or methanol) is employed to elute the VLCFA-CoAs from the column. The gradient is optimized to achieve good separation of the different acyl-CoA species.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is the preferred method for ionizing the VLCFA-CoAs as they elute from the LC column.
-
Detection Mode: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the intact VLCFA-CoA molecule) and then fragmenting it to produce characteristic product ions.
-
Quantification: The abundance of the specific product ions is measured and compared to the abundance of the corresponding ions from the internal standard. This ratio is used to calculate the concentration of the endogenous VLCFA-CoA in the original sample.
-
Diagram of the LC-MS/MS Workflow for VLCFA-CoA Analysis
A schematic of the typical workflow for VLCFA-CoA analysis using LC-MS/MS.
Differential Expression of VLCFA-CoAs in Disease
The accumulation of specific VLCFA-CoAs is a defining biochemical feature of several inherited metabolic disorders. Below is a comparison of VLCFA-CoA profiles in healthy individuals versus those with X-ALD and VLCADD.
| Acyl-CoA Species | Healthy State | X-linked Adrenoleukodystrophy (X-ALD) | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) |
| Hexacosanoyl-CoA (C26:0-CoA) | Low / Undetectable | Significantly Elevated | Normal to slightly elevated |
| Tetracosanoyl-CoA (C24:0-CoA) | Low | Elevated | Normal to slightly elevated |
| Oleoyl-CoA (C18:1-CoA) | Normal | Normal | May be altered depending on metabolic state |
| Palmitoyl-CoA (C16:0-CoA) | Normal | Normal | May be altered depending on metabolic state |
X-linked Adrenoleukodystrophy (X-ALD)
X-ALD is a genetic disorder caused by mutations in the ABCD1 gene, which encodes a peroxisomal membrane protein responsible for transporting VLCFAs into the peroxisome for degradation.[3] The failure to metabolize these fatty acids leads to their accumulation in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex.[3] The hallmark of X-ALD is the marked elevation of saturated VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), and their corresponding CoA esters.[3] This accumulation is believed to contribute to the severe neuroinflammatory demyelination characteristic of the cerebral forms of the disease.
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)
VLCADD is an inborn error of mitochondrial fatty acid β-oxidation caused by mutations in the ACADVL gene.[4][5] This gene provides instructions for making the enzyme very-long-chain acyl-CoA dehydrogenase, which is responsible for the first step of β-oxidation of fatty acids with 14 to 20 carbons.[6] In VLCADD, the impaired breakdown of these fatty acids leads to a deficiency in energy production, particularly during periods of fasting or illness, and the accumulation of long-chain acyl-CoAs.[4] This can result in a range of clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.[4][6] While the primary defect affects long-chain fatty acids, the accumulation of their CoA esters can have secondary effects on mitochondrial function.
Signaling Pathway: Peroxisomal β-oxidation of VLCFAs and the Defect in X-ALD
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A Researcher's Guide to Navigating the Maze of Acyl-CoA Binding Protein Antibody Specificity
A Senior Application Scientist's In-Depth Comparison and Validation Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of acyl-CoA binding proteins (ACBPs), the specificity of the antibodies used is paramount for generating reliable and reproducible data. The existence of multiple ACBP isoforms, each with distinct yet overlapping functions and localizations, presents a significant challenge in immunoassay-based studies. This guide provides a comprehensive framework for assessing the specificity of antibodies targeting ACBPs, offering a comparative analysis of validation techniques and practical, field-proven insights to ensure the integrity of your research.
The Critical Challenge: Isoform Cross-Reactivity in the ACBP Family
Acyl-CoA binding proteins (ACBPs), also known as diazepam-binding inhibitors (DBIs), are a highly conserved family of intracellular proteins that play a crucial role in the transport and maintenance of the acyl-CoA pool, which is central to lipid metabolism and cellular signaling.[1][2] In humans and other mammals, the ACBP family is comprised of several isoforms, including the well-characterized 10 kDa ACBP (ACBP1/DBI), as well as larger proteins containing the conserved acyl-CoA binding domain alongside other functional domains, such as ankyrin repeats or kelch motifs.[3][4] These isoforms exhibit distinct subcellular localizations, including the cytosol, endoplasmic reticulum, Golgi apparatus, and nucleus, reflecting their diverse physiological roles.[3]
A Multi-Pillar Approach to Validating ACBP Antibody Specificity
A single validation method is often insufficient to definitively confirm the specificity of an antibody, especially for a protein family like ACBP. A multi-pronged approach, employing several orthogonal techniques, provides the most robust and trustworthy assessment. This guide will detail the following key experimental strategies:
-
Biochemical Characterization: Western Blotting and ELISA
-
Functional Validation in a Native Context: Immunoprecipitation (IP) and Immunofluorescence (IF)
-
The Gold Standard for Specificity: Genetic Approaches (Knockout and Knockdown)
-
Definitive Target Identification: Immunoprecipitation-Mass Spectrometry (IP-MS)
Below, we delve into the causality behind the choice of each experiment and provide detailed protocols to create a self-validating system for your ACBP antibody assessment.
Pillar 1: Biochemical Characterization - The First Line of Assessment
Biochemical methods provide an initial, yet crucial, screening of an antibody's ability to recognize its intended target based on its physical properties.
Western Blotting: Assessing Size-Specific Recognition
Expertise & Experience: Western blotting (WB) is a fundamental technique to verify that an antibody recognizes a protein of the correct molecular weight.[5][6] For ACBPs, this is particularly important for distinguishing between the small cytosolic isoform (approx. 10 kDa) and larger, domain-containing isoforms. The presence of a single band at the expected molecular weight is a strong, albeit not definitive, indicator of specificity. Conversely, the appearance of multiple bands may suggest cross-reactivity with other isoforms or unrelated proteins, post-translational modifications, or protein degradation.
Experimental Protocol: Western Blotting for ACBP Isoforms
-
Sample Preparation:
-
Prepare whole-cell lysates from cell lines known to express different ACBP isoforms. As a positive control, use lysates from cells overexpressing the target ACBP isoform. For negative controls, use lysates from knockout (KO) or knockdown (KD) cells, if available (see Pillar 3).
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. The gel percentage should be optimized to resolve the molecular weight range of the ACBP isoforms of interest (e.g., a 15% or 4-20% gradient gel).
-
Include a pre-stained molecular weight marker in one lane.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-ACBP antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Data Presentation: Hypothetical Western Blot Results for Anti-ACBP1 Antibody
| Lysate Source | Expected MW (ACBP1) | Observed Band(s) | Interpretation |
| Wild-Type Cells | ~10 kDa | ~10 kDa | Antibody recognizes a protein of the correct size. |
| ACBP1 Overexpression | ~10 kDa | Strong band at ~10 kDa | Confirms antibody recognizes the target protein. |
| ACBP2 Overexpression | - | Faint band at ~38 kDa | Potential low-level cross-reactivity with ACBP2. |
| ACBP1 Knockout Cells | - | No band at ~10 kDa | Strong evidence of specificity for ACBP1. |
Enzyme-Linked Immunosorbent Assay (ELISA): Quantifying Binding Affinity and Specificity
Expertise & Experience: ELISA is a high-throughput method to quantify the binding of an antibody to a purified antigen.[7][8][9] A competitive ELISA can be particularly powerful for assessing specificity by measuring the ability of different purified ACBP isoforms to compete with the target antigen for antibody binding. This provides a quantitative measure of cross-reactivity.
Experimental Protocol: Competitive ELISA for ACBP Antibody Specificity
-
Plate Coating: Coat a 96-well microplate with a purified recombinant version of the target ACBP isoform overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Competitive Incubation: In a separate plate, pre-incubate a fixed concentration of the primary anti-ACBP antibody with serial dilutions of the purified target ACBP isoform (for the standard curve) or other purified ACBP isoforms (to test for cross-reactivity).
-
Transfer and Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Detection: Wash the plate, add a TMB substrate, and stop the reaction with a stop solution. Read the absorbance at 450 nm.
-
Data Analysis: A lower signal indicates stronger competition and thus higher affinity of the antibody for the competitor protein.
Diagram: Competitive ELISA Workflow
Caption: Workflow for competitive ELISA to assess antibody specificity.
Pillar 2: Functional Validation in a Native Context
These methods assess the antibody's performance in recognizing the target protein in its native conformation and cellular environment.
Immunoprecipitation (IP): Capturing the Target Protein from a Complex Mixture
Expertise & Experience: Immunoprecipitation (IP) is a powerful technique to demonstrate that an antibody can bind to and isolate its target protein from a complex cell lysate.[10] The success of an IP experiment, confirmed by subsequent Western blotting of the immunoprecipitate, provides strong evidence that the antibody recognizes the native protein. Comparing the IP efficiency from cells expressing different ACBP isoforms can reveal potential cross-reactivity.
Experimental Protocol: Immunoprecipitation of ACBP
-
Lysate Preparation: Prepare native cell lysates using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary anti-ACBP antibody or a negative control IgG overnight at 4°C.
-
Capture: Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting using the same or a different primary antibody against the target ACBP.
Immunofluorescence (IF): Visualizing Subcellular Localization
Expertise & Experience: Immunofluorescence (IF) or immunocytochemistry (ICC) allows for the visualization of the subcellular localization of the target protein.[11][12] Since different ACBP isoforms are known to reside in specific cellular compartments, a specific antibody should produce a staining pattern consistent with the known localization of its target. Aberrant staining or co-localization with markers for other compartments may indicate off-target binding.
Experimental Protocol: Immunofluorescence Staining for ACBP
-
Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-ACBP antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Co-staining with organelle-specific markers (e.g., for the ER or Golgi) can provide more precise localization information.
Diagram: Antibody Validation Workflow
Caption: A multi-pillar workflow for comprehensive antibody validation.
Pillar 3: The Gold Standard for Specificity - Genetic Approaches
Genetic methods provide the most compelling evidence for antibody specificity by demonstrating a loss of signal upon removal or reduction of the target protein.
Knockout (KO) Cell Lines: The Definitive Negative Control
Expertise & Experience: The use of knockout (KO) cell lines, generated using technologies like CRISPR-Cas9, is considered the gold standard for antibody validation.[5][13][14][15] If an antibody is truly specific for its target, it should show no signal in a cell line where the gene encoding that protein has been deleted. Several vendors, such as Abcam, now offer KO-validated antibodies, providing a higher level of confidence.[5][14][16]
siRNA-mediated Knockdown (KD): A Practical Alternative
Expertise & Experience: When KO cell lines are not available, siRNA-mediated knockdown (KD) offers a valuable alternative.[3][17] A significant reduction in the antibody signal in cells treated with siRNA targeting the specific ACBP isoform, compared to control cells, provides strong support for antibody specificity.
Trustworthiness: The inclusion of a non-targeting siRNA control is crucial to ensure that the observed reduction in signal is not due to off-target effects of the siRNA itself.
Pillar 4: Definitive Target Identification - Immunoprecipitation-Mass Spectrometry (IP-MS)
Expertise & Experience: IP-MS is an unbiased and highly sensitive method that definitively identifies the protein(s) that an antibody binds to in a complex biological sample.[1][13][18][19] In this technique, the antibody is used to immunoprecipitate its target and any interacting partners, and the resulting protein complex is then analyzed by mass spectrometry to identify all the proteins present.
Authoritative Grounding: If the intended ACBP isoform is identified as the most abundant protein in the IP-MS analysis, with few or no other ACBP isoforms detected, this provides unequivocal evidence of the antibody's specificity.[1][18]
Comparison of Commercial Antibodies for ACBP: A Hypothetical Guide
To aid in the selection of an appropriate antibody, the following table presents a hypothetical comparison of three commercially available anti-ACBP1 antibodies, based on the validation pillars discussed above.
| Antibody | Western Blot (WB) | Immunofluorescence (IF) | Knockout (KO) Validation | Immunoprecipitation-Mass Spectrometry (IP-MS) | Overall Specificity Assessment |
| Antibody A | Single band at ~10 kDa in WT lysate. No cross-reactivity with other recombinant ACBP isoforms. | Cytosolic staining pattern, consistent with ACBP1 localization. | Signal absent in ACBP1 KO cells. | ACBP1 identified as the primary hit with >95% sequence coverage. No other ACBP isoforms detected. | Excellent: Highly specific for ACBP1 across all tested applications. |
| Antibody B | Major band at ~10 kDa. Faint band at ~38 kDa in lysates overexpressing ACBP2. | Predominantly cytosolic staining, with some punctate staining in the perinuclear region. | Signal at ~10 kDa is absent in ACBP1 KO cells, but the faint higher MW band remains. | ACBP1 is the top hit. ACBP2 is also identified with lower abundance. | Good: Specific for ACBP1, but with minor cross-reactivity with ACBP2. Suitable for most applications with careful interpretation. |
| Antibody C | Multiple bands observed, with a strong band at ~10 kDa but also significant bands at other molecular weights. | Diffuse staining throughout the cell, not consistent with a specific localization. | Signal at ~10 kDa is reduced but not absent in ACBP1 KO cells. | Multiple proteins identified with similar abundance, including several ACBP isoforms. | Poor: Likely cross-reactive with multiple proteins. Not recommended for specific detection of ACBP1. |
Conclusion: A Rigorous Path to Reliable Data
The complex nature of the acyl-CoA binding protein family necessitates a stringent and multi-faceted approach to antibody validation. Relying on a single technique is insufficient to ensure the specificity required for high-impact research. By systematically employing the biochemical, functional, and genetic validation strategies outlined in this guide, researchers can confidently select and utilize antibodies that are truly specific for their ACBP isoform of interest. This commitment to rigorous validation is the cornerstone of generating accurate, reproducible, and ultimately, trustworthy scientific knowledge in the study of these vital metabolic proteins.
References
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Faergeman, N. J., & Knudsen, J. (1997). Role of acyl-CoA binding protein in acyl-CoA transport, metabolism and cell signaling. Biochemical Journal, 323(Pt 1), 1–12. [Link]
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Neess, D., Bek, S., Bloksgaard, M., Marcher, A. B., Mandrup, S., & Færgeman, N. J. (2015). Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins. Progress in Lipid Research, 59, 1–25. [Link]
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Marcon, E., Jain, H., Bhattacharya, A., Guo, H., Phanse, S., Pu, S., ... & Greenblatt, J. F. (2015). Assessment of a method to characterize antibody selectivity and specificity for use in immunoprecipitation. Nature Methods, 12(8), 725–731. [Link]
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Uhlen, M., Bandrowski, A., Carr, S., Edwards, A., Ellenberg, J., Lundberg, E., ... & Snyder, M. (2016). A proposal for validation of antibodies. Nature Methods, 13(10), 823–827. [Link]
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Bordeaux, J., Welsh, A. W., Agarwal, S., Killiam, E., Baquero, M. T., Hanna, J. A., ... & Rimm, D. L. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]
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Horizon Discovery. (n.d.). 5 ways to validate and extend your research with Knockout Cell Lines. [Link]
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Bloksgaard, M., Neess, D., Færgeman, N. J., & Mandrup, S. (2012). Acyl-CoA-binding protein (ACBP) and its role in the brain. Neurochemical Research, 37(11), 2465–2476. [Link]
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Chen, Y., Xiao, S., & Chye, M. L. (2010). The Arabidopsis acbp1acbp2 double mutant lacking acyl-CoA-binding proteins ACBP1 and ACBP2 is embryo lethal. New Phytologist, 186(4), 843–855. [Link]
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Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research, 5, 279. [Link]
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Atlas Antibodies. (n.d.). Immunofluorescence cytochemistry (ICC-IF). [Link]
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Xiao, S., & Chye, M. L. (2011). Overexpression of Arabidopsis Acyl-CoA Binding Protein ACBP3 promotes starvation-induced and age-dependent leaf senescence. The Plant Cell, 23(3), 1027–1040. [Link]
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Li, H. Y., & Chye, M. L. (2004). A novel membrane-associated acyl-CoA-binding protein (ACBP) from Arabidopsis. The Plant Journal, 37(5), 734–744. [Link]
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Wikipedia. (2023, October 27). Acyl-CoA-binding protein. In Wikipedia. [Link]
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Baker, M. (2015). Antibody anarchy: A call to order. Nature, 527(7579), 545–551. [Link]
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Creative Biolabs. (n.d.). ACBP (Acyl-CoA-binding protein). [Link]
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Cleveland Clinic. (2022, March 29). ELISA Test. [Link]
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Patsnap. (2025). What Is an ELISA Test? How It Detects Proteins and Antibodies. [Link]
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Laflamme, C., et al. (2019). Scaling of an antibody validation procedure enables quantification of antibody performance in major research applications. eLife, 8, e48263. [Link]
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OriGene Technologies, Inc. (n.d.). Western Blot Protocol. [Link]
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Rosendal, J., Ertbjerg, P., & Knudsen, J. (1990). Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters. The Biochemical journal, 266(3), 707–711. [Link]
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Gao, W., Li, H. Y., Xiao, S., & Chye, M. L. (2010). Overexpression of membrane-associated acyl-CoA-binding protein ACBP1 enhances lead tolerance in Arabidopsis. Plant, Cell & Environment, 33(7), 1156–1168. [Link]
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Knudsen, J., Færgeman, N. J., Skøtt, H., Hummel, R., Børsting, C., Rose, T. M., ... & Kølvraa, S. (1990). Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters. Biochemical Journal, 266(3), 707–711. [Link]
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Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. [Link]
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Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]
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Navigating the Labyrinth of Lipidomics: A Comparative Guide to HILIC and Reversed-Phase Chromatography for Very-Long-Chain Fatty Acyl-CoA Separation
In the intricate world of cellular metabolism, very-long-chain fatty acyl-CoAs (VLCFA-CoAs) stand as critical intermediates in a multitude of biological processes, from energy homeostasis to the synthesis of complex lipids. The accurate quantification of these molecules is paramount for researchers in drug development and for unraveling the mechanisms of metabolic disorders. However, the unique physicochemical properties of VLCFA-CoAs present a significant analytical challenge. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography, for the separation and analysis of VLCFA-CoAs, supported by experimental insights to empower researchers in making informed methodological decisions.
The Analytical Conundrum of VLCFA-CoAs
VLCFA-CoAs are amphipathic molecules, possessing a long, hydrophobic acyl chain and a highly polar Coenzyme A moiety. This dual nature makes their separation and analysis notoriously difficult. The long acyl chain imparts significant hydrophobicity, suggesting a good fit for reversed-phase chromatography. Conversely, the polar head group, containing pyrophosphate and adenosine moieties, introduces a high degree of polarity, a characteristic well-suited for HILIC. This inherent duality often leads to suboptimal performance when relying on a single chromatographic mode, necessitating a careful evaluation of the strengths and weaknesses of each technique for this specific application.
Principles of Separation: A Tale of Two Chemistries
Understanding the fundamental principles of HILIC and RP chromatography is crucial for appreciating their respective analytical performance for VLCFA-CoA separation.
Reversed-Phase (RP) Chromatography: RP chromatography is the workhorse of modern liquid chromatography, particularly for lipid analysis. It utilizes a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. In the context of VLCFA-CoAs, the long acyl chain is the primary driver of retention, with longer and more saturated chains exhibiting stronger retention.[1][2]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[3][4] It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of a less polar organic solvent, such as acetonitrile, and a small amount of a more polar solvent, like water.[5][6] The retention mechanism in HILIC is complex, involving partitioning of the analyte into a water-enriched layer on the surface of the stationary phase, as well as hydrogen bonding and electrostatic interactions.[7] For VLCFA-CoAs, the polar Coenzyme A headgroup is the key to retention in HILIC.[8][9]
Caption: Separation mechanisms of VLCFA-CoAs in RP and HILIC.
Head-to-Head Comparison: Analytical Performance for VLCFA-CoA Separation
The choice between HILIC and RP for VLCFA-CoA analysis hinges on several key performance metrics. The following table summarizes a comparative analysis based on published literature and experimental observations.
| Performance Metric | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Retention | Strong retention based on acyl chain length and saturation. Longer chains and fewer double bonds lead to longer retention times.[1][10] | Retention is primarily driven by the polar CoA headgroup. Acyl chain length has a lesser effect on retention.[8][9] |
| Selectivity | Excellent for separating VLCFA-CoAs based on acyl chain length and degree of unsaturation.[11][12] | Provides class-based separation, grouping acyl-CoAs together.[11] Can be advantageous for targeted quantification using class-specific internal standards. |
| Sensitivity (LC-MS) | Generally good, but can be limited by ion suppression from co-eluting lipids. | Often provides enhanced sensitivity in mass spectrometry due to the high organic content of the mobile phase, which promotes efficient desolvation and ionization.[6] |
| Matrix Effects | Susceptible to matrix effects from other lipids in biological samples, which can interfere with quantification.[13] | Can be less prone to interference from highly nonpolar lipids that are poorly retained. However, polar matrix components can cause interference. |
| Peak Shape | Can exhibit peak broadening, especially for very long-chain species, due to strong hydrophobic interactions.[2] | Generally provides good peak shapes for polar analytes. |
| Throughput | Run times can be long to achieve adequate separation of a wide range of acyl-CoAs.[14] | Can offer faster analysis times, particularly when focusing on the overall acyl-CoA pool.[8] |
Experimental Protocols: A Practical Guide
To provide a tangible framework for researchers, the following are detailed, step-by-step methodologies for the extraction and chromatographic separation of VLCFA-CoAs using both RP and HILIC techniques.
Protocol 1: Sample Preparation - Extraction of VLCFA-CoAs from Biological Samples
Accurate quantification begins with efficient and reproducible extraction. This protocol is a widely used method for extracting acyl-CoAs from tissues and cells.[1][15]
-
Homogenization: Homogenize frozen tissue samples or cell pellets in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inactivate acyl-CoA hydrolases.
-
Solvent Extraction: Add a mixture of 2-propanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Phase Separation: Induce phase separation by adding a saturated aqueous solution of ammonium sulfate.
-
Supernatant Collection: Centrifuge the mixture and carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in the initial mobile phase of the intended chromatographic method.
Caption: Workflow for VLCFA-CoA extraction from biological samples.
Protocol 2: Reversed-Phase LC-MS/MS for VLCFA-CoA Separation
This method is well-suited for detailed profiling of VLCFA-CoA species based on their acyl chain characteristics.[12][16]
-
LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation (e.g., 20% to 90% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification.
Protocol 3: HILIC LC-MS/MS for Comprehensive Acyl-CoA Analysis
This protocol, utilizing a zwitterionic HILIC column, allows for the analysis of a broad range of acyl-CoAs, from short-chain to very-long-chain, in a single run.[8][9]
-
LC System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 100 mM ammonium acetate in water.
-
Gradient: A linear gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B (e.g., 95% A to 60% A over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
MS Detection: ESI in positive ion mode with scheduled MRM for targeted quantification of a wide range of acyl-CoAs.
Making the Right Choice: A Decision Framework
The selection of the optimal chromatographic technique depends on the specific research question.
-
For detailed profiling and isomer separation: If the goal is to resolve individual VLCFA-CoA species based on chain length and saturation, Reversed-Phase chromatography is the superior choice.[11][12]
-
For high-throughput and comprehensive analysis: When the objective is to quantify a broad range of acyl-CoAs, from short to very-long chains, in a single analysis, a HILIC method, particularly with a zwitterionic stationary phase, offers significant advantages in terms of speed and coverage.[8][9]
-
For enhanced sensitivity of polar analytes: If maximizing the sensitivity for the polar Coenzyme A moiety is critical, HILIC is often the preferred technique due to the favorable mobile phase composition for ESI-MS.[6]
-
For orthogonal separation and confirmation: Employing both RP and HILIC methods can provide a powerful, two-dimensional approach for comprehensive lipidomics, offering complementary separation mechanisms and increased confidence in analyte identification.[11] A recently developed method even combines RP and HILIC separations in series for a comprehensive analysis of acyl-CoAs.[17]
Conclusion: A Symbiotic Approach for Unraveling Lipid Complexity
In the challenging landscape of VLCFA-CoA analysis, both HILIC and Reversed-Phase chromatography offer unique and valuable capabilities. RP excels at providing detailed separation based on the hydrophobic acyl chain, while HILIC offers a powerful approach for comprehensive, high-throughput analysis, particularly for a wide range of acyl-CoA species. The informed selection of the appropriate technique, or the strategic combination of both, will undoubtedly empower researchers to navigate the complexities of lipid metabolism and accelerate discoveries in drug development and the understanding of metabolic diseases.
References
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Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
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Afinipure. (2023, May 25). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
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LCGC International. (2019, April 1). Looking into Lipids. Retrieved from [Link]
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Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
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Haynes, C. A., Allegood, J. C., Sims, K., Wang, E. W., Sullards, M. C., & Merrill, A. H., Jr. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of lipid research, 49(5), 1113–1125. Retrieved from [Link]
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Li, M., Yang, L., Bai, Y., & Han, X. (2006). A reversed-phase capillary ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) method for comprehensive top-down/bottom-up lipid profiling. Biochimica et biophysica acta, 1761(10), 1193–1203. Retrieved from [Link]
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Mauriala, T., F-K. H., & Koivisto, T. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889–2894. Retrieved from [Link]
-
Minkler, P. E., Kerner, J., & Hoppel, C. L. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of lipid research, 45(3), 563–570. Retrieved from [Link]
-
Wolk, D. M., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 904, 103–110. Retrieved from [Link]
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Kerimi, A., et al. (2018). Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. Journal of Chromatography A, 1534, 111-122. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Retrieved from [Link]
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Guo, K., & Li, L. (2018). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 8(4), 72. Retrieved from [Link]
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Singh, M., et al. (2024). Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run. Journal of Chromatography A, 1715, 464524. Retrieved from [Link]
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Singh, M., et al. (2024). Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run. Journal of Chromatography A, 1715, 464524. Retrieved from [Link]
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GUERRA, N. F., & et al. (1988). Preparation of fecal samples for assay of volatile fatty acids by gas-liquid chromatography and high-performance liquid chromatography. Clinical chemistry, 34(11), 2353–2355. Retrieved from [Link]
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Li, J., et al. (2016). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 6(1), 10. Retrieved from [Link]
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De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2565, 613–624. Retrieved from [Link]
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Larner, D. P., et al. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in molecular biology (Clifton, N.J.), 2295, 203–218. Retrieved from [Link]
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Chrom Tech, Inc. (n.d.). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
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uHPLCs. (2023, March 31). What Is The Difference Between HILIC Columns VS Normal Reverse Columns. Retrieved from [Link]
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Simionescu, N., et al. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 12(6), 543. Retrieved from [Link]
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Agilent Technologies, Inc. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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Agilent Technologies, Inc. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
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Joanneum Research. (2005, May). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Retrieved from [Link]
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Adrenoleukodystrophy.info. (2024, June 25). Very long-chain fatty acids. Retrieved from [Link]
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Corkey, B. E. (1988). The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. Analytical biochemistry, 174(1), 173–178. Retrieved from [Link]
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Pesek, J. J., & Matyska, M. T. (2011). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. LCGC North America, 29(6), 522-533. Retrieved from [Link]
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Agilent Technologies, Inc. (2017, November 2). Fast and Efficient HILIC Methods for Improved Analysis of Complex Glycan Structures. Retrieved from [Link]
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Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA
Welcome, fellow researchers and innovators. In the landscape of drug discovery and metabolic research, we often encounter novel molecules that, while promising, lack a comprehensive safety profile. (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is one such compound. As a long-chain polyunsaturated fatty acyl-CoA, its unique structure necessitates a cautious and well-informed approach to laboratory handling. This guide is designed to provide you with the essential, immediate safety and logistical information needed to work with this molecule confidently and securely. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your safety and the integrity of your research.
Understanding the Risks: A Hazard Analysis
Given the absence of a specific Safety Data Sheet (SDS) for (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, a thorough hazard analysis based on its constituent parts—a C36 polyunsaturated fatty acid and a coenzyme A thioester—is paramount. This approach allows us to anticipate potential risks and establish robust safety protocols.
The Long-Chain Polyunsaturated Fatty Acid Moiety:
The hexatriacontatetraenoyl chain is a very long hydrocarbon with four double bonds. Key considerations for this part of the molecule include:
-
Low Volatility and Fire Hazard: Long-chain hydrocarbons have low vapor pressure, making them less of a fire hazard compared to shorter-chain, more volatile compounds.[1] However, like all organic materials, it is combustible.
-
Skin Absorption: Fatty acids can penetrate the skin, a property sometimes utilized in dermatological formulations.[2][3][4][5] This suggests that dermal contact should be minimized to prevent unintended systemic exposure.
-
Oxidative Instability: Polyunsaturated fatty acids (PUFAs) are susceptible to lipid peroxidation, a process that can generate reactive and potentially harmful byproducts.[6][7][8][9]
The Coenzyme A Thioester Moiety:
The thioester linkage to coenzyme A is a high-energy bond, making the molecule biochemically reactive.
-
Chemical Reactivity: Thioesters are reactive acylating agents, capable of reacting with nucleophiles.[10][11][12] This reactivity is fundamental to its biological function but also presents a potential chemical hazard in the laboratory.
-
Biological Activity: As an acyl-CoA, this molecule is a substrate for numerous enzymes and plays a central role in metabolism.[13][14][15][16] While not acutely toxic in the traditional sense, its biological activity warrants careful handling to avoid unintended physiological effects.
Based on this analysis, the primary hazards associated with (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA are dermal exposure and potential reactivity. Inhalation of aerosols, while less likely given its presumed low volatility, should also be considered and mitigated.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required, but work in a chemical fume hood is advised. |
| Handling of Stock Solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required. |
| Sonication or Vortexing (potential for aerosol generation) | Safety goggles and face shield | Nitrile gloves (double-gloving recommended) | Laboratory coat | Work in a chemical fume hood is mandatory. |
| Spill Cleanup | Safety goggles and face shield | Chemical-resistant gloves (e.g., neoprene over nitrile) | Laboratory coat | N95 respirator if aerosolization is possible. |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place to minimize degradation and oxidation. A freezer at -20°C or -80°C is recommended for long-term storage.
-
Label the storage location clearly with the compound's name and any known hazards.
Handling Protocol:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or creating stock solutions.
-
Weighing: If working with the solid form, weigh the required amount in a fume hood to avoid inhalation of any fine particles. Use anti-static weighing paper or a weighing boat.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly. If sonication is required to dissolve the compound, ensure the container is sealed and perform this step within a fume hood to contain any potential aerosols.
-
Transfers: Use calibrated pipettes for liquid transfers to ensure accuracy and minimize drips and spills.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment: For small spills, contain the liquid with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Cleanup: Wearing appropriate PPE (including double gloves and eye protection), carefully clean the spill area. For the final wipe-down, use a detergent solution followed by water.
-
Disposal: All contaminated materials, including absorbent pads and gloves, must be placed in a sealed bag and disposed of as chemical waste.
Disposal Plan:
As there are no specific disposal guidelines for this compound, a cautious approach based on general principles for chemical and biological waste is necessary.
-
Deactivation (Optional but Recommended): For bulk quantities of the compound or concentrated solutions, chemical deactivation of the reactive thioester bond is a prudent step before disposal. This can be achieved by hydrolysis under basic conditions. Caution: This procedure should be performed in a fume hood with appropriate PPE.
-
To the solution containing the thioester, slowly add a 1M solution of a strong base (e.g., NaOH) until the pH is >12.
-
Allow the solution to stir at room temperature for several hours to ensure complete hydrolysis.
-
Neutralize the solution with a 1M acid (e.g., HCl) to a pH between 6 and 8.
-
-
Waste Collection: Collect all waste containing (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA, including contaminated labware and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name and any known hazards.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Visualizing the Workflow: Safety Decision Making
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and handling procedures.
Caption: A workflow diagram for PPE selection and handling of (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA.
Conclusion: Fostering a Culture of Safety
The responsible handling of novel chemical entities like (21Z,24Z,27Z,30Z)-hexatriacontatetraenoyl-CoA is a cornerstone of scientific integrity and laboratory safety. By understanding the inferred hazards and diligently applying the appropriate personal protective equipment and handling protocols, we can mitigate risks and ensure a safe research environment. This guide provides a framework for safe practice, but it is incumbent upon each researcher to remain vigilant and informed. Your commitment to safety not only protects you and your colleagues but also upholds the high standards of our scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
